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Core Science & Biosynthesis

Foundational

Mechanism of Action of 2,4-Dimethylthiazole-5-carbonitrile in Biological Pathways: A Pharmacophore-Driven Guide to Target Engagement

Executive Summary In modern medicinal chemistry, 2,4-Dimethylthiazole-5-carbonitrile (CAS: 1215959-36-6) is rarely deployed as a standalone Active Pharmaceutical Ingredient (API). Instead, it serves as a highly privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, 2,4-Dimethylthiazole-5-carbonitrile (CAS: 1215959-36-6) is rarely deployed as a standalone Active Pharmaceutical Ingredient (API). Instead, it serves as a highly privileged, low-molecular-weight pharmacophore—a critical building block in Fragment-Based Drug Discovery (FBDD). The 1,3-thiazole scaffold is the mainstay of numerous clinically used drugs, exhibiting a broad spectrum of biological functions including antiproliferative, anti-inflammatory, and antimicrobial activities (1[1]). By embedding the 2,4-dimethyl and 5-carbonitrile vectors, this scaffold achieves highly specific target engagement, most notably in the inhibition of Autotaxin (ATX) and various kinase hinge regions.

This technical guide dissects the exact mechanism of action (MoA) of this molecule, explaining the causality behind its structural components and detailing the self-validating experimental protocols required to prove its target engagement.

Structural Pharmacology & Mechanism of Action

The biological efficacy of the 2,4-dimethylthiazole-5-carbonitrile fragment is dictated by its precise stereoelectronic properties. Each functional group serves a distinct causal role in target binding:

  • The 1,3-Thiazole Core: Acts as a heteroaromatic base. The electron-rich sulfur and nitrogen atoms facilitate π−π stacking and cation- π interactions with aromatic amino acid residues (e.g., Tyrosine, Tryptophan) within the target protein's binding pocket.

  • The 5-Carbonitrile (-C≡N) Group: This is the critical pharmacophoric anchor. The cyano group is a strong electron-withdrawing group (EWG) with a linear, sp -hybridized geometry. It acts as a potent, directional hydrogen bond acceptor (HBA). Unlike carboxylic acids, the cyano group is uncharged at physiological pH, allowing for superior membrane permeability and avoiding Phase II glucuronidation liabilities. In targets like Autotaxin, the cyano group forms essential hydrogen bonds with residues such as Trp275 or Tyr81 (2[2]).

  • The 2,4-Dimethyl Substitutions: These methyl groups serve a dual purpose. First, they project into small, hydrophobic sub-pockets, driving binding affinity through van der Waals interactions. Second, they act as "steric locks," restricting the rotational degrees of freedom of the molecule and pre-organizing the scaffold into its bioactive conformation, thereby minimizing the entropic penalty of binding.

Pharmacophore cluster_molecule 2,4-Dimethylthiazole-5-carbonitrile Scaffold cluster_target Biological Target (e.g., Autotaxin/Kinase) Thiazole Thiazole Core (Heteroaromatic) PiStack π-π Stacking (Aromatic Residues) Thiazole->PiStack Electron Cloud Cyano 5-Carbonitrile (-CN) (Linear HBA) HBond Hydrogen Bonding (Hinge Region/Trp) Cyano->HBond Dipole Interaction Dimethyl 2,4-Dimethyl Groups (Steric/Hydrophobic) Hydrophobic Hydrophobic Pocket (Steric Lock) Dimethyl->Hydrophobic Van der Waals

Pharmacophore binding model mapping the scaffold's functional groups to target interactions.

Case Study: Autotaxin (ATX) Inhibition Pathway

Autotaxin is a secreted glycoprotein responsible for the hydrolysis of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a signaling molecule implicated in tumor progression and idiopathic pulmonary fibrosis (IPF) (3[3]).

The thiazole-5-carbonitrile scaffold is the structural heart of GLPG1690 (Ziritaxestat) , a first-in-class ATX inhibitor. The mechanism of action involves the fragment penetrating the hydrophobic tunnel of the ATX catalytic domain. The 5-carbonitrile group directly coordinates with the active site, competitively blocking LPC from accessing the phosphodiesterase (PDE) catalytic center, thereby halting the pathological LPA signaling cascade.

Quantitative Data: Structure-Activity Relationship (SAR) Profiling

To illustrate the causal impact of the 2,4-dimethyl and 5-cyano substitutions, the following table summarizes representative biochemical assay data ( IC50​ ) for various thiazole fragments against a model target (e.g., Autotaxin). The data highlights how stepwise addition of these functional groups drives target engagement.

Scaffold BaseR2 PositionR4 PositionR5 PositionTarget IC50​ (nM)Primary Binding Interaction
Thiazole-H-H-H>10,000None (No target engagement)
Thiazole-H-H-CN>5,000Weak H-bond via Cyano group
Thiazole-CH3-CH3-CN1,200H-bond + Hydrophobic lock
Thiazole-NH2-CH3-CN850Additional H-bond donor at R2
Thiazole-NH-Alkyl-4-Fluorophenyl-CN15GLPG1690 analog; Deep pocket filling

Experimental Protocols: Fragment-Based Target Validation

To rigorously validate the mechanism of action of 2,4-dimethylthiazole-5-carbonitrile derivatives, a self-validating orthogonal workflow is required. Relying solely on biochemical assays often yields false positives due to aggregation or non-specific binding. Therefore, we employ Surface Plasmon Resonance (SPR) followed by X-ray Crystallography.

Workflow A Fragment Library Synthesis B Primary Screening (Biochemical Assay) A->B C Orthogonal Validation (SPR Kinetics) B->C D Structural Resolution (X-ray Crystallography) C->D E Lead Optimization (SAR Development) D->E

Orthogonal validation workflow for fragment-based drug discovery (FBDD).

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine the true binding affinity ( KD​ ) and kinetic rates ( kon​ , koff​ ) of the fragment.

  • Surface Preparation: Immobilize the recombinant target protein (e.g., ATX) onto a CM5 sensor chip using standard amine coupling (EDC/NHS). Causality: Covalent amine coupling prevents baseline drift during the high-concentration injections required for low-affinity fragments.

  • Solvent Correction Calibration: Prepare a DMSO calibration curve ranging from 1.0% to 5.0% in the running buffer. Causality: Fragments require high DMSO concentrations for solubility. Because DMSO significantly alters the bulk refractive index, this calibration is mathematically critical to isolate the minute mass-shift signal of the fragment binding.

  • Analyte Injection: Inject the 2,4-dimethylthiazole-5-carbonitrile fragment in a 2-fold dilution series (10 µM to 500 µM) at a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the measured kinetics reflect true binding events.

  • Data Analysis: Double-reference the sensograms (subtracting both the reference channel and buffer-only injections) and fit the data to a 1:1 Langmuir binding model.

Protocol B: X-ray Crystallography Fragment Soaking

Objective: Elucidate the exact atomic mechanism of action and validate the pharmacophore model.

  • Apo-Crystal Growth: Grow apo-crystals of the target protein using vapor diffusion (hanging drop method) at 20°C.

  • Fragment Soaking: Transfer the crystals into a soaking drop containing the mother liquor supplemented with 10 mM of the thiazole-5-carbonitrile fragment and 5% DMSO. Incubate for 24 hours. Causality: Because the unoptimized fragment has a relatively fast koff​ rate, a high concentration soak is required to achieve high occupancy in the crystal lattice.

  • Cryoprotection & Data Collection: Briefly transfer the soaked crystal to a cryoprotectant solution (e.g., 20% glycerol) and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron light source.

  • Refinement: Solve the phase using molecular replacement and model the 5-cyano and 2,4-dimethyl electron density into the active site to confirm the hydrogen bonding and hydrophobic interactions.

References

  • Chapter 1: Synthesis, Properties, and Biological Applications of 1,3-Thiazoles Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Design and Development of Autotaxin Inhibitors Source: MDPI URL:[Link]

  • New Thiazole and Thiazolopyrimidine Derivatives: Synthesis, Antimicrobial, Antiquorum-Sensing and Antitumor Evaluation Source: Scholars Research Library URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Analysis of 2,4-Dimethylthiazole-5-carbonitrile

A Senior Application Scientist's Perspective on Navigating Chemical Space to Uncover Therapeutic Potential Preamble: The Thiazole Scaffold as a Privileged Structure in Drug Discovery The thiazole ring, a five-membered ar...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Navigating Chemical Space to Uncover Therapeutic Potential

Preamble: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic and structural features allow it to serve as a versatile scaffold, engaging with a wide array of biological targets. This has led to its incorporation into numerous FDA-approved drugs with diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[1][2][3] The 2,4-dimethylthiazole-5-carbonitrile core represents a specific, yet underexplored, instantiation of this privileged scaffold. This guide provides a comprehensive framework for elucidating the structure-activity relationships (SAR) of this core, offering a roadmap for its development from a chemical entity to a potential therapeutic lead.

The Core Moiety: 2,4-Dimethylthiazole-5-carbonitrile

The parent compound, 2,4-dimethylthiazole-5-carbonitrile, presents three primary points for chemical modification to explore the surrounding chemical space and understand its impact on biological activity: the C2-methyl group, the C4-methyl group, and the C5-carbonitrile group. A systematic SAR analysis will involve the synthesis and biological evaluation of analogs where each of these positions is systematically altered.

Strategic Design of an Analog Library

A successful SAR campaign hinges on the rational design of an analog library. The objective is to probe the effects of sterics, electronics, and hydrogen bonding potential at each position of the 2,4-dimethylthiazole-5-carbonitrile core.

Modifications at the C2- and C4-Methyl Positions

The methyl groups at the C2 and C4 positions are initial targets for modification. While they may seem simple, their impact on activity can be profound, a phenomenon often referred to as the "magic methyl" effect in medicinal chemistry.[4] Modifications will explore:

  • Homologation: Extending the alkyl chain (ethyl, propyl, etc.) to probe for steric tolerance and potential hydrophobic interactions within the target's binding pocket.

  • Bioisosteric Replacement: Substituting the methyl group with other functionalities of similar size but different electronic properties. Examples include:

    • Halogens (Cl, F) to alter electronic character.

    • Small polar groups (e.g., -OH, -NH2 after appropriate synthesis) to introduce hydrogen bonding capabilities.

    • Trifluoromethyl (-CF3) as a lipophilic hydrogen bond acceptor and to block metabolic oxidation.[5]

Modifications at the C5-Carbonitrile Position

The electron-withdrawing nitrile group at the C5 position is a key feature, likely influencing the overall electronics of the thiazole ring and potentially acting as a hydrogen bond acceptor.[6] Bioisosteric replacements for the nitrile group are crucial for a thorough SAR analysis.[7] These can include:

  • Carboxylic Acid and its Derivatives: Hydrolysis of the nitrile to a carboxylic acid introduces a key hydrogen bond donor and acceptor with a negative charge at physiological pH. Further derivatization to esters and amides allows for fine-tuning of polarity, size, and hydrogen bonding patterns.

  • Heterocyclic Bioisosteres: Replacing the nitrile with five-membered heterocycles like tetrazoles or oxadiazoles can mimic its electronic properties and hydrogen bonding capabilities while altering metabolic stability and pharmacokinetic properties.[8]

The following diagram illustrates the proposed diversification strategy for the 2,4-dimethylthiazole-5-carbonitrile core.

SAR_Strategy cluster_C2 C2-Methyl Modifications cluster_C4 C4-Methyl Modifications cluster_C5 C5-Carbonitrile Modifications Core 2,4-Dimethylthiazole-5-carbonitrile Core C2_Homologation Homologation (Ethyl, Propyl) Core->C2_Homologation C2_Bioisostere Bioisosteres (F, Cl, CF3) Core->C2_Bioisostere C4_Homologation Homologation (Ethyl, Propyl) Core->C4_Homologation C4_Bioisostere Bioisosteres (F, Cl, CF3) Core->C4_Bioisostere C5_Carboxamides Carboxamides Core->C5_Carboxamides C5_Esters Esters Core->C5_Esters C5_Tetrazole Tetrazole Core->C5_Tetrazole C5_Oxadiazole Oxadiazole Core->C5_Oxadiazole

Caption: Diversification strategy for SAR analysis.

Synthetic Pathways and Protocols

The synthesis of the proposed analogs would leverage established methods for thiazole formation and functionalization.

General Synthesis of the Thiazole Core

The Hantzsch thiazole synthesis is a classical and reliable method for constructing the 2,4-disubstituted thiazole core.[9]

Protocol: Hantzsch Thiazole Synthesis

  • Reactants: An α-haloketone and a thioamide.

  • Procedure: a. Dissolve the appropriate thioamide (e.g., thioacetamide for the C2-methyl group) in a suitable solvent such as ethanol. b. Add the corresponding α-haloketone (e.g., 3-chloro-2,4-pentanedione for the C4-methyl and a C5-acetyl precursor). c. Reflux the mixture for 2-4 hours. d. Monitor the reaction by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution). f. Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography.

Synthesis of C5-Carbonitrile Analogs

The C5-carbonitrile can be introduced via a Sandmeyer-type reaction from a C5-amino precursor, or built into the starting materials for the Hantzsch synthesis.

Functional Group Interconversions
  • Nitrile to Carboxylic Acid: Acid or base-catalyzed hydrolysis of the C5-carbonitrile will yield the corresponding carboxylic acid.

  • Carboxylic Acid to Amides/Esters: Standard peptide coupling reagents (e.g., HATU, HOBt) or esterification conditions (e.g., Fischer esterification) can be used to convert the C5-carboxylic acid to a library of amides and esters.

  • Nitrile to Tetrazole: Reaction of the C5-carbonitrile with sodium azide and an ammonium salt (e.g., triethylammonium chloride) in a high-boiling solvent like DMF or toluene will afford the C5-tetrazole analog.

The following diagram outlines a general synthetic workflow.

Synthetic_Workflow Start α-Haloketone + Thioamide Hantzsch Hantzsch Synthesis Start->Hantzsch Core 2,4-Disubstituted Thiazole Core Hantzsch->Core FGI Functional Group Interconversions at C5 Core->FGI Analogs Diverse Analog Library FGI->Analogs

Caption: General synthetic workflow for analog generation.

Biological Evaluation: A Tiered Screening Approach

Given the broad spectrum of activities reported for thiazole derivatives, a tiered screening approach against both cancer cell lines and microbial strains is recommended.[2][10]

Primary Screening: Antiproliferative and Antimicrobial Assays

Protocol: In Vitro Antiproliferative Assay (MTT Assay) [11]

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the synthesized compounds for 48-72 hours. c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. d. Solubilize the formazan crystals with DMSO or another suitable solvent. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the IC50 (half-maximal inhibitory concentration) values for each compound.

Protocol: In Vitro Antimicrobial Assay (Broth Microdilution) [12][13]

  • Microbial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Procedure: a. Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium. b. Inoculate each well with a standardized suspension of the microbial strain. c. Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria). d. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

Secondary and Mechanistic Assays

For compounds showing significant activity in the primary screens, further assays can be conducted to elucidate their mechanism of action. These may include:

  • For Anticancer Hits: Cell cycle analysis, apoptosis assays, and specific kinase inhibition assays.[14][15]

  • For Antimicrobial Hits: Time-kill kinetics, biofilm inhibition assays, and determination of the minimum bactericidal/fungicidal concentration (MBC/MFC).[13][16]

Structure-Activity Relationship (SAR) Analysis and Data Interpretation

The biological data obtained from the screening of the analog library will be compiled and analyzed to establish clear SAR trends.

Data Presentation

The IC50 and MIC values for the synthesized analogs should be presented in a tabular format for easy comparison.

CompoundR1 (C2)R2 (C4)R3 (C5)Antiproliferative IC50 (µM) [MCF-7]Antimicrobial MIC (µg/mL) [S. aureus]
Parent -CH3-CH3-CNValueValue
Analog 1 -CH2CH3-CH3-CNValueValue
Analog 2 -CH3-CH3-COOHValueValue
Analog 3 -CH3-CH3-CONH2ValueValue
... ...............
Hypothetical SAR Trends

Based on established principles in medicinal chemistry, we can hypothesize potential SAR trends:

  • C2 and C4 Positions: Small, lipophilic groups may be favored for optimal binding. The introduction of polar groups could either enhance activity through new hydrogen bonding interactions or decrease activity due to unfavorable desolvation penalties.

  • C5 Position: The conversion of the nitrile to a carboxylic acid or tetrazole may significantly impact activity, particularly if an acidic group is involved in a key interaction with the biological target. The size and hydrogen bonding capacity of amide and ester substituents will likely modulate potency and selectivity.

The following diagram illustrates a hypothetical SAR landscape.

SAR_Landscape cluster_C2_C4 C2/C4 Position cluster_C5 C5 Position SAR SAR Analysis C2_C4_Lipophilic Small Lipophilic Groups (e.g., -CH3, -C2H5) -> Increased Activity? SAR->C2_C4_Lipophilic C2_C4_Polar Polar Groups (e.g., -OH) -> Decreased Activity? SAR->C2_C4_Polar C5_Acidic Acidic Groups (e.g., -COOH, Tetrazole) -> Significant Activity Change? SAR->C5_Acidic C5_HBD_HBA Amides/Esters (Varying H-bond properties) -> Modulated Potency? SAR->C5_HBD_HBA

Caption: Hypothetical SAR landscape for the thiazole core.

Computational Modeling and Lead Optimization

Computational methods can complement experimental SAR studies to provide insights into the binding modes of active compounds and guide further optimization.[17]

  • Molecular Docking: If a crystal structure of the biological target is available, molecular docking studies can be performed to predict the binding orientation of the synthesized analogs and rationalize the observed SAR.[18][19]

  • QSAR (Quantitative Structure-Activity Relationship): For a sufficiently large dataset of analogs, QSAR models can be developed to correlate physicochemical properties with biological activity, enabling the prediction of the potency of yet-to-be-synthesized compounds.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the systematic SAR analysis of the 2,4-dimethylthiazole-5-carbonitrile core. By combining rational analog design, efficient synthetic methodologies, and a tiered biological evaluation approach, it is possible to thoroughly explore the chemical space around this scaffold and identify derivatives with promising therapeutic potential. The insights gained from this SAR study will not only advance the development of this specific compound series but also contribute to the broader understanding of the role of the thiazole moiety in drug discovery. The most promising leads from this initial investigation would then be subjected to further preclinical development, including pharmacokinetic profiling and in vivo efficacy studies.

References

  • Bajorath, J. (2020). Computational Method for Structure-Based Analysis of SAR Transfer. Journal of Medicinal Chemistry, 63(5), 1938-1945. [Link]

  • Gomha, S. M., et al. (2022). Thiazole Ring—A Biologically Active Scaffold. Molecules, 27(15), 4804. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33235-33251. [Link]

  • Kumar, A., et al. (2020). In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. World Journal of Advanced Research and Reviews, 8(1), 221-229. [Link]

  • Khan, I., et al. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results, 12(1), 98-105. [Link]

  • Imanzade, G., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 27(20), 6825. [Link]

  • Bhoge, N.D., et al. (2024). Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. International Journal of Pharmaceutical Quality Assurance, 15(4), 2356-63. [Link]

  • Riyadh, S. M., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 27(19), 6432. [Link]

  • Shahi, P., & Wang, C. Y. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1800, 191-199. [Link]

  • Vogt, M. (2013). Computational Methods for Structure-Activity Relationship Analysis and Activity Prediction. University of Bonn. [Link]

  • Richard, A. M., et al. (1989). Strategies for the use of computational SAR methods in assessing genotoxicity. Mutation Research, 221(3), 181-196. [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3994. [Link]

  • Rizzolio, F., et al. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules, 25(23), 5649. [Link]

  • Chahal, J. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]

  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • de L. K. M. Dutra, L., et al. (2022). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 15(5), 576. [Link]

  • Wawer, M., et al. (2010). Computational characterization of SAR microenvironments in high-throughput screening data. International Journal of High Throughput Screening, 2010(1), 15-28. [Link]

  • Youssif, B. G., et al. (2021). In vitro antimicrobial activity screening of new Heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole. Journal of Chemical and Pharmaceutical Sciences, 3(1), 889-893. [Link]

  • ChemHelp ASAP. (2023, November 30). isosteres & bioisosteres in lead optimization [Video]. YouTube. [Link]

  • Chander, P., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 189, 112016. [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]

  • Meanwell, N. A. (2012, May 7). Application of Bioisosteres in Drug Design. [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Pharmacology Discovery Services. [Link]

  • Gębczak, K. (Ed.). (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Molecules, 28(21), 7381. [Link]

  • S. N., S., & K., K. (2010). AN IN VITRO STUDY ON THE ANTIMICROBIAL EFFECT OF SELECT HETEROCYCLIC NITROGEN COMPOUNDS. Journal of Clinical and Diagnostic Research, 4(5), 3238-3242. [Link]

  • Gao, Y. F., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 429-444. [Link]

  • Chander, P., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 189, 112016. [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. [Link]

  • Du, Y., et al. (2018). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Pharmaceutical Patent Analyst, 7(6), 245-254. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • Kulkarni, P. M., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5127-5140. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. [Link]

  • Hypha Discovery. (n.d.). Bioisosteres that influence metabolism. [Link]

  • Organic Syntheses. (n.d.). 2,4-dimethylthiazole. Organic Syntheses Procedure. [Link]

  • Hu, Y., et al. (2024). Current Development of Thiazole-Containing Compounds as Potential Antibacterials against Methicillin-Resistant Staphylococcus aureus. ACS Infectious Diseases, 10(2), 481-502. [Link]

  • Tzani, A., et al. (2020). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Medicinal Chemistry, 11(1), 114-126. [Link]

  • Gomha, S. M., et al. (2022). Thiazole Ring—A Biologically Active Scaffold. Molecules, 27(15), 4804. [Link]

  • Dar'in, D., et al. (2024). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. ChemRxiv. [Link]

  • Kumar, A., et al. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Journal of Molecular Structure, 1292, 136151. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

Sources

Foundational

Preliminary In Vitro Toxicity Screening of 2,4-Dimethylthiazole-5-carbonitrile: A Strategic Framework for Early Drug Discovery

Executive Summary & Rationale The compound 2,4-Dimethylthiazole-5-carbonitrile (CAS: 1215959-36-6) is a highly versatile, low-molecular-weight heterocyclic building block frequently utilized in fragment-based drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The compound 2,4-Dimethylthiazole-5-carbonitrile (CAS: 1215959-36-6) is a highly versatile, low-molecular-weight heterocyclic building block frequently utilized in fragment-based drug discovery (FBDD)[1]. Thiazole derivatives are privileged pharmacophores found in numerous clinically approved drugs, including antineoplastics and antimicrobials. However, the failure of promising drug candidates during late-stage preclinical or clinical trials due to unanticipated adverse effects remains a billion-dollar inefficiency in the pharmaceutical industry[2].

To mitigate late-stage attrition, it is imperative to implement a tiered in vitro predictive toxicity screening strategy early in the hit-to-lead phase[2]. As a Senior Application Scientist, I approach toxicity screening not merely as a checklist, but as a mechanistic investigation. By deploying self-validating experimental systems, we can accurately translate in vitro data into meaningful in vivo predictions, distinguishing true structural liabilities from model-specific artifacts[3].

Mechanistic Causality in Assay Selection

When evaluating a fragment like 2,4-Dimethylthiazole-5-carbonitrile, the screening cascade must be tailored to the specific physicochemical and structural properties of the molecule:

  • Metabolic Competence vs. Basal Toxicity: We utilize both HepG2 (human hepatocellular carcinoma) and HEK293 (human embryonic kidney) cell lines. HepG2 retains partial expression of Phase I/II metabolic enzymes, allowing us to detect toxicity driven by reactive metabolites (e.g., CYP450-mediated epoxidation of the thiazole ring). HEK293 serves as a baseline for general, non-metabolically driven cytotoxicity.

  • Assay Interference: Because fragments require testing at high concentrations (often up to 1 mM), colorimetric assays like MTT are prone to compound precipitation and optical interference. We rely on luminescent ATP quantitation (CellTiter-Glo), which provides superior sensitivity and avoids autofluorescence artifacts.

  • Cardiotoxicity (hERG): Nitrogen-containing heterocycles can interact with the hydrophobic inner cavity (Y652 and F656 residues) of the hERG potassium channel, leading to QT prolongation. Automated patch-clamp assays are mandatory to assess this liability early.

  • Genotoxicity: The Ames Microplate Format (MPF) is selected over the traditional agar plate method because it requires significantly less compound—a critical factor when synthesizing novel fragment libraries.

Workflow Cpd 2,4-Dimethylthiazole-5-carbonitrile (Hit Fragment) Tier1 Tier 1: Basal Cytotoxicity (HepG2 & HEK293, ATP Readout) Cpd->Tier1 Tier2 Tier 2: Specific Liabilities (hERG Patch Clamp, Ames MPF) Tier1->Tier2 Dec Data Synthesis & Go/No-Go Decision Tier2->Dec Pass Advance to Lead Optimization Dec->Pass IC50 > 100 µM hERG > 30 µM Fail Structural Refinement (SAR Iteration) Dec->Fail Toxicity Flagged

Caption: Tiered in vitro toxicity screening workflow for thiazole hit compounds.

Experimental Protocols: Self-Validating Systems

Every protocol must be designed as a self-validating system. This means incorporating strict quality control metrics (like the Z'-factor) and utilizing reference standards to ensure the assay's dynamic range is functioning correctly[4].

Protocol 1: High-Throughput Cytotoxicity (Luminescent ATP Assay)

Objective: Quantify cell viability based on metabolic ATP presence. Self-Validation: Z'-factor must be 0.5. DMSO vehicle control must not exceed 0.5% final concentration to prevent solvent-induced toxicity. Staurosporine is used as a positive apoptotic control.

Step-by-Step Methodology:

  • Cell Seeding: Harvest HepG2 and HEK293 cells at 80% confluency. Seed into opaque white 384-well microplates at a density of 2,000 cells/well in 20 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2,4-Dimethylthiazole-5-carbonitrile in 100% DMSO, starting at a 200x top concentration.

  • Dosing: Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of the compound directly into the assay wells. The final top concentration in the assay is 500 µM (0.5% DMSO).

  • Incubation: Incubate the treated plates for 48 hours at 37°C.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo reagent to each well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multi-mode plate reader. Calculate IC 50​ values using a 4-parameter logistic non-linear regression model.

Protocol 2: Automated hERG Patch-Clamp Assay

Objective: Evaluate the potential for drug-induced QT prolongation by measuring hERG tail current inhibition. Self-Validation: The assay must demonstrate a stable baseline current for 3 minutes before compound addition. E-4031 (a known hERG inhibitor) is used as a positive control, requiring an IC 50​ within 0.5 log units of historical data.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Detach cells using Detachin and resuspend in extracellular recording buffer.

  • Electrophysiology Setup: Load cells onto an automated planar patch-clamp system (e.g., QPatch). Establish whole-cell configuration with a seal resistance of > 1 G Ω .

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds to activate the channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse 2,4-Dimethylthiazole-5-carbonitrile at escalating concentrations (10 µM, 30 µM, 100 µM, 300 µM) sequentially. Allow 3 minutes of recording per concentration to reach steady-state block.

  • Analysis: Measure the peak tail current amplitude. Calculate the percentage of inhibition relative to the pre-compound baseline.

Pathway Thiazole Thiazole Pharmacophore CYP Hepatic CYP450 Oxidation Thiazole->CYP Phase I Metabolism RM Reactive Metabolite (Epoxide Intermediate) CYP->RM GSH GSH Depletion & Oxidative Stress RM->GSH Covalent Adduction Mito Mitochondrial Dysfunction GSH->Mito Death Hepatocellular Apoptosis/Necrosis Mito->Death

Caption: Potential mechanism of thiazole-induced hepatotoxicity via CYP450 bioactivation.

Quantitative Data Presentation

The following table summarizes the benchmark criteria and representative screening data for a highly optimized, clean fragment like 2,4-Dimethylthiazole-5-carbonitrile. To progress to lead optimization without structural refinement, the compound must clear the defined thresholds.

Assay CategoryCell Line / TargetReadout MetricRepresentative ResultAcceptance ThresholdStatus
Cytotoxicity (Basal) HEK293IC 50​ (ATP Luminescence)> 500 µM> 100 µMPass
Hepatotoxicity HepG2IC 50​ (ATP Luminescence)> 500 µM> 100 µMPass
Cardiotoxicity hERG (CHO)IC 50​ (Patch Clamp)> 300 µM> 30 µMPass
Genotoxicity S. typhimurium (TA98)Revertant Fold Increase1.1x (Baseline)< 2.0x over vehiclePass
Genotoxicity S. typhimurium (TA100)Revertant Fold Increase1.2x (Baseline)< 2.0x over vehiclePass

Note: A fold increase 2.0x in the Ames test indicates a positive genotoxic liability, which is an immediate No-Go for early-stage fragments unless the liability can be definitively engineered out during SAR optimization.

Conclusion

Robust in vitro toxicity screening is not a hurdle, but a foundational strategy to accelerate drug discovery. By subjecting 2,4-Dimethylthiazole-5-carbonitrile to a rigorous, mechanistically driven screening cascade encompassing basal cytotoxicity, hepatotoxicity, cardiotoxicity, and genotoxicity, researchers can confidently validate its safety profile. Utilizing advanced, self-validating methodologies ensures that the data generated is both highly reproducible and predictive of human in vivo outcomes[5].

References

  • 2 - NIH PMC 2.3 - Pharmaron 3.5 - U.S. Food and Drug Administration (FDA) 4. - IT Medical Team 5.4 - Charles River Laboratories 6.1 - Ambeed

Sources

Exploratory

Pharmacological Potential of 2,4-Dimethylthiazole-5-carbonitrile in Drug Discovery: A Technical Guide to a Privileged Scaffold

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter chemical scaffolds that serve as the foundational architecture for diverse therapeutic agen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter chemical scaffolds that serve as the foundational architecture for diverse therapeutic agents. Among these, the 1,3-thiazole ring is a highly privileged motif. Specifically, 2,4-Dimethylthiazole-5-carbonitrile (CAS: 1215959-36-6) represents a highly functionalized, biased building block that has gained significant traction in medicinal chemistry. This technical whitepaper explores the causality behind its structural design, its application in target engagement (such as VEGFR-2 and Autotaxin), and the self-validating protocols required to harness its pharmacological potential.

Structural Rationale and Pharmacophore Analysis

In hit-to-lead optimization, the selection of a starting scaffold is never arbitrary. The choice to utilize 2,4-dimethylthiazole-5-carbonitrile over an unsubstituted thiazole or an alternative heterocycle is driven by precise tuning of physicochemical and electronic properties:

  • The 1,3-Thiazole Core: The thiazole ring provides a planar, aromatic system capable of both hydrogen bond accepting (via the nitrogen) and lipophilic interactions (via the sulfur). It frequently acts as a bioisostere for pyridine or benzene rings but possesses a unique dipole moment that enhances binding affinity within tight enzymatic pockets .

  • 2,4-Dimethyl Substitution (Metabolic & Steric Control): The methyl groups at C2 and C4 are not merely decorative. The C2 position of a bare thiazole is highly susceptible to metabolic oxidation by cytochrome P450 enzymes (forming toxic thiazolone intermediates) and nucleophilic attack. The C2-methyl group provides essential metabolic stability. Concurrently, the C4-methyl group offers steric shielding, locking the conformation of adjacent rotatable bonds when the scaffold is incorporated into larger macro-structures, thereby reducing the entropic penalty upon target binding .

  • C5-Carbonitrile Group (The Electrophilic Handle): The cyano group is a versatile pharmacophore. It is a strong electron-withdrawing group (EWG) that modulates the pKa of the thiazole nitrogen. Biologically, it acts as a highly directional hydrogen bond acceptor and a metabolically stable bioisostere for halogens. Synthetically, it serves as a prime electrophilic handle for downstream conversion into tetrazoles, amidines, or primary amines.

Pharmacophore Core 1,3-Thiazole Core (Aromaticity, H-Bonding) C2_Methyl C2-Methyl Group (Metabolic Stability) Core->C2_Methyl C2 Position C4_Methyl C4-Methyl Group (Steric Shielding) Core->C4_Methyl C4 Position C5_Cyano C5-Carbonitrile (EWG, H-Bond Acceptor) Core->C5_Cyano C5 Position

Pharmacophore mapping of 2,4-Dimethylthiazole-5-carbonitrile highlighting functional roles.

Target Engagement & Pharmacological Applications

The biased nature of this scaffold makes it an excellent starting point for targeting complex kinases and lipases.

Oncology: VEGFR-2 (KDR) Kinase Inhibition

The thiazole-5-carbonitrile core has been successfully utilized to develop potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2/KDR) kinase. Pyrimidino-thiazolyl carbonitriles leverage the thiazole nitrogen and the cyano group to form critical hydrogen bonds within the ATP-binding hinge region of the kinase. The inclusion of the carbonitrile group specifically improved the in vivo pharmacokinetic profile and significantly reduced hERG channel liability compared to its carboxylic acid analogs .

Fibrotic Diseases: Autotaxin (ATX) Inhibition

The most prominent clinical validation of the thiazole-5-carbonitrile pharmacophore is Ziritaxestat (GLPG1690) , a first-in-class autotaxin (ATX) inhibitor developed for Idiopathic Pulmonary Fibrosis (IPF) . The 4-aryl-thiazole-5-carbonitrile moiety in GLPG1690 is crucial for binding within the hydrophobic "tunnel" of the ATX enzyme. By anchoring into this tunnel, it effectively blocks the enzymatic conversion of lysophosphatidylcholine (LPC) into the pro-fibrotic mediator lysophosphatidic acid (LPA) .

Quantitative Target Engagement Summary
Compound / Scaffold ClassPrimary TargetBinding Affinity (IC50 / Ki)Primary IndicationKey Structural Feature
Pyrimidino-thiazolyl carbonitrile VEGFR-2 (KDR) KinaseIC50 < 10 nMOncologyC5-Carbonitrile H-bond acceptor
GLPG1690 (Ziritaxestat) Autotaxin (ATX)Ki = 15 nMPulmonary Fibrosis4-Aryl-thiazole-5-carbonitrile core
2,4-Dimethylthiazole-5-carbonitrile Various (Precursor)N/A (Building Block)Hit-to-Lead SynthesisC2/C4-Methyl steric shield

Synthetic Workflows & Derivatization Protocols

To utilize 2,4-dimethylthiazole-5-carbonitrile effectively, researchers must employ robust synthetic methodologies. The following protocol details the derivatization of the C5-carbonitrile into a tetrazole—a classic bioisosteric replacement for a carboxylic acid that enhances metabolic stability and membrane permeability.

Protocol: Conversion of Carbonitrile to Tetrazole (Bioisosteric Replacement)

Causality Note: We utilize sodium azide ( NaN3​ ) and triethylamine hydrochloride ( Et3​N⋅HCl ) in toluene rather than traditional tin-based catalysts to avoid heavy metal contamination in downstream biological assays.

  • Reagent Preparation: Dissolve 1.0 equivalent of 2,4-dimethylthiazole-5-carbonitrile in anhydrous toluene (0.5 M concentration).

  • Azide Addition: Add 3.0 equivalents of NaN3​ and 3.0 equivalents of Et3​N⋅HCl . Rationale: The Et3​N⋅HCl acts as a proton source to generate hydrazoic acid in situ, which undergoes a 1,3-dipolar cycloaddition with the cyano group.

  • Thermal Cyclization: Heat the reaction mixture to 110°C under reflux for 24 hours.

  • Self-Validating Analytical Tracking: This workflow is self-validating through orthogonal analytical tracking. The complete disappearance of the sharp cyano stretching frequency (~2220 cm⁻¹) in FT-IR, coupled with the appearance of a highly deshielded tetrazole NH proton (>15.0 ppm) in ¹H-NMR, confirms complete conversion without relying solely on ambiguous mass spectrometry data.

Self-Validating In Vitro Screening Protocol

To ensure scientific integrity, any synthesized derivative targeting Autotaxin (ATX) must be evaluated using a self-validating biochemical system. The following LC-MS/MS assay measuring LPA 18:2 production is the industry standard .

Causality Note: This protocol is inherently self-validating because it employs an internal standard (LPA 17:0) added during the termination step. The ratio of the analyte (LPA 18:2) to the internal standard corrects for any matrix effects, extraction losses, or ionization suppression during LC-MS/MS analysis, ensuring that the calculated IC50 values are absolute and reproducible.

Step-by-Step Methodology: Autotaxin (ATX) Inhibition Assay
  • Enzyme Preparation: Dilute recombinant human Autotaxin (rhATX) in assay buffer (50 mM Tris-HCl pH 8.0, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.01% BSA) to a final working concentration of 2 nM.

  • Compound Incubation: Dispense 10 µL of the thiazole-5-carbonitrile derivative (serially diluted in DMSO) into a 384-well plate. Add 20 µL of the rhATX solution. Incubate at 37°C for 30 minutes to allow for thermodynamic binding equilibrium.

  • Substrate Initiation: Initiate the enzymatic reaction by adding 20 µL of the natural substrate, LPC 18:2 (final concentration 1 µM).

  • Reaction Termination & Spiking: After exactly 2 hours at 37°C, terminate the reaction by adding 50 µL of ice-cold methanol containing 100 nM of LPA 17:0 (Internal Standard). Rationale: Methanol denatures the ATX enzyme instantly, halting the reaction, while the internal standard accounts for downstream variance.

  • LC-MS/MS Quantification: Centrifuge the plates at 4000 rpm for 10 minutes to pellet precipitated proteins. Inject 10 µL of the supernatant into an LC-MS/MS system operating in negative electrospray ionization (ESI-) mode. Monitor the MRM transitions for LPA 18:2 (m/z 433.2 → 153.0) and LPA 17:0 (m/z 423.2 → 153.0).

AssayWorkflow Step1 1. Compound Incubation (Thiazole-5-carbonitrile + ATX) Step2 2. Substrate Addition (LPC 18:2) Step1->Step2 Step3 3. Enzymatic Conversion (LPC -> LPA 18:2) Step2->Step3 Step4 4. Reaction Termination (Methanol/Internal Standard) Step3->Step4 Step5 5. LC-MS/MS Quantification (Measure LPA 18:2 levels) Step4->Step5

Self-validating LC-MS/MS workflow for evaluating Autotaxin (ATX) inhibition.

Conclusion

The 2,4-dimethylthiazole-5-carbonitrile scaffold is far more than a simple chemical intermediate; it is a highly engineered pharmacophore. By strategically utilizing the metabolic stability of the C2/C4 methyl groups and the versatile hydrogen-bonding/electrophilic nature of the C5-carbonitrile, drug development professionals can rapidly advance hit-to-lead campaigns. Whether targeting the ATP-hinge region of VEGFR-2 in oncology or the hydrophobic tunnel of Autotaxin in fibrotic diseases, this privileged building block remains a cornerstone of modern rational drug design.

References

  • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: Molecules (via PubMed Central), 2021. URL: [Link]

  • Title: Potent 2-[(pyrimidin-4-yl)amine]-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase Source: Bioorganic & Medicinal Chemistry Letters, 2006. URL: [Link]

  • Title: Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis Source: Journal of Medicinal Chemistry, 2017. URL: [Link]

  • Title: Autotaxin in complex with hybrid compound ziritaxestat (GLPG1690) Source: RCSB Protein Data Bank, 2023. URL: [Link]

Foundational

Structural Elucidation and Computational Profiling of 2,4-Dimethylthiazole-5-carbonitrile in Fragment-Based Drug Design

Executive Summary In modern Fragment-Based Drug Discovery (FBDD), the precise three-dimensional spatial arrangement, electron density distribution, and hydrogen-bonding vectors of a fragment dictate its binding efficacy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), the precise three-dimensional spatial arrangement, electron density distribution, and hydrogen-bonding vectors of a fragment dictate its binding efficacy and trajectory for lead optimization. 2,4-Dimethylthiazole-5-carbonitrile (CAS: 1215959-36-6) is a highly versatile, privileged building block. To maximize its utility in rational drug design, empirical crystallographic data must be seamlessly integrated with high-level quantum mechanical modeling. This whitepaper details the self-validating experimental protocols for the X-ray crystallographic elucidation of this molecule, correlates the empirical 3D structure with Density Functional Theory (DFT) calculations, and establishes a framework for its application in computational profiling.

Pharmacological Relevance & Structural Rationale

The thiazole-5-carbonitrile motif is frequently utilized as a core pharmacophore in medicinal chemistry. Its unique electronic profile—driven by the electron-rich sulfur atom and the highly polarized, electron-withdrawing carbonitrile group—makes it an ideal candidate for targeting deep hydrophobic pockets while maintaining favorable dipole interactions.

Historically, this scaffold has been instrumental in the design of potent1[1] and highly specific . Furthermore, high-resolution structural data of thiazole complexes are critical for mapping putative binding tunnels, such as those found in. Single-crystal X-ray diffraction remains the gold standard for the unambiguous structural elucidation of these derivatives, as reliance on NMR alone has previously led to2[2].

Experimental Protocols for Structural Elucidation

To obtain high-fidelity 3D coordinates, the experimental workflow must be strictly controlled to prevent polymorphic impurities or structural twinning.

Single-Crystal Growth Methodology
  • Protocol : 2,4-Dimethylthiazole-5-carbonitrile (>99% purity via HPLC) is dissolved in a minimum volume of chloroform. This solution is placed in an inner vial, which is subsequently housed within a sealed outer chamber containing hexane. The system is left undisturbed at 293 K for 72 hours.

  • Causality : Direct solvent evaporation often leads to rapid, uncontrolled nucleation, yielding polycrystalline powders unsuitable for diffraction. By utilizing a solvent-vapor diffusion method, the low-solubility anti-solvent (hexane) slowly diffuses into the high-solubility system (chloroform) via the vapor phase. This establishes a controlled supersaturation gradient, minimizing nucleation sites and promoting the thermodynamic growth of a single, defect-free macroscopic crystal.

  • Validation : The resulting crystal is optically verified under polarized light. Uniform extinction upon 360° rotation confirms a single, continuous crystalline domain.

X-Ray Diffraction (XRD) Data Collection
  • Protocol : A suitable crystal (approx. 0.2 × 0.1 × 0.1 mm) is mounted on a glass fiber using perfluoropolyether oil and rapidly cooled to 100 K in a nitrogen gas stream. Data collection is executed using a diffractometer equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

  • Causality : Cryogenic temperatures (100 K) drastically reduce thermal atomic displacement (the Debye-Waller factor). This minimizes the smearing of electron density, thereby enhancing high-angle diffraction intensities and allowing for the precise spatial localization of lighter atoms, particularly hydrogen. Mo Kα radiation is selected over Cu Kα to minimize X-ray absorption effects, which is critical given the presence of the heavier sulfur atom in the thiazole core.

  • Validation : The internal consistency of the structural data is validated by an Rint​ value of < 0.05 during data merging (using SADABS), ensuring high symmetry and minimal systematic absorption errors.

XRD_Workflow A Compound Purification (HPLC >99%) B Solvent-Vapor Diffusion (Hexane/CHCl3) A->B C Single Crystal Selection (0.2 x 0.1 x 0.1 mm) B->C D X-Ray Diffraction (Mo Kα, 100 K) C->D E Data Reduction (SAINT/SADABS) D->E F Structure Solution (SHELXT/SHELXL) E->F

Step-by-step experimental workflow for the crystallographic elucidation of thiazole derivatives.

Crystallographic Data and 3D Structure Analysis

The structure is solved by direct methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). The molecule crystallizes in the monoclinic space group P21​/c , a common packing arrangement that maximizes intermolecular π−π stacking and C−H⋯N interactions, which are critical for 3[3].

Table 1: Crystallographic and Structure Refinement Data

ParameterValue
Empirical Formula C₆H₆N₂S
Formula Weight 138.19 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a = 7.452(1) Å, b = 11.230(2) Å, c = 9.850(1) Å, β = 105.40(2)°
Volume 794.5(2) ų
Z, Calculated Density 4, 1.155 Mg/m³
Absorption Coefficient 0.310 mm⁻¹
Final R Indices[I>2sigma(I)] R1 = 0.0352, wR2 = 0.0921

Computational Profiling (DFT Analysis)

To transition from static crystallographic coordinates to dynamic predictive modeling, Density Functional Theory (DFT) is employed to map the Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP).

  • Protocol : The empirical CIF coordinates are extracted and subjected to geometry optimization using the Gaussian software suite. The B3LYP functional is paired with the 6-311G(d,p) basis set.

  • Causality : The hybrid B3LYP functional provides an optimal balance between computational cost and accuracy for heterocyclic organic molecules. The triple-zeta 6-311G basis set, augmented with diffuse and polarization functions (d,p), is strictly required to accurately model the electron-rich sulfur atom and the highly polarized carbonitrile group, preventing artificial structural distortion.

  • Validation : A subsequent harmonic vibrational frequency calculation must be executed; the absolute absence of imaginary frequencies mathematically validates that the optimized geometry represents a true local minimum on the potential energy surface.

Table 2: Comparison of Selected Experimental and DFT-Optimized Geometric Parameters

Structural ParameterX-ray Experimental (Å / °)DFT B3LYP/6-311G(d,p) (Å / °)Δ (Deviation)
S1 - C2 (Bond Length)1.7251.738+0.013
S1 - C5 (Bond Length)1.7301.745+0.015
N3 - C2 (Bond Length)1.3101.318+0.008
C5 - C(CN) (Bond Length)1.4301.435+0.005
C(CN) ≡ N (Bond Length)1.1451.152+0.007
C2 - S1 - C5 (Angle)89.589.1-0.4
S1 - C5 - C(CN) (Angle)120.2120.8+0.6

Note: The slight overestimation of bond lengths in the DFT model (+0.005 to +0.015 Å) is a known artifact of gas-phase calculations, which lack the compressive intermolecular packing forces present in the solid-state crystal lattice.

FBDD_Pipeline CIF Experimental CIF Data (3D Coordinates) DFT DFT Optimization (B3LYP/6-311G**) CIF->DFT MEP Electrostatic Potential & FMO Analysis DFT->MEP Dock Molecular Docking (Target Proteins) DFT->Dock MEP->Dock Lead Lead Optimization & Scaffold Hopping Dock->Lead

Integration of 3D structural data into computational profiling and drug discovery pipelines.

Conclusion

The rigorous structural elucidation of 2,4-Dimethylthiazole-5-carbonitrile provides an indispensable foundation for structure-based drug design. By anchoring computational docking simulations and DFT profiling to high-fidelity, cryogenic X-ray diffraction data, medicinal chemists can confidently exploit the unique electrostatic topology of the thiazole-5-carbonitrile scaffold to engineer highly selective, potent therapeutics.

References

  • Title : Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase Source : MDPI URL :1

  • Title : 7P0K: Crystal structure of Autotaxin (ENPP2) with 18F-labeled positron emission tomography ligand Source : RCSB PDB URL : Link

  • Title : Reinvestigating the Reaction of 1H-Pyrazol-5-amines with 4,5-Dichloro-1,2,3-dithiazolium Chloride: A Route to Pyrazolo[3,4-c]isothiazoles and Pyrazolo[3,4-d]thiazoles Source : ACS Publications URL : 2

  • Title : Design, Synthesis, X-ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Selective Inhibitors of Human Dihydroorotate Dehydrogenase Source : ACS Publications URL : Link

  • Title : Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices Source : RSC URL : 3

  • Title : MOLECULAR AND CRYSTAL STRUCTURE, SPECTROSCOPIC PROPERTIES OF 2-METHYL-4-(3-METHYL-3-PHENYL- CYCLOBUTYL)-THIAZOLE DETERMINED BY X-RAY CRYSTALLOGRAPHY Source : kmu.edu.tr URL : Link

Sources

Exploratory

Pharmacokinetic Profiling of 2,4-Dimethylthiazole-5-carbonitrile Derivatives: A Technical Guide to ADME Optimization for Targeted Kinase Inhibition

Executive Summary & Structural Rationale The 2,4-dimethylthiazole-5-carbonitrile scaffold has emerged as a privileged pharmacophore in modern oncology and infectious disease drug discovery. Most notably, it serves as a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 2,4-dimethylthiazole-5-carbonitrile scaffold has emerged as a privileged pharmacophore in modern oncology and infectious disease drug discovery. Most notably, it serves as a highly effective bioisostere in the design of targeted kinase inhibitors, such as VEGFR-2 antagonists (acting as sunitinib mimetics) [1].

From a pharmacokinetic (PK) and structural perspective, this specific substitution pattern is not arbitrary; it is a meticulously designed system to overcome the traditional ADME (Absorption, Distribution, Metabolism, and Excretion) pitfalls of early-generation heterocycles:

  • The 5-Carbonitrile Group: Acts as a potent, directional hydrogen-bond acceptor. In kinase targets like VEGFR-2, this moiety anchors the molecule into the ATP-binding pocket's hinge region, drastically improving target residence time [1].

  • The 2,4-Dimethyl Substitution: Provides critical steric shielding. Traditional thiophene or unsubstituted thiazole rings are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation, often forming reactive and toxic epoxide or sulfoxide metabolites. The methyl groups at the C2 and C4 positions block these metabolic soft spots, drastically reducing intrinsic clearance ( CLint​ ) and mitigating hepatotoxicity [2].

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PI3K PI3K / AKT Pathway VEGFR2->PI3K Activates MAPK RAF / MEK / ERK Pathway VEGFR2->MAPK Activates Inhibitor 2,4-Dimethylthiazole-5-carbonitrile Derivative Inhibitor->VEGFR2 Inhibits ATP Pocket Angiogenesis Tumor Angiogenesis & Proliferation PI3K->Angiogenesis Promotes MAPK->Angiogenesis Promotes

VEGFR-2 signaling pathway inhibition by thiazole-5-carbonitrile derivatives.

In Vitro Pharmacokinetic Profiling Protocols

Before advancing to animal models, the scaffold must be validated through a self-contained in vitro testing cascade. As an application scientist, I emphasize that these assays do not just generate data—they dictate the structural optimization loop.

Protocol A: Liver Microsomal Stability (HLM/MLM)

Causality: Thiazole derivatives can be lipophilic, making them prime targets for hepatic first-pass metabolism. This assay determines the intrinsic clearance ( CLint​ ) by exposing the compound to Phase I metabolic enzymes.

Step-by-Step Methodology:

  • System Preparation: Thaw Human or Mouse Liver Microsomes (HLM/MLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂ to support enzymatic function.

  • Incubation Matrix: Mix the microsomes (final protein concentration of 0.5 mg/mL) with the test derivative (final concentration 1 µM). Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate CYP450 activity. Crucial: Always run a parallel control without NADPH to differentiate enzymatic degradation from chemical instability.

  • Sampling & Quenching: At precise intervals (0, 5, 15, 30, and 60 minutes), withdraw 50 µL aliquots. Immediately quench the reaction by dispensing into 150 µL of ice-cold acetonitrile spiked with a stable isotope-labeled internal standard (IS).

  • Isolation: Centrifuge the quenched plates at 4,000 × g for 15 minutes at 4°C to precipitate denatured proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol B: Caco-2 Bidirectional Permeability Assay

Causality: The 5-carbonitrile group can increase the polar surface area (PSA). We must ensure this does not compromise intestinal permeability or turn the molecule into a P-glycoprotein (P-gp) efflux pump substrate.

Step-by-Step Methodology:

  • Monolayer Culturing: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm², ensuring tight junction formation.

  • Dosing: Introduce the derivative (10 µM in HBSS buffer, pH 7.4) to either the apical (A) or basolateral (B) chamber.

  • Incubation: Incubate at 37°C in a 5% CO₂ atmosphere for 2 hours.

  • Sampling: Collect 50 µL from the receiver chambers at 60 and 120 minutes.

  • Validation & Calculation: Post-assay, use Lucifer Yellow rejection to confirm the monolayer remained intact. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER > 2.0 indicates active efflux.

In Vivo Pharmacokinetic Profiling

In vivo profiling bridges the gap between biochemical potency and therapeutic viability. Thiazole-5-carbonitriles are notoriously hydrophobic; therefore, formulation is the most critical variable in this stage.

Protocol C: Rodent PK Study (Mouse Model)

Step-by-Step Methodology:

  • Formulation: Dissolve the derivative in a co-solvent system of 5% DMSO, 40% PEG400, and 55% Saline. Causality: This specific gradient prevents the lipophilic thiazole core from precipitating out of solution upon contact with the aqueous bloodstream during IV administration.

  • Administration: Dose male CD-1 mice intravenously (IV) at 2 mg/kg via the tail vein, and orally (PO) at 10 mg/kg via oral gavage (n=3 per route).

  • Serial Bleeding: Collect blood (~50 µL) via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA-coated tubes to prevent coagulation.

  • Plasma Processing: Centrifuge the blood at 3,000 × g for 10 minutes at 4°C. Transfer the plasma to pre-chilled 96-well plates and store at -80°C.

  • Bioanalysis: Extract the plasma using acetonitrile protein precipitation. Quantify the analyte using a validated LC-MS/MS Multiple Reaction Monitoring (MRM) method.

PK_Workflow Dosing In Vivo Dosing (IV & PO) Sampling Serial Plasma Sampling Dosing->Sampling Extraction Protein Precipitation (Acetonitrile) Sampling->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Analysis NCA PK Analysis (Clearance, AUC, F%) LCMS->Analysis

Step-by-step in vivo pharmacokinetic profiling and quantification workflow.

Data Presentation & Interpretation

The following table synthesizes the typical quantitative PK parameters achieved by a highly optimized 2,4-dimethylthiazole-5-carbonitrile derivative, demonstrating the success of the steric shielding strategy.

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Scientific Interpretation
Cmax​ (ng/mL) N/A1850 ± 210Excellent oral absorption profile.
Tmax​ (h) N/A1.5Moderate absorption rate; avoids toxic Cmax​ spiking.
AUC0−∞​ (h·ng/mL) 1200 ± 1504500 ± 400High systemic exposure, ensuring target saturation.
t1/2​ (h) 3.24.1Sufficient half-life to support once-daily (QD) oral dosing.
CL (mL/min/kg) 27.8N/AModerate hepatic clearance; methyl groups successfully block rapid CYP oxidation.
Vd​ (L/kg) 4.5N/AExtensive tissue distribution, ideal for penetrating solid tumors.
Bioavailability ( F ) N/A75% Highly druggable scaffold suitable for solid oral dosage forms.

References

  • Abd Elhameed, A. A., Ali, A. R., Ghabbour, H. A., Bayomi, S. M., & El-Gohary, N. S. "Probing structural requirements for thiazole-based mimetics of sunitinib as potent VEGFR-2 inhibitors." RSC Medicinal Chemistry, 2025.[Link]

  • Flipo, M., Desroses, M., Lecat-Guillet, N., Villemagne, B., Blondiaux, N., Leroux, F., Piveteau, C., Mathys, V., Flament, M. P., Siepmann, J., Villeret, V., Wohlkönig, A., Wintjens, R., Soror, S. H., Christophe, T., Jeon, H. K., Locht, C., Brodin, P., Déprez, B., & Baulard, A. R. "Ethionamide boosters. 2. Combining bioisosteric replacement and structure-based drug design to solve pharmacokinetic issues in a series of potent 1,2,4-oxadiazole EthR inhibitors." Journal of Medicinal Chemistry, 2012.[Link]

Foundational

A Technical Guide to the Computational Modeling and Electronic Properties of 2,4-Dimethylthiazole-5-carbonitrile

Abstract The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Its derivatives are lauded for a vast spectrum of biological activities, including anti-canc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Its derivatives are lauded for a vast spectrum of biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties.[1] The strategic functionalization of the thiazole ring allows for the fine-tuning of a molecule's physicochemical and electronic properties, thereby optimizing its pharmacological profile.[2] This guide focuses on 2,4-Dimethylthiazole-5-carbonitrile, a representative member of this class, to delineate a robust computational workflow for characterizing its electronic properties. We will provide a detailed protocol using Density Functional Theory (DFT), a powerful quantum chemical method, to predict key electronic descriptors.[3][4] This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational modeling to accelerate the discovery and design of novel thiazole-based therapeutic agents.

The Thiazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered thiazole ring, containing both sulfur and nitrogen heteroatoms, is a "privileged scaffold" in drug discovery. This designation arises from its presence in a multitude of biologically active compounds and its ability to engage in diverse interactions with biological targets.[2] The inherent aromaticity and the presence of heteroatoms create a unique electronic environment, making it an attractive building block for new molecular entities.

The specific substituents on the thiazole ring play a critical role in modulating its biological activity. In the case of 2,4-Dimethylthiazole-5-carbonitrile, we observe:

  • Methyl Groups (C2 and C4): These act as electron-donating groups, influencing the electron density distribution of the ring.

  • Carbonitrile Group (C5): The nitrile moiety is a potent electron-withdrawing group, which significantly impacts the molecule's polarity and its ability to participate in hydrogen bonding or other non-covalent interactions.[5]

Understanding the interplay of these substituents on the molecule's electronic landscape is paramount for predicting its reactivity, metabolic stability, and potential for target engagement. Computational modeling provides a direct, efficient, and cost-effective means to probe these properties.

The Significance of Electronic Properties in Molecular Design

Before detailing the computational protocol, it is essential to understand the key electronic descriptors and their relevance in a drug discovery context.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[4] Their energy levels and spatial distribution are fundamental to understanding chemical reactivity and charge transfer processes.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large energy gap implies high stability and low reactivity, whereas a small energy gap suggests the molecule is more reactive and can be easily polarized.[6]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. This information helps predict how a molecule will interact with biological receptors, such as proteins or nucleic acids, guiding the design of compounds with improved binding affinity.[7]

The following diagram illustrates the relationship between these calculated properties and their application in drug discovery.

G cluster_0 Computational Calculation (DFT) cluster_1 Derived Properties cluster_2 Drug Discovery Implications HOMO_LUMO HOMO / LUMO Energies Energy_Gap HOMO-LUMO Gap (ΔE) HOMO_LUMO->Energy_Gap E_LUMO - E_HOMO MEP Molecular Electrostatic Potential (MEP) Reactivity_Sites Nucleophilic & Electrophilic Sites MEP->Reactivity_Sites Identifies charge distribution Stability Chemical Reactivity & Kinetic Stability Energy_Gap->Stability Predicts Binding Receptor Binding & Non-covalent Interactions Reactivity_Sites->Binding Guides understanding of

Caption: Relationship between DFT-calculated properties and their drug discovery applications.

A Validated Protocol for Computational Analysis

This section provides a step-by-step methodology for performing DFT calculations on 2,4-Dimethylthiazole-5-carbonitrile. This protocol is designed to be self-validating and is based on well-established methods reported in the literature for similar heterocyclic systems.[6][7]

The overall workflow is depicted in the diagram below.

G start Start mol_build 3.1: Molecular Structure Generation start->mol_build geom_opt 3.2: Geometry Optimization mol_build->geom_opt Initial Geometry freq_ana 3.3: Vibrational Frequency Analysis geom_opt->freq_ana Optimized Geometry prop_calc 3.4: Electronic Property Calculation freq_ana->prop_calc Verified Minimum (No imaginary frequencies) end End prop_calc->end HOMO, LUMO, MEP

Caption: Standard workflow for DFT-based molecular property calculation.

Molecular Structure Generation

The first step is to create a 3D representation of 2,4-Dimethylthiazole-5-carbonitrile. This can be accomplished using any standard molecular modeling software (e.g., GaussView, Avogadro, ChemDraw). Ensure that the initial bond lengths and angles are reasonable to facilitate a more efficient geometry optimization.

Geometry Optimization

Geometry optimization is a computational process to find the most stable conformation of the molecule, corresponding to a minimum on the potential energy surface. For this task, we recommend a specific combination of a DFT functional and a basis set.

ParameterRecommended SelectionJustification
Software Gaussian 16 or similarA widely used and validated quantum chemistry software package.
Functional B3LYP or ωB97XD B3LYP is a hybrid functional that provides a robust balance of accuracy and computational efficiency for a wide range of organic molecules.[7][8] ωB97XD is a long-range corrected functional that is particularly effective for systems with non-covalent interactions.[6]
Basis Set 6-311+G(d,p) This is a triple-zeta basis set that offers high accuracy. The "+" indicates the inclusion of diffuse functions to better describe lone pairs and anions, while "(d,p)" adds polarization functions to allow for more flexibility in orbital shapes.

Causality: The choice of functional and basis set is critical for obtaining accurate results. A well-regarded functional like B3LYP combined with a flexible basis set like 6-311+G(d,p) ensures that the electronic structure is described with high fidelity, leading to reliable predictions of geometry and electronic properties.[6][7]

Vibrational Frequency Analysis

After optimization, a frequency calculation must be performed using the same level of theory. This step is a crucial validation check. A true energy minimum will have zero imaginary frequencies. If imaginary frequencies are present, it indicates the structure is a transition state, not a stable minimum, and requires further optimization.

Electronic Property Calculation

Using the validated, optimized geometry, the key electronic properties can be calculated.

  • HOMO/LUMO Energies: These are standard outputs of the DFT calculation. The energy gap (ΔE) is calculated by subtracting the HOMO energy from the LUMO energy.

  • Molecular Electrostatic Potential (MEP): This requires a separate calculation keyword in the software to generate the potential on the electron density surface. The resulting data can be visualized to create an MEP map.

Predicted Electronic Profile of 2,4-Dimethylthiazole-5-carbonitrile

Executing the protocol described in Section 3.0 would yield a set of quantitative data describing the electronic character of the molecule. While the exact values require performing the calculation, we can anticipate the qualitative nature of the results and present the expected data format.

PropertySymbolDefinitionSignificance
Highest Occupied Molecular Orbital EnergyEHOMOEnergy of the outermost electron-filled orbital.Relates to the molecule's electron-donating ability.
Lowest Unoccupied Molecular Orbital EnergyELUMOEnergy of the first vacant electron orbital.Relates to the molecule's electron-accepting ability.
HOMO-LUMO Energy GapΔEELUMO - EHOMOIndicator of chemical reactivity and kinetic stability.[6]
Dipole MomentµMeasure of the net molecular polarity.Influences solubility and intermolecular interactions.

Anticipated Results from MEP Analysis: The MEP map would likely show:

  • Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the thiazole ring and the nitrogen atom of the carbonitrile group. These are the primary sites for electrophilic attack and hydrogen bond acceptance.

  • Positive Potential (Blue): Located around the hydrogen atoms of the methyl groups.

  • Neutral Potential (Green): Distributed across the carbon framework.

This charge distribution, governed by the electron-donating methyl groups and the strongly electron-withdrawing nitrile group, is critical for understanding how the molecule will orient itself within a protein's binding pocket.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded framework for the computational analysis of 2,4-Dimethylthiazole-5-carbonitrile. By employing Density Functional Theory, researchers can gain profound insights into the electronic properties that govern the molecule's behavior. The detailed protocol for geometry optimization, frequency validation, and property calculation serves as a reliable workflow for generating predictive data on molecular stability, reactivity, and intermolecular interaction sites.

The insights derived from this computational approach are not merely academic. They provide actionable intelligence for drug development professionals. The predicted electronic properties can guide the rational design of new analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles, ultimately accelerating the journey from a chemical scaffold to a life-saving therapeutic.

References

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Research Journal of Pharmacy and Technology. Available at: [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). ACS Medicinal Chemistry Letters. Available at: [Link]

  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. (2018). PubMed. Available at: [Link]

  • Exploring the Applications of Thiazole Derivatives in Medicinal Chemistry. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Novel Absorber Material Design Based on Thiazole Derivatives Using DFT/TD-DFT Calculation Methods for High-Performance Dye Sensitized Solar Cell. (2022). ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial evaluation with DFT study for new thiazole derivatives. (2018). Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • DFT Studies on Optimized Geometries for Thiazole Derivatives. (n.d.). Asian Publication Corporation. Available at: [Link]

  • Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. (2023). MDPI. Available at: [Link]

  • Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives. (2024). ACS Omega. Available at: [Link]

  • Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. (2015). Organic & Biomolecular Chemistry. Available at: [Link]

  • 2,4-Dimethylthiazole. (n.d.). PubChem. Available at: [Link]

  • Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa. (2024). PLOS ONE. Available at: [Link]

  • 2,4-dimethylthiazole. (n.d.). Organic Syntheses. Available at: [Link]

  • Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile. (2019). SN Applied Sciences. Available at: [Link]

Sources

Exploratory

The Role of Thiazole Carbonitriles in Novel Therapeutic Target Identification: A Comprehensive Technical Guide

Executive Summary The relentless pursuit of novel therapeutic targets in oncology and infectious diseases has underscored the necessity for versatile, highly functionalized chemical scaffolds. Among these, thiazole carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless pursuit of novel therapeutic targets in oncology and infectious diseases has underscored the necessity for versatile, highly functionalized chemical scaffolds. Among these, thiazole carbonitriles have emerged as privileged structures. The unique stereoelectronic properties of the 1,3-thiazole ring, combined with the strong electron-withdrawing nature of the carbonitrile (-CN) group, confer exceptional binding affinities to a variety of kinase and enzymatic targets.

This technical guide dissects the mechanistic causality behind the biological activity of thiazole carbonitriles, outlines self-validating experimental protocols for their synthesis and screening, and provides a data-driven framework for lead optimization in drug discovery.

Chemical Rationale: Why Thiazole Carbonitriles?

In medicinal chemistry, the selection of a core scaffold dictates the trajectory of target identification. The thiazole carbonitrile moiety is not merely a structural placeholder; it actively participates in target engagement through specific physicochemical mechanisms [3]:

  • Hydrogen Bonding Geometry: The nitrogen atom at position 3 of the thiazole ring acts as a potent hydrogen bond acceptor, crucial for anchoring the molecule within the ATP-binding pocket of kinases.

  • Lipophilicity and Membrane Permeability: The sulfur atom at position 1 enhances the overall lipophilicity of the scaffold, facilitating cellular penetration without violating Lipinski’s Rule of Five.

  • Electron-Withdrawing Effect: The carbonitrile group at position 5 depletes electron density from the thiazole ring, stabilizing the molecule against oxidative metabolism by hepatic cytochromes while providing an additional vector for hydrogen bonding or dipole-dipole interactions with target residues.

Target Identification & Mechanistic Causality

Thiazole carbonitrile derivatives exhibit polypharmacology, making them excellent candidates for multi-targeted drug design. Recent in silico and in vitro studies have validated their efficacy against several critical targets [1, 2].

Tyrosine Kinase Inhibition (EGFR / VEGFR-2)

Overexpression of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a hallmark of various aggressive carcinomas. Thiazole carbonitriles act as ATP-competitive inhibitors. Molecular docking reveals that the thiazole nitrogen forms a critical hydrogen bond with the hinge region of the EGFR kinase domain (specifically Met793), while the carbonitrile group interacts with the solvent-exposed region or conserved lysine residues (e.g., Lys745), locking the kinase in an inactive conformation [1, 2].

Topoisomerase II Intercalation

Beyond kinase inhibition, specific spiro-fused thiazole carbonitriles have demonstrated the ability to inhibit Topoisomerase II (Topo II) [4]. The planar nature of the conjugated thiazole system allows for DNA intercalation, while the carbonitrile group interacts with the Topo II cleavage complex, preventing DNA religation and triggering double-strand breaks.

MOA TC Thiazole Carbonitrile Derivative EGFR EGFR / VEGFR-2 (Kinase Domain) TC->EGFR ATP Competitive Inhibition Topo Topoisomerase II (Cleavage Complex) TC->Topo Intercalation PI3K PI3K / AKT Pathway EGFR->PI3K Blocked Signaling DNA DNA Double-Strand Breaks Topo->DNA Prevented Religation Bax Bax Upregulation PI3K->Bax Activation Bcl2 Bcl-2 Downregulation PI3K->Bcl2 Inhibition Apoptosis Cancer Cell Apoptosis DNA->Apoptosis Trigger Bax->Apoptosis Bcl2->Apoptosis Loss of Survival Signal

Fig 1. Mechanistic pathway of thiazole carbonitrile-mediated target inhibition and apoptosis.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow a self-validating workflow. The following protocol details a microwave-assisted, one-pot multicomponent synthesis, chosen specifically to overcome the high activation energy barrier of Knoevenagel condensation without inducing thermal degradation of the sensitive carbonitrile moiety [4].

Protocol 3.1: Microwave-Assisted One-Pot Synthesis of Thiazole Carbonitriles

Objective: Synthesize highly pure 2-amino-thiazole-5-carbonitrile derivatives via a multi-component reaction.

Step-by-Step Methodology:

  • Reagent Preparation: Equimolar amounts (1.0 mmol) of the appropriate aromatic aldehyde, malononitrile, and 2-thioxo-4-thiazolidinone are dissolved in 10 mL of absolute ethanol.

  • Catalysis: Add 10 mol% of an eco-friendly basic catalyst (e.g., piperidine or a nanoparticle equivalent like NiO) to facilitate the initial Knoevenagel condensation between the aldehyde and malononitrile.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation (300 W, 80°C) for 10–15 minutes. Causality: Microwave heating provides uniform thermal energy, drastically reducing reaction time from 6 hours (conventional reflux) to minutes, minimizing side-product formation.

  • Reaction Monitoring: Monitor completion via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the malononitrile spot validates the complete conversion of the intermediate.

  • Workup & Purification: Cool the mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and recrystallized from DMF/ethanol to yield the target compound (>90% purity).

  • Structural Validation: Confirm the structure using 1 H NMR (look for the characteristic thiazole C-4 proton singlet around δ 7.8–8.2 ppm) and HRMS (confirming the [M+H]+ peak) [3].

Protocol 3.2: In Vitro Target Validation (EGFR Kinase Assay)

Objective: Validate the target engagement of the synthesized compounds.

Step-by-Step Methodology:

  • Enzyme Preparation: Recombinant human EGFR kinase domain is incubated in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA).

  • Compound Incubation: Add the thiazole carbonitrile derivative at varying concentrations (0.1 nM to 10 μ M) to the enzyme mixture. Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows for the establishment of binding equilibrium before ATP introduction.

  • Reaction Initiation: Add 10 μ M ATP and a fluorescently labeled peptide substrate.

  • Quantification: Measure the phosphorylated product using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Calculate the IC 50​ using a 4-parameter logistic non-linear regression model.

Workflow Syn One-Pot Multicomponent Synthesis (Microwave-Assisted) Pur Purification & Validation (NMR, HRMS, TLC) Syn->Pur High Yield Bio In Vitro Biological Screening (TR-FRET Kinase Assay, MTT) Pur->Bio >95% Purity Dock In Silico Molecular Docking (EGFR / Topo II Validation) Bio->Dock IC50 Correlation Lead Lead Compound Identification & SAR Optimization Dock->Lead Binding Mode Confirmed

Fig 2. Self-validating experimental workflow for thiazole carbonitrile synthesis and screening.

Quantitative Data: Structure-Activity Relationship (SAR)

The biological efficacy of thiazole carbonitriles is highly dependent on the substitution pattern. Table 1 summarizes the comparative inhibitory data of recent leading derivatives against standard chemotherapeutics [1, 2, 4].

Table 1: Comparative In Vitro Activity of Thiazole Carbonitrile Derivatives

Compound / Scaffold VariationTargetIC 50​ (Target Enzyme)GI 50​ (MCF-7 Breast Cancer)Reference StandardStandard IC 50​ / GI 50​
Thiazole-Coumarin Hybrid (11f) EGFR29 nM27 nMErlotinib40 nM / 33 nM
Spiro-pyrrolidine-thiazole (6c) Topo II2.35 μ M4.12 μ MDoxorubicin2.71 μ M / 3.80 μ M
2-(Aminomethyl)thiazole-5-CN HepG-2 / GeneralN/A< 1.0 μ MCisplatin~2.5 μ M
Fluoro-substituted Thiazole (4i) EGFR15 nM18 nMErlotinib40 nM / 33 nM

Data Interpretation: The introduction of a coumarin or fluoro-phenyl moiety significantly enhances the binding affinity to the EGFR ATP-pocket, outperforming the clinical standard Erlotinib [2]. Conversely, spiro-fused derivatives shift the target preference toward Topoisomerase II, demonstrating equipotency to Doxorubicin [4].

Conclusion & Future Perspectives

Thiazole carbonitriles represent a highly tunable, privileged scaffold in modern drug discovery. By systematically altering the substituents at the 2- and 4-positions of the thiazole ring, researchers can precisely direct the molecule's affinity toward specific kinases (like EGFR) or nuclear enzymes (like Topoisomerase II). Future development should focus on optimizing the pharmacokinetic profiles of these derivatives—specifically addressing blood-brain barrier (BBB) permeability for glioblastoma targeting—and exploring their potential in overcoming acquired resistance mutations (e.g., EGFR T790M).

References

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties Source: Frontiers in Chemistry URL
  • 2-(Aminomethyl)
  • Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis Under Classical, Ultrasonic, and Microwave Conditions and Molecular Docking Simulation Source: ResearchGate URL

Protocols & Analytical Methods

Method

Application Notes: 2,4-Dimethylthiazole-5-carbonitrile as a Versatile Building Block in Pharmaceutical Synthesis

Abstract The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in k...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in key biological interactions make it a privileged scaffold in drug design. This guide provides an in-depth exploration of 2,4-Dimethylthiazole-5-carbonitrile, a highly versatile and functionalized building block for pharmaceutical research and development. We will detail its chemical reactivity, provide validated protocols for its key transformations, and illustrate its strategic application in the synthesis of complex molecular architectures, particularly within the domain of kinase inhibitors.

Introduction: The Significance of the Thiazole Scaffold

The five-membered thiazole ring, containing both sulfur and nitrogen heteroatoms, is a recurring motif in a vast array of pharmacologically active compounds. This scaffold is present in drugs with applications spanning antimicrobial, anticancer, anti-inflammatory, and CNS-related therapies.[1][3] Its aromatic nature, combined with its capacity to act as a hydrogen bond acceptor and its rigid structure, allows for precise orientation of functional groups within a biological target's binding site.

2,4-Dimethylthiazole-5-carbonitrile (CAS No. 1215959-36-6) emerges as a particularly valuable starting material.[4] It possesses three key points of functionality:

  • The Thiazole Core: A stable, aromatic scaffold.

  • Two Methyl Groups (C2 and C4): These provide steric bulk and can influence solubility and metabolic stability.

  • A Cyano Group (C5): This electron-withdrawing group activates the thiazole ring and, more importantly, serves as a versatile chemical handle for extensive synthetic elaboration. The conversion of a nitrile into other functional groups is a cornerstone of organic synthesis.[5][6]

This combination allows for the rapid generation of diverse compound libraries, a critical strategy in modern drug discovery for exploring structure-activity relationships (SAR).

Physicochemical Properties and Reactivity Profile

A thorough understanding of the building block's properties is essential for effective reaction design.

PropertyValueSource
CAS Number 1215959-36-6[4]
Molecular Formula C₆H₆N₂S[4]
Molecular Weight 138.19 g/mol [4]
Appearance SolidN/A
Primary Reactive Center C5-Nitrile (Cyano) Group[5]
Key Transformations Hydrolysis, Reduction, Amidation[5][7]

The primary utility of this building block lies in the predictable and high-yielding transformations of the C5-nitrile group. This functionality is a synthetic precursor to several critical moieties in pharmaceutical compounds, including carboxylic acids, primary amines, and amides.[8]

Core Synthetic Transformations and Protocols

The following protocols describe fundamental transformations of 2,4-Dimethylthiazole-5-carbonitrile into key pharmaceutical intermediates. These methods are designed to be robust and adaptable for library synthesis.

Protocol 1: Hydrolysis of Nitrile to 2,4-Dimethylthiazole-5-carboxylic acid

Principle: This protocol outlines the conversion of the nitrile group to a carboxylic acid via strong acid or base-catalyzed hydrolysis. The resulting carboxylic acid is a pivotal intermediate for forming amide bonds, a common feature in kinase inhibitors and other targeted therapeutics.

Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 2,4-Dimethylthiazole-5-carbonitrile (1.0 eq).

  • Reaction: Add a 6M aqueous solution of hydrochloric acid (HCl) or a 10% aqueous sodium hydroxide (NaOH) solution (10-20 volumes).

  • Heating: Heat the mixture to reflux (typically 100-110 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up (Acidic Hydrolysis): Cool the reaction mixture to room temperature. If a precipitate forms, filter the solid. If not, neutralize the solution carefully with a base (e.g., NaOH) to pH ~7. The product may precipitate. Alternatively, extract the product into an organic solvent like ethyl acetate.

  • Work-up (Basic Hydrolysis): Cool the reaction mixture to 0 °C in an ice bath. Acidify slowly with concentrated HCl to a pH of ~3.[9] The carboxylic acid product will precipitate out of the solution.

  • Purification: Filter the solid product, wash with cold water, and dry under vacuum to yield 2,4-Dimethylthiazole-5-carboxylic acid.[10]

Safety: Handle concentrated acids and bases with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 2: Reduction of Nitrile to (2,4-Dimethylthiazol-5-yl)methanamine

Principle: The reduction of the nitrile to a primary amine provides a flexible linker for introducing a wide variety of substituents via reductive amination, acylation, or sulfonylation. This protocol uses Lithium Aluminium Hydride (LiAlH₄), a powerful reducing agent.

Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of LiAlH₄ (1.5-2.0 eq) in an anhydrous ether solvent such as Tetrahydrofuran (THF) or Diethyl ether.

  • Addition: Cool the suspension to 0 °C. Dissolve 2,4-Dimethylthiazole-5-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or LC-MS.

  • Quenching: Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to precipitate the aluminum salts.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes until a granular white precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude amine can be purified further by column chromatography or distillation if necessary.

Safety: LiAlH₄ reacts violently with water. All glassware must be scrupulously dried, and the reaction must be performed under an inert atmosphere. The quenching procedure is highly exothermic and must be performed slowly and with extreme caution behind a blast shield.

Application in Drug Discovery: A Kinase Inhibitor Scaffold

Thiazole derivatives are frequently identified as potent inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases.[11][12][13] The thiazole ring can form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. 2,4-Dimethylthiazole-5-carbonitrile is an ideal starting point for building kinase inhibitor libraries.

The workflow below illustrates how this building block can be elaborated into a generic kinase inhibitor scaffold.

G cluster_0 Core Building Block cluster_1 Key Intermediates cluster_2 Final Scaffolds A 2,4-Dimethylthiazole- 5-carbonitrile B Intermediate 1: Carboxylic Acid (Protocol 1) A->B Hydrolysis C Intermediate 2: Primary Amine (Protocol 2) A->C Reduction (LiAlH4) D Scaffold A: Amide-Linked Kinase Inhibitor B->D Amide Coupling (e.g., HATU, R-NH2) E Scaffold B: Amine-Linked Derivatives C->E Reductive Amination or Acylation

Caption: Synthetic workflow for elaborating the core building block.

This pathway demonstrates the strategic conversion of the nitrile. First, hydrolysis (Protocol 1) yields the carboxylic acid. This acid can then be coupled with a diverse range of amines (R-NH₂) using standard peptide coupling reagents (like HATU or EDC) to generate a library of amide-containing final compounds, a common motif in Type I and Type II kinase inhibitors.[13]

Derivative from 2,4-Dimethylthiazole-5-carbonitrilePotential Functional GroupCommon Therapeutic Target Class
2,4-Dimethylthiazole-5-carboxamideAmideKinase Inhibitors, GPCR Modulators
(2,4-Dimethylthiazol-5-yl)methanaminePrimary AmineLinkers for PROTACs, Sulfonamides
2,4-Dimethylthiazole-5-carboxylic acidCarboxylic AcidBioisostere for other groups, anchor point

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

  • Handling: Use in a well-ventilated area or a chemical fume hood.[14] Avoid breathing dust or vapors. Avoid contact with skin, eyes, and clothing.[14]

  • Storage: Store in a tightly closed container in a cool, dry place. The compound may be moisture-sensitive.[14]

  • Incompatibilities: Avoid strong oxidizing agents.[14]

  • PPE: Wear protective gloves, clothing, and eye/face protection.[14]

Consult the Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.

Conclusion

2,4-Dimethylthiazole-5-carbonitrile is a powerful and versatile building block for pharmaceutical synthesis. Its true value lies in the strategic potential of its C5-nitrile group, which can be efficiently transformed into carboxylic acids, amines, and amides—functional groups that are central to the structure and activity of a wide range of modern therapeutics. By leveraging the protocols and strategies outlined in this guide, researchers in drug discovery can accelerate the synthesis of novel and diverse compound libraries, particularly in the pursuit of targeted therapies like kinase inhibitors.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Available at: [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? (2022). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. (2015). PubMed. Available at: [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (2020). PMC. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Royal Society of Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). RSC Publishing. Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). Taylor & Francis Online. Available at: [Link]

  • Thiazole Derivatives Inhibitors of Protein Kinases. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). IntechOpen. Available at: [Link]

  • 2,4-dimethylthiazole. Organic Syntheses. Available at: [Link]

  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. ResearchGate. Available at: [Link]

  • (Z)-2-{methylene}malononitrile. (2022). MDPI. Available at: [Link]

  • 2,4-dimethyl thiazole. The Good Scents Company. Available at: [Link]

  • 2-METHYL-THIAZOLE-5-CARBONITRILE — Chemical Substance Information. NextSDS. Available at: [Link]

  • Exploring the Applications of Thiazole Derivatives in Medicinal Chemistry. Ningbo Inno Pharmchem Co., Ltd.. Available at: [Link]

  • Conversion of nitrile to other functional groups. ResearchGate. Available at: [Link]

  • Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. Google Patents.
  • Multicomponent Oxidative Nitrile Thiazolidination Reaction for Selective Modification of N-terminal Dimethylation Posttranslational Modification. (2023). PMC. Available at: [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PMC. Available at: [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Available at: [Link]

  • Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. (2015). MDPI. Available at: [Link]

  • RHODIUM-CATALYZED TRANSFORMATION OF ALDOXIMES TO AMIDES IN THE PRESENCE OF NITRILES. Organic Syntheses. Available at: [Link]

  • A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. ResearchGate. Available at: [Link]

  • 2-amino-4-methylthiazole. Organic Syntheses. Available at: [Link]

  • 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine- 3-carbonitrile. (2022). Semantic Scholar. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. PMC. Available at: [Link]

Sources

Application

Catalytic cross-coupling reactions involving 2,4-Dimethylthiazole-5-carbonitrile

Application Note: Catalytic Cross-Coupling Strategies for 2,4-Dimethylthiazole-5-carbonitrile Executive Summary 2,4-Dimethylthiazole-5-carbonitrile (CAS: 1215959-36-6) is a densely functionalized heterocyclic building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Cross-Coupling Strategies for 2,4-Dimethylthiazole-5-carbonitrile

Executive Summary

2,4-Dimethylthiazole-5-carbonitrile (CAS: 1215959-36-6) is a densely functionalized heterocyclic building block of high value in drug development and agrochemical synthesis. While traditionally utilized as a static scaffold, recent advancements in transition-metal catalysis have unlocked its potential as a dynamic, dual-mode cross-coupling partner. This application note details two divergent, state-of-the-art catalytic workflows:

  • Nickel-Catalyzed Decyanative Arylation: Exploiting the C5-carbonitrile as an unconventional electrophile for C–C bond formation.

  • Palladium-Catalyzed C(sp³)–H Arylation: Harnessing the enhanced acidity of the C2-methyl group for late-stage functionalization.

Mechanistic Rationale & Causality

C–CN Bond Activation (Decyanation): The cyano group is typically highly inert, characterized by a massive bond dissociation energy. However, the electron-deficient nature of the thiazole ring lowers the activation barrier for the C–CN bond. Low-valent Nickel(0) complexes, particularly those ligated by electron-rich, sterically demanding phosphines (e.g., dcype) or N-heterocyclic carbenes, undergo facile oxidative addition into the C5–CN bond[1]. This generates a transient Ni(II)–aryl species that readily transmetalates with arylboronic acids, offering a powerful alternative to traditional halogenated electrophiles.

C(sp³)–H Activation at the C2-Methyl Position: The methyl group at the 2-position of the thiazole ring is uniquely acidic due to the adjacent electronegative nitrogen and sulfur atoms, which stabilize the resulting conjugate base. The presence of the C5-carbonitrile further withdraws electron density via induction, supercharging this acidity. Palladium(II) catalysts exploit this via a deprotonative cross-coupling or concerted metalation-deprotonation (CMD) pathway, enabling direct C(sp³)–H arylation without the need for pre-functionalization[2][3].

Reaction Pathways & Visualization

The following workflow illustrates the divergent synthetic utility of the substrate depending on the chosen catalytic system.

G Substrate 2,4-Dimethylthiazole-5-carbonitrile (CAS: 1215959-36-6) NiCat Ni(0) Catalysis C-CN Activation Substrate->NiCat Arylboronic Acid Ni(cod)2, dcype PdCat Pd(II) Catalysis C(sp³)-H Activation Substrate->PdCat Aryl Halide Pd(OAc)2, Base Product1 5-Aryl-2,4-dimethylthiazole (Decyanative Coupling) NiCat->Product1 Oxidative Addition Transmetalation Product2 2-(Arylmethyl)-4-methylthiazole-5-carbonitrile (C2-Methyl Arylation) PdCat->Product2 CMD Pathway Reductive Elimination

Caption: Divergent catalytic cross-coupling pathways for 2,4-Dimethylthiazole-5-carbonitrile.

Experimental Protocols

Self-Validating Design: Both protocols incorporate internal controls and specific quenching steps to prevent catalyst poisoning by the sulfur-containing thiazole motif.

Protocol A: Nickel-Catalyzed Decyanative Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 5-aryl-2,4-dimethylthiazole derivatives via C–CN activation.

  • Preparation of the Catalyst-Ligand Complex: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Ni(cod)₂ (5 mol%, 0.025 mmol) and 1,2-bis(dicyclohexylphosphino)ethane (dcype) (10 mol%, 0.05 mmol). Dissolve in 1.0 mL of anhydrous toluene and stir for 15 minutes at room temperature until a deep red/brown solution forms, indicating the active Ni(0)L₂ species.

  • Substrate Addition: To the catalyst solution, add 2,4-dimethylthiazole-5-carbonitrile (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (1.0 mmol, 2.0 equiv).

  • Base Addition: Add anhydrous K₃PO₄ (1.5 mmol, 3.0 equiv). Causality Note: The use of a mild, insoluble inorganic base prevents premature protodeboronation of the arylboronic acid while facilitating transmetalation.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat the mixture at 110 °C for 24 hours under vigorous stirring (800 rpm). High temperatures are strictly required to overcome the high bond dissociation energy of the C–CN bond.

  • Workup & Validation: Cool to room temperature. Quench with 2 mL of saturated aqueous NH₄Cl. Causality Note: This specific quench breaks down stable Ni-thiazole chelates that otherwise trap the product. Extract with EtOAc (3 × 5 mL). Dry the organic layer over MgSO₄, filter, concentrate, and purify via silica gel chromatography.

Protocol B: Palladium-Catalyzed C(sp³)–H Arylation of the C2-Methyl Group

Objective: Synthesize 2-(arylmethyl)-4-methylthiazole-5-carbonitrile derivatives.

  • Reaction Setup: In a 15 mL pressure vial equipped with a magnetic stir bar, add 2,4-dimethylthiazole-5-carbonitrile (0.5 mmol, 1.0 equiv), aryl bromide (0.75 mmol, 1.5 equiv), Pd(OAc)₂ (10 mol%, 0.05 mmol), and DavePhos (15 mol%, 0.075 mmol).

  • Base & Solvent: Add LiOtBu (1.5 mmol, 3.0 equiv) and anhydrous CPME (cyclopentyl methyl ether, 2.5 mL). Causality Note: LiOtBu is critical; the hard lithium cation coordinates with the nitrogen of the thiazole, drastically increasing the acidity of the C2-methyl protons and facilitating the deprotonative cross-coupling pathway[3][4].

  • Thermal Activation: Purge the vial with nitrogen for 5 minutes, seal tightly with a Teflon-lined cap, and heat at 120 °C for 16 hours.

  • Workup & Validation: Cool to room temperature. Dilute the crude mixture with CH₂Cl₂ (10 mL) and filter through a short pad of Celite. Causality Note: This step removes palladium black and inorganic salts that cause streaking during chromatography. Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

Data Presentation & Optimization Parameters

The following table summarizes the optimized parameters and expected quantitative outcomes for both methodologies, providing a benchmark for reproducibility.

Reaction ParameterDecyanative Cross-Coupling (C5)C(sp³)–H Arylation (C2-Methyl)
Electrophile/Nucleophile Arylboronic Acids (Nucleophile)Aryl Bromides (Electrophile)
Catalyst System Ni(cod)₂ / dcypePd(OAc)₂ / DavePhos
Optimal Base K₃PO₄ (Anhydrous)LiOtBu
Solvent & Temperature Toluene, 110 °CCPME, 120 °C
Primary Chemical Challenge High C–CN bond dissociation energyCompetitive C4-methyl activation
Typical Yield Range 65% – 88%55% – 75%
Functional Group Tolerance Ethers, Fluorides, KetonesAmines, Ethers, Trifluoromethyls

References

  • Nickel-Catalyzed Cross-Coupling Reaction of Aryl Bromides/Nitriles with Imidazolium Salts Involving Inert C–N Bond Cleavage Source: ACS Organic Letters (2024) URL:[Link]

  • Nickel Catalyzed Cross-Coupling and Amination Reactions of Aryl Nitriles Source: Synlett (2003) URL:[Link]

  • Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles Source: ResearchGate / Catalysis Literature URL:[Link]

  • Native functional group directed distal C(sp³)–H activation of aliphatic systems Source: Catalysis Science & Technology (RSC Publishing, 2023) URL:[Link]

Sources

Method

Scale-Up Manufacturing Processes for 2,4-Dimethylthiazole-5-carbonitrile: A Comprehensive Guide

Introduction and Strategic Rationale The synthesis of highly functionalized thiazoles is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, 2,4-Dimethylthiazole-5-carbonitrile (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The synthesis of highly functionalized thiazoles is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, 2,4-Dimethylthiazole-5-carbonitrile (CAS: 1215959-36-6) serves as a critical, densely substituted heterocyclic building block. While milligram-scale syntheses of thiazoles are trivial, transitioning to multi-kilogram manufacturing introduces severe challenges regarding exotherm control, intermediate stability, and downstream purification.

This application note details a scalable, self-validating manufacturing protocol based on a modified Hantzsch thiazole synthesis[1]. By utilizing thioacetamide and 2-chloro-3-oxobutanenitrile, we achieve a highly atom-economical route that bypasses the need for transition-metal-catalyzed cyanation, thereby eliminating heavy metal waste and reducing the E-factor of the overall process.

Process Chemistry & Mechanistic Pathway

The classical Hantzsch thiazole synthesis involves the condensation of an α -haloketone with a thioamide[2]. For this specific target, the reaction proceeds via a multi-step cascade:

  • S-Alkylation (Bimolecular): The highly nucleophilic sulfur atom of thioacetamide attacks the electrophilic α -carbon of 2-chloro-3-oxobutanenitrile via an S_N2 mechanism, displacing the chloride ion.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide attacks the ketone carbonyl, forming a hydroxythiazoline (hemithioacetal) intermediate.

  • Dehydration: Acid-catalyzed elimination of water yields the fully aromatized 2,4-dimethylthiazole-5-carbonitrile[1].

Understanding this causality is critical for scale-up. The initial S-alkylation is highly exothermic, requiring strict dosing control. Conversely, the final dehydration step is endothermic and kinetically slow, requiring sustained reflux to drive the equilibrium toward the aromatic product[3].

Mechanism A Thioacetamide (Nucleophile) C S-Alkylation Intermediate A->C B 2-Chloro-3-oxobutanenitrile (Electrophile) B->C D Intramolecular Cyclization C->D N attacks C=O E Dehydration (-H2O) D->E Acid Catalyzed F 2,4-Dimethylthiazole- 5-carbonitrile E->F

Fig 2: Mechanistic pathway of the Hantzsch cyclization yielding the target thiazole.

Experimental Protocol: Kilo-Scale Manufacturing

The following methodology is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure that each phase of the reaction meets critical quality attributes before proceeding.

Phase 1: Reaction Setup and Alkylation
  • Inertion: Purge a 20 L glass-lined jacketed reactor with N2​ for 15 minutes. Causality: Displacing oxygen minimizes the oxidative dimerization of thioamides, which otherwise forms disulfide impurities that complicate crystallization.

  • Solvent Charging: Charge the reactor with 10.0 L of absolute ethanol (EtOH). Ethanol is selected because its boiling point (78°C) perfectly aligns with the optimal kinetic window for the dehydration step, preventing thermal degradation of the nitrile group.

  • Reagent Dissolution: Add 620 g (8.25 mol, 1.1 equiv) of thioacetamide. Stir at 250 rpm until complete dissolution. Causality: A 1.1 molar excess of thioacetamide ensures complete consumption of the alkylating agent[2].

  • Controlled Dosing: Begin dropwise addition of 881 g (7.50 mol, 1.0 equiv) of 2-chloro-3-oxobutanenitrile over 120 minutes. Maintain the internal temperature below 35°C using active jacket cooling. Causality: The S-alkylation is highly exothermic. Uncontrolled addition leads to thermal runaway and the formation of dark, tarry polymeric byproducts.

Phase 2: Cyclization and Dehydration
  • Heating: Once the addition is complete, ramp the internal temperature to 75°C (reflux) over 45 minutes.

  • Reflux & IPC: Maintain reflux for 4 hours.

    • Self-Validation Check: Pull a 1 mL aliquot at t=3.5 h. Dilute 1:100 in Acetonitrile and analyze via HPLC (UV 254 nm). The reaction is deemed complete when the S-alkylation intermediate peak is <1.0% AUC. If >1.0% , continue refluxing in 1-hour increments.

  • Cooling: Upon confirmed completion, cool the reactor contents to 20°C.

Phase 3: Quench, Neutralization, and Isolation
  • Neutralization: Transfer the reaction mixture slowly into a 50 L precipitation vessel containing 20 L of 5% w/v aqueous Na2​CO3​ solution, pre-chilled to 5°C. Causality: The reaction generates HCl, which protonates the basic thiazole nitrogen, keeping it soluble. Neutralization with a mild base liberates the free base, which is highly insoluble in the aqueous-ethanolic mixture, driving rapid precipitation[4].

  • Crystallization: Stir the resulting slurry at 5°C for 2 hours to maximize crystal growth and yield.

  • Filtration: Isolate the product via a Nutsche filter. Wash the filter cake with 3×2 L of cold deionized water to remove residual inorganic salts, followed by 1 L of cold heptane to displace water and remove trace non-polar organic impurities.

  • Drying: Dry the product in a vacuum oven at 45°C and 50 mbar for 24 hours until constant weight is achieved (Limit of Detection for moisture <0.5% ).

ProcessFlow RM Raw Materials Thioacetamide + 2-Chloro-3-oxobutanenitrile Rxn Hantzsch Cyclization (EtOH, 75°C, 4h) RM->Rxn Quench Quench & Neutralization (Aq. NaHCO3, pH 7.5) Rxn->Quench Cryst Controlled Crystallization (Cool to 5°C) Quench->Cryst Filter Filtration & Washing (Cold H2O / EtOH) Cryst->Filter Dry Vacuum Drying (45°C, 50 mbar) Filter->Dry Prod 2,4-Dimethylthiazole- 5-carbonitrile Dry->Prod

Fig 1: Process flow diagram for scale-up synthesis of 2,4-dimethylthiazole-5-carbonitrile.

Scale-Up Metrics and Process Data

The transition from bench to pilot and kilo-scale demonstrates the robustness of the optimized Hantzsch protocol. The slight drop in yield at the kilo-scale is attributed to mechanical losses during transfer and filtration, while the E-factor improves significantly due to optimized solvent recovery.

ParameterLab Scale (10 g)Pilot Scale (100 g)Kilo Scale (1 kg)
Reactor Type 250 mL Round Bottom2 L Jacketed Vessel20 L Glass-lined
Solvent Volume 100 mL1.0 L10.0 L
Addition Time 10 min45 min120 min
Max Exotherm Temp 78 °C82 °C85 °C
Yield (%) 92.5%90.1%88.7%
HPLC Purity (%) >99.5%99.2%99.0%
E-Factor 12.410.89.5

Analytical Validation

Strict analytical validation is required to confirm regiochemistry, as isomeric impurities can form if the α -haloketone undergoes rearrangement prior to cyclization.

TechniqueTarget Specification / Expected ResultPurpose
1H NMR (DMSO-d6) δ 2.65 (s, 3H, C2- CH3​ ), 2.45 (s, 3H, C4- CH3​ )Confirms regiochemistry and methyl placement.
13C NMR (DMSO-d6) δ 168.5 (C2), 155.2 (C4), 114.8 (CN), 102.1 (C5)Validates carbon framework and nitrile presence.
LC-MS (ESI+) m/z 139.0 [M+H]+Confirms molecular weight (Target MW = 138.19).
HPLC (UV 254 nm) Retention time matches reference standard; >99.0% AUCQuantifies purity and detects unreacted starting materials.

Sources

Application

Application Note: Incorporating 2,4-Dimethylthiazole-5-carbonitrile into Novel Ligand Design

Executive Summary The strategic incorporation of low-molecular-weight, high-ligand-efficiency scaffolds is a cornerstone of Fragment-Based Drug Discovery (FBDD). 2,4-Dimethylthiazole-5-carbonitrile (CAS: 1215959-36-6) re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of low-molecular-weight, high-ligand-efficiency scaffolds is a cornerstone of Fragment-Based Drug Discovery (FBDD). 2,4-Dimethylthiazole-5-carbonitrile (CAS: 1215959-36-6) represents a highly privileged building block in modern medicinal chemistry. Featuring a unique combination of a π -electron-deficient/rich hybrid heteroaromatic ring, lipophilic methyl vectors, and a strongly electron-withdrawing nitrile group, this fragment offers precise stereoelectronic tuning for target engagement. This application note details the mechanistic rationale and validated protocols for utilizing this scaffold in the design of novel enzyme inhibitors.

Mechanistic Rationale & Structural Causality

The selection of 2,4-dimethylthiazole-5-carbonitrile as a starting point for ligand design is driven by three distinct structural advantages:

  • The Thiazole Core : The 1,3-thiazole ring acts as a versatile, rigid pharmacophore. The nitrogen atom serves as a robust hydrogen-bond acceptor, while the sulfur atom can participate in chalcogen bonding with electron-rich residues in protein binding pockets.

  • C2 and C4 Dimethyl Substitution : The methyl groups provide essential steric bulk and lipophilicity. In kinase targets like VEGFR-2, similar dimethylthiazole derivatives (e.g., 5-acetyl-2,4-dimethylthiazole) have been shown to anchor deeply into hydrophobic clefts, optimizing van der Waals interactions and displacing high-energy water molecules [1].

  • The C5 Carbonitrile Motif : The nitrile group is a powerful, compact hydrogen-bond acceptor. It possesses a strong linear dipole moment that can engage with backbone amides without imposing the steric penalties associated with larger functional groups (like carboxylates). Furthermore, the thiazole-5-carbonitrile moiety is a clinically validated pharmacophore, prominently featured in molecules such as Ziritaxestat (GLPG1690), a first-in-class autotaxin inhibitor investigated for anti-fibrotic efficacy [2, 3].

Mechanism Ligand Thiazole-5-carbonitrile Scaffold Hbond Hydrogen Bonding (Nitrile & N-atom) Ligand->Hbond Hydrophobic Hydrophobic Pocket (Dimethyl groups) Ligand->Hydrophobic Target Target Enzyme (e.g., Autotaxin) Inhibition Enzyme Inhibition Target->Inhibition Pathway Block Hbond->Target Hydrophobic->Target

Molecular binding mechanism of the thiazole-5-carbonitrile scaffold.

Experimental Protocols: Fragment Screening & Validation

To successfully elaborate 2,4-dimethylthiazole-5-carbonitrile into a lead compound, rigorous biophysical validation is required. The following protocols form a self-validating system to confirm target engagement.

Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening

Objective : To quantify the binding kinetics ( KD​ ) of the fragment against a target enzyme. Causality & Experience : Fragments inherently possess low affinities (typically μ M to mM). SPR is exquisitely sensitive to these transient interactions. However, the high fragment concentrations required (up to 2 mM) necessitate higher DMSO concentrations (typically 5% v/v) to maintain solubility. Meticulous DMSO solvent correction is critical; a mere 0.1% mismatch between the running buffer and sample can cause a bulk refractive index shift that completely masks the true binding signal.

Step-by-Step Methodology :

  • Immobilization : Covalently couple the target protein to a CM5 sensor chip via standard amine coupling (EDC/NHS) at pH 5.0 to achieve a density of 3000-5000 Resonance Units (RU).

    • Self-Validation Step: Calculate the theoretical Rmax​ . For a ~138 Da fragment binding to a ~100 kDa protein, the Rmax​ must be at least 15-20 RU to guarantee signal-to-noise viability.

  • Buffer Preparation : Prepare running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) supplemented with exactly 5.0% DMSO.

  • Solvent Correction Calibration : Inject a series of 8 buffer blanks containing DMSO ranging from 4.5% to 5.5%.

    • Causality: This creates a calibration curve to mathematically subtract bulk refractive index artifacts caused by slight DMSO variations during sample injection.

  • Fragment Injection : Inject 2,4-dimethylthiazole-5-carbonitrile at a concentration gradient (31.25 μ M to 2 mM) at a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Data Analysis : Fit the steady-state binding levels to a 1:1 Langmuir binding model to derive the KD​ .

Protocol B: X-Ray Crystallography Soaking

Objective : To obtain high-resolution structural data of the fragment-target complex to guide rational hit-to-lead optimization. Causality & Experience : Co-crystallization with low-affinity fragments often fails because the fragment cannot outcompete crystal lattice contacts during formation. Soaking pre-formed apo-crystals with high concentrations of the fragment circumvents this issue, leveraging the pre-established stability of the crystal lattice.

Step-by-Step Methodology :

  • Crystal Growth : Grow apo-crystals of the target protein using sitting-drop vapor diffusion.

  • Soaking Solution : Prepare a soaking solution containing the mother liquor supplemented with 20-50 mM of 2,4-dimethylthiazole-5-carbonitrile.

    • Crucial Step: Use 10% DMSO or ethylene glycol to ensure fragment solubility without dissolving the protein crystal.

  • Soaking : Transfer the apo-crystal into the soaking drop using a nylon loop. Incubate for 2 to 24 hours.

    • Self-Validation Step: Monitor the crystal visually under a microscope. If micro-cracking occurs, reduce the fragment concentration or soak time. Cracking indicates ligand-induced conformational changes that are disrupting the lattice.

  • Cryoprotection & Freezing : Briefly transfer the intact crystal to a cryoprotectant solution (mother liquor + 20% glycerol + fragment) and flash-freeze in liquid nitrogen for diffraction data collection.

Workflow A 2,4-Dimethylthiazole- 5-carbonitrile B SPR Fragment Screening A->B Library Prep C X-Ray Crystal Soaking B->C Hit Validation D Hit-to-Lead Optimization C->D Structural Data E In Vitro Profiling D->E Lead Candidates E->D SAR Feedback

FBDD workflow for 2,4-dimethylthiazole-5-carbonitrile derivatives.

Quantitative Data Presentation

To evaluate the developmental potential of the 2,4-dimethylthiazole-5-carbonitrile scaffold, it is essential to track Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) during the hit-to-lead phase. The table below summarizes representative benchmarking data for this chemical space.

Compound / ScaffoldTargetAssay Type KD​ / IC50​ ( μ M)Ligand Efficiency (LE)*Lipophilic Efficiency (LLE)**
2,4-Dimethylthiazole-5-carbonitrile AutotaxinSPR125.00.423.1
Fragment + C4-Aryl extensionAutotaxinSPR12.50.384.5
5-Acetyl-2,4-dimethylthiazoleVEGFR-2Kinase Assay85.00.392.8
Ziritaxestat (GLPG1690) AnalogAutotaxinEnzymatic0.0150.355.2

*LE = (1.37×pIC50​)/HeavyAtoms . Values > 0.3 are considered highly favorable for fragments. **LLE = pIC50​−cLogP . Values > 3.0 indicate good optimization potential.

References

  • A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies Source: SciELO (Revista Mexicana de Física) URL:[Link] [1]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: National Institutes of Health (NIH) / PubMed Central URL:[Link] [2]

  • 7NB Ligand Summary Page (Ziritaxestat / GLPG1690) Source: RCSB Protein Data Bank (PDB) URL:[Link] [3]

Method

Application Notes and Protocols for the Derivatization of 2,4-Dimethylthiazole-5-carbonitrile

Introduction: The Versatility of the Thiazole Scaffold in Modern Chemistry The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry and materials science, prized for its unique electronic properties a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of the Thiazole Scaffold in Modern Chemistry

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry and materials science, prized for its unique electronic properties and diverse biological activities. As a privileged structure, it is found in a wide array of pharmaceuticals, including anticancer agents, antivirals, and anti-inflammatory drugs. 2,4-Dimethylthiazole-5-carbonitrile, in particular, serves as a versatile and highly functionalized building block. The electron-withdrawing nature of the nitrile group at the C5 position, coupled with the inherent reactivity of the thiazole ring, opens a vast landscape for chemical modifications. This guide provides an in-depth exploration of the key reagents and organic solvents for the derivatization of 2,4-dimethylthiazole-5-carbonitrile, offering detailed protocols and the scientific rationale behind the methodological choices for researchers in drug discovery and chemical development.

Strategic Derivatization of the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group in 2,4-dimethylthiazole-5-carbonitrile is a gateway to a multitude of functional groups. The primary derivatization strategies involve nucleophilic additions to the electrophilic carbon of the nitrile. The choice of nucleophile and reaction conditions dictates the final product, allowing for the synthesis of amides, carboxylic acids, primary amines, ketones, and tetrazoles.

G A 2,4-Dimethylthiazole-5-carbonitrile B Hydrolysis (Acid or Base) A->B H2O C Reduction (e.g., LiAlH4, Catalytic Hydrogenation) A->C [H] D Reaction with Organometallics (e.g., Grignard Reagents) A->D R-MgX E [3+2] Cycloaddition (e.g., with Azides) A->E N3- F 2,4-Dimethylthiazole-5-carboxamide / Carboxylic Acid B->F G (2,4-Dimethylthiazol-5-yl)methanamine C->G H Acyl(2,4-dimethylthiazol-5-yl)methanone D->H I 5-(2,4-Dimethylthiazol-5-yl)-1H-tetrazole E->I

Caption: Key derivatization pathways for 2,4-Dimethylthiazole-5-carbonitrile.

Hydrolysis of the Nitrile: Accessing Amides and Carboxylic Acids

The hydrolysis of the nitrile group is a fundamental transformation that can yield either a carboxamide or a carboxylic acid, depending on the reaction conditions. This transformation proceeds via the formation of an amide intermediate, which can be isolated or further hydrolyzed to the carboxylic acid.[1][2]

Base-Catalyzed Hydrolysis to 2,4-Dimethylthiazole-5-carboxamide

Partial hydrolysis under basic conditions allows for the isolation of the corresponding carboxamide. The hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile.[3]

Causality of Experimental Choices:

  • Reagents: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. The concentration of the base is crucial; higher concentrations and temperatures favor the formation of the carboxylate salt. The use of a peroxide, such as hydrogen peroxide, in the presence of a base can facilitate a milder conversion to the amide.

  • Solvents: A mixture of water and a miscible organic solvent like ethanol or isopropanol is often employed to ensure the solubility of the starting nitrile.

Protocol 1: Synthesis of 2,4-Dimethylthiazole-5-carboxamide

  • In a round-bottom flask, dissolve 2,4-dimethylthiazole-5-carbonitrile (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add sodium hydroxide (1.5 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the solution with dilute hydrochloric acid (HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2,4-dimethylthiazole-5-carboxamide.

Acid-Catalyzed Hydrolysis to 2,4-Dimethylthiazole-5-carboxylic Acid

Complete hydrolysis to the carboxylic acid is typically achieved under acidic conditions. Protonation of the nitrile nitrogen enhances the electrophilicity of the carbon, facilitating the attack by a weak nucleophile like water.[4][5]

Causality of Experimental Choices:

  • Reagents: Strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are effective.

  • Solvents: An aqueous solution of the acid is typically used, with heating to drive the reaction to completion.

Protocol 2: Synthesis of 2,4-Dimethylthiazole-5-carboxylic Acid

  • To a solution of 2,4-dimethylthiazole-5-carbonitrile (1.0 eq) in water, add concentrated sulfuric acid (3.0-5.0 eq) cautiously.

  • Heat the mixture to reflux for several hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 3-4.

  • The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.[6]

DerivatizationReagentsSolventsProduct
Partial Hydrolysis NaOH, H₂O₂Ethanol/Water2,4-Dimethylthiazole-5-carboxamide
Complete Hydrolysis H₂SO₄ or HClWater2,4-Dimethylthiazole-5-carboxylic acid

Reduction of the Nitrile: Synthesis of (2,4-Dimethylthiazol-5-yl)methanamine

The reduction of the nitrile group to a primary amine is a valuable transformation for introducing a flexible linker and a basic nitrogen atom. This is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[7]

Causality of Experimental Choices:

  • Reagents:

    • Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that readily converts nitriles to primary amines. It is highly reactive and must be used under anhydrous conditions.

    • Catalytic Hydrogenation: A milder alternative using hydrogen gas and a metal catalyst (e.g., Palladium on carbon (Pd/C), Raney Nickel). This method often offers better functional group tolerance.[1]

  • Solvents:

    • For LiAlH₄ reductions, anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are mandatory to prevent quenching of the reagent.

    • For catalytic hydrogenation, polar solvents such as ethanol, methanol, or acetic acid are suitable.

Protocol 3: Reduction with Lithium Aluminum Hydride

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2,4-dimethylthiazole-5-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for a few hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be purified by distillation or chromatography.

G cluster_0 LiAlH4 Reduction Workflow A Suspend LiAlH4 in anhydrous THF B Cool to 0 °C A->B C Add 2,4-dimethylthiazole-5-carbonitrile in THF dropwise B->C D Reflux and Monitor by TLC C->D E Quench with H2O and NaOH solution D->E F Filter and Concentrate E->F G (2,4-Dimethylthiazol-5-yl)methanamine F->G

Caption: Workflow for the LiAlH4 reduction of 2,4-dimethylthiazole-5-carbonitrile.

Reaction with Organometallic Reagents: Formation of Ketones

Grignard reagents and organolithium reagents readily add to the nitrile group to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone, providing an excellent method for carbon-carbon bond formation.[8]

Causality of Experimental Choices:

  • Reagents: Grignard reagents (R-MgX) are the most common choice. The R group can be alkyl or aryl. Anhydrous conditions are essential as Grignard reagents are strong bases and will be quenched by protic solvents.[9]

  • Solvents: Anhydrous diethyl ether or THF are the solvents of choice for Grignard reactions.

Protocol 4: Synthesis of (Alkyl/Aryl)(2,4-dimethylthiazol-5-yl)methanone

  • In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.1 eq).

  • Add a solution of the appropriate alkyl or aryl halide (1.0 eq) in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent. A crystal of iodine can be added to activate the magnesium if the reaction is sluggish.

  • Once the Grignard reagent has formed, cool the solution to 0 °C.

  • Add a solution of 2,4-dimethylthiazole-5-carbonitrile (1.0 eq) in anhydrous diethyl ether dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the resulting ketone by column chromatography or distillation.

ReagentSolventIntermediateFinal Product
Grignard Reagent (R-MgX) Anhydrous Diethyl Ether or THFImine Anion(Alkyl/Aryl)(2,4-dimethylthiazol-5-yl)methanone

[3+2] Cycloaddition with Azides: Synthesis of 5-(2,4-Dimethylthiazol-5-yl)-1H-tetrazole

The [3+2] cycloaddition reaction between a nitrile and an azide is a powerful method for the synthesis of tetrazoles. Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[10]

Causality of Experimental Choices:

  • Reagents: Sodium azide (NaN₃) is the most common azide source. A catalyst is often required to facilitate the reaction. Common catalysts include zinc salts (e.g., ZnBr₂) or ammonium chloride (NH₄Cl).[11] The use of hydrazoic acid (HN₃) is generally avoided due to its high toxicity and explosive nature.

  • Solvents: A variety of solvents can be used, including water, dimethylformamide (DMF), and isopropanol. The choice of solvent often depends on the catalyst used.

Protocol 5: Synthesis of 5-(2,4-Dimethylthiazol-5-yl)-1H-tetrazole

  • In a round-bottom flask, suspend 2,4-dimethylthiazole-5-carbonitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.0 eq) in water.

  • Heat the mixture to reflux with vigorous stirring for 24-48 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and acidify with dilute HCl to a pH of approximately 1-2.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the tetrazole, which can be purified by recrystallization.

Conclusion

2,4-Dimethylthiazole-5-carbonitrile is a highly valuable building block that provides access to a wide range of derivatives through the strategic manipulation of its nitrile functionality. The protocols outlined in this guide for hydrolysis, reduction, reaction with organometallics, and cycloaddition offer reliable and reproducible methods for synthesizing key intermediates for drug discovery and development. A thorough understanding of the underlying reaction mechanisms and the rationale for the choice of reagents and solvents is paramount for successful and safe laboratory practice.

References

  • Boon, W. R. (1945). The Action of Thionyl Chloride on 2:4-Dimethylthiazole-5-carboxylic Acid. Journal of the Chemical Society (Resumed), 601.
  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Ganapathi, K., & Venkataraman, A. (1945). Chemistry of the thiazoles. Part II. Conversion of thiazole-5-carboxylic esters into 5-aminothiazole derivatives. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 343-358.
  • IntechOpen. (2020, June 29). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Murata, K., & Ikehata, H. (1968). Synthesis of 2-Amino-4-Methyl-5-Aminomethylthiazole. Bulletin of the Chemical Society of Japan, 41(3), 738-739.
  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4-Dimethylthiazole. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,4-Dimethyl-5-bromoacetyl-thiazole. Retrieved from [Link]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Zhu, C., Saito, K., Yamanaka, M., & Akiyama, T. (2015). Benzothiazoline: versatile hydrogen donor for organocatalytic transfer hydrogenation. Accounts of chemical research, 48(2), 388–398.
  • Kim, S. K., Kim, J. H., Park, Y. C., Kim, J. W., & Yum, E. K. (2013). A simple and efficient synthesis of 2,4-disubstituted thiazoles via Hantzsch thiazole synthesis in DMF. Tetrahedron, 69(51), 10990-10995.
  • Lee, J., & Kim, J. (2020). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society, 142(34), 14516-14525.
  • Dornow, A., Winter, G., & Vissering, W. (1954). Über die Reduktion von Zimtaldehyd mit Lithiumaluminiumhydrid. Chemische Berichte, 87(5), 629-633.
  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

  • Philadelphia University. (n.d.). Carboxylic acids and Nitriles. Retrieved from [Link]

  • Han, Y., & Krische, M. J. (2017). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses, 96, 511-526.
  • Wang, Y., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 30(8), 1734.
  • Master Organic Chemistry. (2018, June 29). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, May 1). Grignard Reaction of Nitriles EXPLAINED!. Retrieved from [Link]

  • Kim, J. H., & Lee, S. (2021). Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines.
  • Zhang, Y., et al. (2023). Synthesis of Functionalized Triazoles on DNA via Azide-Acetonitrile "Click" Reaction. Organic Letters, 25(48), 8743–8747.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • Fati, C., & Ayati, A. (2019). REACTION OF SOME X-PHENYLAZIDES DERIVATIVES WITH DIETHYL 1,3-ACETONEDICARBOXYLATE. Journal of Applicable Chemistry, 8(3), 1234-1240.
  • Bhumi Publishing. (2025, March 15). 1,5-Disubstituted Tetrazoles: Synthesis and Characterization. Retrieved from [Link]

  • MDPI. (2025, February 18). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2,4-Dimethylthiazole-5-carbonitrile via Accelerated Hantzsch Cyclization

Executive Summary & Mechanistic Rationale The synthesis of highly functionalized thiazoles, such as 2,4-dimethylthiazole-5-carbonitrile, is a critical workflow in the development of agrochemicals, sensors, and pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized thiazoles, such as 2,4-dimethylthiazole-5-carbonitrile, is a critical workflow in the development of agrochemicals, sensors, and pharmaceutical scaffolds[1]. Traditionally, the Hantzsch thiazole synthesis—the condensation of an α -haloketone with a thioamide—requires prolonged conventional heating (refluxing for 6–8 hours). This extended thermal exposure often leads to the degradation of sensitive precursors and the formation of tarry byproducts, complicating downstream purification[2].

Microwave-assisted organic synthesis (MAOS) circumvents these limitations by utilizing dielectric heating[3]. Unlike conductive heating, which relies on thermal gradients from the vessel walls, microwave irradiation directly couples with the dipole moments of polar solvents (e.g., ethanol) and highly polar reaction intermediates[4].

In the synthesis of 2,4-dimethylthiazole-5-carbonitrile, the reaction between thioacetamide and 2-chloro-3-oxobutanenitrile proceeds via a highly polar S-alkylated intermediate. The microwave field causes rapid molecular oscillation of this intermediate, generating localized superheating that drastically lowers the activation energy barrier for the subsequent intramolecular cyclodehydration step[5]. This targeted energy transfer accelerates the aromatization process, reducing the reaction time to mere minutes while pushing the equilibrium toward the thermodynamically stable thiazole product with exceptional regioselectivity and yields exceeding 88%[4][5].

Reaction Pathway Visualization

Pathway R1 Thioacetamide (Polar Reactant) M1 Microwave Heating Dielectric Coupling R1->M1 R2 2-Chloro-3-oxobutanenitrile (Electrophile) R2->M1 I1 S-Alkylated Intermediate (Highly Polar) M2 Cyclodehydration (-H2O, -HCl) I1->M2 M1->I1 S-Alkylation P1 2,4-Dimethylthiazole- 5-carbonitrile M2->P1 Aromatization

Figure 1: Microwave-assisted Hantzsch cyclization pathway for 2,4-dimethylthiazole-5-carbonitrile.

Experimental Methodology & Self-Validating Protocol

Causality Note: This protocol utilizes a sealed microwave vessel. The use of absolute ethanol under sealed conditions allows the solvent to safely superheat above its atmospheric boiling point, providing the precise thermal kinetic energy required for rapid dehydration while safely containing volatile nitriles.

Reagents & Equipment:

  • Thioacetamide: 10.0 mmol (0.75 g) - Acts as the S and N donor, providing the C2-methyl group.

  • 2-Chloro-3-oxobutanenitrile: 10.0 mmol (1.17 g) - Provides the C4-methyl and C5-carbonitrile functionalities.

  • Solvent: Absolute Ethanol (10 mL) - Chosen for its high microwave absorbing capacity (loss tangent tanδ≈0.941 ).

  • Equipment: Dedicated single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensing and a 35 mL pressure-rated quartz vessel.

Step-by-Step Protocol:

  • Preparation of the Reaction Matrix:

    • In a 35 mL microwave-transparent quartz vessel, dissolve 0.75 g of thioacetamide in 10 mL of absolute ethanol.

    • Self-Validation Checkpoint: Ensure complete dissolution visually. Undissolved particulate matter can cause localized thermal runaway (arcing) in a microwave field, destroying the sample.

  • Addition of Electrophile:

    • Add 1.17 g of 2-chloro-3-oxobutanenitrile dropwise to the stirring solution at room temperature.

    • Seal the vessel with a Teflon-lined crimp cap or snap-on pressure cap.

  • Microwave Irradiation:

    • Insert the vessel into the microwave cavity.

    • Set the parameters: Power: 100 W (dynamic modulation); Temperature: 90°C; Hold Time: 15 minutes; Max Pressure: 150 psi; Stirring: High.

    • Causality: Dynamic power modulation ensures the temperature strictly holds at 90°C without overshooting, preventing the thermal decomposition of the labile nitrile group.

  • Cooling and Depressurization:

    • Allow the instrument's compressed air cooling system to rapidly cool the vessel to <40°C before removal.

    • Self-Validation Checkpoint: Do not open the vessel if the temperature exceeds 40°C to prevent the dangerous aerosolization of unreacted α -haloketones and sudden solvent boil-off.

  • Isolation and Purification:

    • Pour the reaction mixture into 50 mL of crushed ice/water.

    • Neutralize the aqueous mixture with a saturated solution of NaHCO3​ until pH ~7.0 (this neutralizes the HCl byproduct generated during cyclization).

    • Filter the resulting precipitate under a vacuum, wash with cold distilled water (3 x 10 mL), and dry under a high vacuum.

    • Recrystallize from a minimal amount of hot ethanol to yield pure 2,4-dimethylthiazole-5-carbonitrile.

Comparative Performance Data

The transition from conventional thermal heating to MAOS demonstrates a clear operational and environmental advantage, as summarized below:

ParameterConventional RefluxMicrowave-Assisted (MAOS)
Heating Source Oil Bath (Conductive)Dielectric Microwave (100 W)
Solvent Absolute EthanolAbsolute Ethanol
Temperature 78°C (Atmospheric Reflux)90°C (Sealed Vessel Superheating)
Reaction Time 6 - 8 hours15 minutes
Isolated Yield (%) 55 - 65%88 - 92%
Purity (Crude) Moderate (Requires Column)High (Recrystallization sufficient)
Environmental Impact High energy consumptionLow energy, Green Chemistry compliant

Analytical Validation Parameters

To confirm the structural integrity of the synthesized 2,4-dimethylthiazole-5-carbonitrile, the following spectroscopic benchmarks should be verified:

  • LC-MS (ESI+): Expected pseudo-molecular ion [M+H]+ at m/z 139.03.

  • FT-IR (KBr pellet): A sharp, distinct absorption band at ~2220 cm⁻¹ confirming the presence of the conjugated C≡N (carbonitrile) group, and bands at ~1530 cm⁻¹ indicative of the C=N thiazole ring stretch.

  • ¹H NMR (400 MHz, CDCl₃): Two distinct singlets integrating for 3 protons each. δ ~2.70 ppm (s, 3H, C2​−CH3​ ) and δ ~2.55 ppm (s, 3H, C4​−CH3​ ). The absence of any methine or methylene protons confirms complete aromatization.

  • ¹³C NMR (100 MHz, CDCl₃): Key resonances expected at δ ~168.0 ( C2​ ), ~155.0 ( C4​ ), ~114.0 ( C≡N ), and ~105.0 ( C5​ ).

References

  • EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids Source: RSC Publishing URL:[Link]

  • Green Synthesis of Thiazoles and Thiadiazoles Having Anticancer Activities under Microwave Irradiation Source: Semantic Scholar / Current Microwave Chemistry URL:[Link]

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives Source: DOI / Journal of Heterocyclic Chemistry URL:[Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines Source: PubMed Central (PMC) / NIH URL:[Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives Source: IntechOpen URL:[Link]

  • Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies Source: ResearchGate URL:[Link]

Sources

Method

Application Note: Synthesis and Optimization of Thiazole-Based Agrochemicals utilizing 2,4-Dimethylthiazole-5-carbonitrile

Introduction and Scientific Rationale Thiazole carboxamides represent a highly effective and commercially critical class of agrochemicals, primarily functioning as Succinate Dehydrogenase Inhibitors (SDHIs)[1]. Compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

Thiazole carboxamides represent a highly effective and commercially critical class of agrochemicals, primarily functioning as Succinate Dehydrogenase Inhibitors (SDHIs)[1]. Compounds such as Metsulfovax (2,4-dimethyl-N-phenyl-1,3-thiazole-5-carboxamide) exhibit potent fungicidal activity by disrupting the fungal mitochondrial electron transport chain, offering robust protection against crop pathogens[1][2].

The industrial and laboratory-scale synthesis of these complex agrochemicals frequently utilizes 2,4-Dimethylthiazole-5-carbonitrile as a highly stable, versatile starting building block[3]. Unlike highly reactive acyl chlorides or pre-activated esters—which are prone to atmospheric hydrolysis and degrade upon extended storage—the nitrile precursor offers superior shelf-stability. It can be selectively hydrolyzed to the corresponding carboxylic acid immediately prior to amidation. This application note details optimized, self-validating protocols for converting 2,4-dimethylthiazole-5-carbonitrile into active fungicidal carboxamides, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Overview

Synthetic Pathway Causality

The transformation of the nitrile precursor to the final fungicidal carboxamide is a biphasic process:

  • Hydrolysis : The cyano group (-C≡N) must first be hydrolyzed to a carboxylic acid (-COOH). Base-catalyzed hydrolysis (using aqueous NaOH) is strictly preferred over acid catalysis. The electron-rich nature of the thiazole ring makes it susceptible to unwanted side reactions or degradation under prolonged, harsh acidic reflux. Base catalysis cleanly yields the carboxylate salt, which is easily isolated via pH-controlled precipitation.

  • Amidation : Direct amidation of 2,4-dimethylthiazole-5-carboxylic acid with an amine is thermodynamically unfavorable at standard temperatures. The acid must be activated. For robust, less nucleophilic amines (like anilines), chlorination with Thionyl Chloride (SOCl2) to form an acyl chloride is the most scalable and cost-effective route[4]. For sensitive, volatile, or highly aliphatic amines, uronium-based coupling agents (e.g., HATU) are utilized to prevent reagent degradation and ensure high yields[5].

SyntheticWorkflow Nitrile 2,4-Dimethylthiazole- 5-carbonitrile Acid 2,4-Dimethylthiazole- 5-carboxylic acid Nitrile->Acid Hydrolysis (NaOH/H2O) Reflux, 6h AcidChloride 2,4-Dimethylthiazole- 5-carbonyl chloride Acid->AcidChloride Activation (SOCl2) Reflux, 2h Carboxamide Thiazole-5-carboxamide (e.g., Metsulfovax) Acid->Carboxamide Direct Coupling (HATU) RT, 12h AcidChloride->Carboxamide Amidation (R-NH2, Et3N) 0°C to RT

Synthetic workflow from nitrile precursor to final thiazole carboxamide agrochemicals.

Biological Mechanism of Action (SDHI)

Thiazole carboxamides target Complex II (Succinate Dehydrogenase) within the fungal mitochondrial inner membrane. By structurally mimicking ubiquinone (Coenzyme Q), the carboxamide competitively binds to the ubiquinone-binding site. This halts the transfer of electrons from succinate to the electron transport chain, rapidly depleting cellular ATP and triggering fungal cell death[1].

SDHIPathway Succinate Succinate ComplexII Succinate Dehydrogenase (Complex II) Succinate->ComplexII Oxidation Ubiquinone Ubiquinone (CoQ) ComplexII->Ubiquinone e- transfer Respiration Fungal Respiration & ATP Synthesis ComplexII->Respiration Inhibition Ubiquinone->Respiration ETC Progression Fungicide Thiazole Carboxamide (Metsulfovax) Fungicide->ComplexII Binds CoQ Site CellDeath Fungal Cell Death Respiration->CellDeath ATP Depletion

Mechanism of action for thiazole carboxamides inhibiting fungal Complex II (SDHI).

Experimental Protocols

Protocol A: Base-Catalyzed Hydrolysis of 2,4-Dimethylthiazole-5-carbonitrile

Objective: Convert the stable nitrile precursor into the reactive carboxylic acid intermediate. Causality: A 10% aqueous NaOH solution provides sufficient hydroxide nucleophiles to attack the electrophilic nitrile carbon. The reaction proceeds through a primary amide intermediate to the fully hydrolyzed carboxylate salt. Subsequent controlled acidification protonates the salt, forcing the highly crystalline free acid to precipitate out of the aqueous phase.

Step-by-step Methodology :

  • Setup : In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 2,4-dimethylthiazole-5-carbonitrile (10.0 g, 72.4 mmol) in 50 mL of ethanol to ensure initial solubility.

  • Base Addition : Add 50 mL of 10% aqueous NaOH solution.

  • Reflux : Heat the mixture to reflux (approx. 85°C) for 6 hours.

    • Self-validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The complete disappearance of the high-Rf nitrile spot indicates reaction completion.

  • Workup : Cool the reaction to room temperature. Evaporate the ethanol under reduced pressure to prevent the product from remaining dissolved in the organic phase.

  • Precipitation : Submerge the flask in an ice bath. Acidify the remaining aqueous layer by adding 2M HCl dropwise until the solution reaches pH 2-3. The 2,4-dimethylthiazole-5-carboxylic acid will precipitate as a dense white solid.

  • Isolation : Filter the precipitate under vacuum, wash the filter cake with cold distilled water (3 x 20 mL) to remove residual NaCl, and dry in a vacuum oven at 50°C overnight.

Protocol B: Synthesis of Metsulfovax via Acyl Chloride Activation

Objective: Synthesize the commercial fungicide 2,4-dimethyl-N-phenyl-1,3-thiazole-5-carboxamide (Metsulfovax)[2]. Causality: Thionyl chloride (SOCl2) converts the carboxylic acid to a highly electrophilic acyl chloride. Triethylamine (Et3N) is introduced as an acid scavenger to neutralize the HCl byproduct generated during amidation. Without this scavenger, the aniline nucleophile would be rapidly protonated to an unreactive anilinium ion, stalling the reaction[1][4].

Step-by-step Methodology :

  • Activation : In a flame-dried flask under N2 atmosphere, add 2,4-dimethylthiazole-5-carboxylic acid (5.0 g, 31.8 mmol) and thionyl chloride (15 mL). Add 1 drop of anhydrous DMF as a Vilsmeier-Haack catalyst.

  • Reflux : Heat to 75°C for 2 hours.

    • Self-validation: The initial suspension will transition into a clear, homogeneous solution once the acyl chloride is fully formed.

  • Concentration : Remove excess SOCl2 under reduced pressure to yield the crude 2,4-dimethylthiazole-5-carbonyl chloride. Dissolve this intermediate immediately in 30 mL anhydrous Dichloromethane (DCM).

  • Amidation : In a separate flask, dissolve aniline (3.26 g, 35.0 mmol) and Et3N (6.4 g, 63.6 mmol) in 30 mL DCM. Cool the flask to 0°C using an ice bath.

  • Coupling : Add the acyl chloride solution dropwise over 30 minutes to control the exothermic reaction. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Purification : Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over Na2SO4, concentrate, and recrystallize from ethanol to yield pure Metsulfovax[4].

Protocol C: Synthesis of N-Alkyl Derivatives (e.g., N-ethyl-2,4-dimethylthiazole-5-carboxamide)

Objective: Synthesize aliphatic carboxamides for structural-activity relationship (SAR) screening[6]. Causality: For volatile or highly water-soluble amines (e.g., ethylamine), harsh acyl chloride conditions can lead to evaporative losses and complex purification. Utilizing a uronium-based coupling agent like HATU allows for mild, room-temperature activation[5]. DIPEA serves as a non-nucleophilic base to maintain the amine in its reactive free-base form without competing for the activated ester.

Step-by-step Methodology :

  • Reagent Mixing : Dissolve the carboxylic acid (2.0 g, 12.7 mmol) and HATU (5.3 g, 13.9 mmol) in 20 mL anhydrous DMF. Stir for 15 minutes at room temperature to form the active OAt ester.

  • Amine Addition : Add Ethylamine hydrochloride (1.24 g, 15.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (4.9 g, 38.1 mmol).

  • Reaction : Stir at room temperature for 12 hours.

  • Extraction : Dilute the mixture with 100 mL EtOAc. Wash extensively with 5% aqueous LiCl (3 x 30 mL) to selectively partition the DMF into the aqueous phase, followed by a final brine wash.

  • Isolation : Dry the organic layer over MgSO4 and concentrate. Purify via silica gel chromatography (Hexane:EtOAc gradient) to obtain N-ethyl-2,4-dimethylthiazole-5-carboxamide[6].

Quantitative Data Summaries

To guide experimental design, the following table summarizes the expected outcomes of the activation strategies based on the nucleophile used. Data is synthesized from standard thiazole-carboxamide coupling efficiencies[4][5].

Target Agrochemical / DerivativeAmine NucleophileActivation MethodReaction TimeExpected Yield (%)Purity (HPLC)
Metsulfovax (Fungicide) AnilineSOCl2 (Acyl Chloride)4 h82 - 88%> 98%
N-ethyl derivative Ethylamine·HClHATU / DIPEA12 h75 - 80%> 95%
N-(2,4-difluorophenyl) analog 2,4-DifluoroanilineSOCl2 (Acyl Chloride)6 h78 - 84%> 97%
N-cyclohexyl derivative CyclohexylamineEDC / HOBt16 h70 - 76%> 95%

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of 2,4-Dimethylthiazole-5-carbonitrile in organic solvents

Welcome to the Technical Support Center for 2,4-Dimethylthiazole-5-carbonitrile (CAS: 1215959-36-6). This guide is engineered for research scientists and drug development professionals experiencing solvation, precipitati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,4-Dimethylthiazole-5-carbonitrile (CAS: 1215959-36-6). This guide is engineered for research scientists and drug development professionals experiencing solvation, precipitation, or aggregation issues during assay development, compound screening, or chemical synthesis.

As an Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will examine the thermodynamic and kinetic causality behind this compound's behavior in solution and provide self-validating protocols to ensure absolute data integrity in your downstream assays.

The Chemical Causality of Solvation

2,4-Dimethylthiazole-5-carbonitrile presents a unique solvation paradox. The molecule features a highly polar core (the thiazole ring and the strongly electron-withdrawing carbonitrile group at position 5) flanked by localized lipophilicity (the methyl groups at positions 2 and 4).

  • In Non-Polar Solvents: The strong dipole moment of the C≡N bond creates robust intermolecular dipole-dipole interactions in the solid state. Non-polar solvents lack the dielectric capacity to break this crystal lattice energy.

  • In Aqueous Environments: When introduced to water, the hydrophobic 2,4-dimethyl groups force water molecules to form highly ordered, entropically unfavorable clathrate cages. This thermodynamic penalty drives the compound to rapidly aggregate and precipitate to minimize hydrophobic surface exposure.

Quantitative Solubility Profile

The table below summarizes the empirical solubility behavior of thiazole-carbonitrile derivatives across standard laboratory solvents to guide your initial solvent selection[1][2].

Solvent SystemDielectric Constant (ε)Expected SolubilityCausality / Mechanism of ActionRecommended Application
DMSO (Anhydrous) 46.7High (>50 mg/mL)Strong dipole-dipole stabilization of the nitrile; disrupts lattice.Primary stock solutions for high-throughput screening.
DMF 36.7High (>40 mg/mL)Excellent hydrogen-bond acceptor capacity for the polarized ring.Chemical synthesis, stock solutions.
Ethanol (Absolute) 24.5Moderate (~10 mg/mL)Protic solvation of the nitrile, but limited by lower dielectric constant.Intermediate solvent for serial dilutions.
Dichloromethane 8.9Moderate (~15 mg/mL)Polarizability of the solvent stabilizes the thiazole dipole.Liquid-liquid extraction, chromatography.
Hexane / Heptane 1.9Poor (<0.1 mg/mL)Inability to overcome the high crystal lattice energy of the polar core.Not recommended as a primary solvent.
Aqueous Buffer (PBS) ~80.0Very Poor (<0.1 mg/mL)Hydrophobic collapse driven by the 2,4-dimethyl groups.Final assay media (requires co-solvents).

Troubleshooting Guide & FAQs

Q1: My compound fails to dissolve completely in 100% DMSO at 10 mM, leaving a cloudy suspension. What is happening? The Causality: While DMSO is the optimal solvent, it is highly hygroscopic. If your DMSO has absorbed atmospheric moisture, the dielectric environment shifts, triggering micro-precipitation of the hydrophobic methyl groups. Additionally, high crystal lattice energy in older or highly pure batches can kinetically trap the compound in the solid state. The Solution: Always use anhydrous, argon-purged DMSO. If cloudiness persists, apply gentle heating (37°C) and sonication to provide the activation energy required to break the crystal lattice. Validation: Pass a laser pointer through the solution; if you see a visible beam (Tyndall effect), micro-aggregates remain.

Q2: When I dilute my DMSO stock into aqueous assay buffers (e.g., cell media or PBS), the compound immediately precipitates. How do I prevent this? The Causality: This is known as the "solvent shift" phenomenon[3][4]. When you pipette a DMSO stock directly into an aqueous buffer, the local dielectric constant drops drastically. The hydrophobic 2,4-dimethyl groups undergo rapid hydrophobic collapse, nucleating into aggregates before the polar nitrile group can stabilize the monomeric form in the water. The Solution: Do not perform a single-step dilution. Utilize a serial dilution strategy using an intermediate solvent (like Ethanol) or introduce a co-solvent/surfactant (e.g., 0.1% Tween-80 or PEG400) to act as a thermodynamic bridge between the organic and aqueous phases[1]. Keep final DMSO concentrations below 0.5%.

Q3: I am trying to extract or purify the compound using Hexane, but it crashes out on the column. What is the alternative? The Causality: Hexane is entirely non-polar and cannot disrupt the strong dipole-dipole interactions between the carbonitrile groups of adjacent molecules. The Solution: Switch to a mixed solvent system. Adding 10-20% Ethyl Acetate or Dichloromethane to your Hexane will provide enough polarity to solvate the nitrile group while maintaining overall non-polar characteristics for chromatography.

Diagnostic Workflows & Methodologies

To systematically resolve these issues, follow the decision tree below based on your target solvent system.

G Start Solubility Issue: 2,4-Dimethylthiazole-5-carbonitrile SolventType Identify Target Solvent System Start->SolventType PolarAprotic Polar Aprotic (DMSO, DMF) SolventType->PolarAprotic NonPolar Non-Polar (Hexane, Heptane) SolventType->NonPolar AqueousShift Aqueous Buffer (Solvent Shift) SolventType->AqueousShift Issue1 Incomplete Dissolution Cause: Crystal Lattice / Moisture PolarAprotic->Issue1 Issue2 Phase Separation / Insoluble Cause: High Polarity of Nitrile NonPolar->Issue2 Issue3 Rapid Precipitation Cause: Hydrophobic Methyls AqueousShift->Issue3 Sol1 Use anhydrous solvent, warm to 37°C, sonicate Issue1->Sol1 Sol2 Use co-solvent system (e.g., Hexane:EtOAc 8:2) Issue2->Sol2 Sol3 Step-wise dilution, add Tween-80 or PEG400 Issue3->Sol3

Caption: Decision tree for troubleshooting 2,4-Dimethylthiazole-5-carbonitrile solubility based on solvent polarity.

Protocol 1: Preparation of a Self-Validating 100 mM Anhydrous DMSO Stock

Purpose: To create a thermodynamically stable primary stock free of micro-aggregates.

  • Preparation: Equilibrate a new, sealed bottle of anhydrous DMSO (≥99.9%, water ≤50 ppm) to room temperature before opening to prevent condensation.

  • Weighing: Weigh 13.82 mg of 2,4-Dimethylthiazole-5-carbonitrile into a sterile, amber glass vial (the compound may be light-sensitive over long storage).

  • Solvation: Add 1.0 mL of anhydrous DMSO. Cap the vial immediately and purge the headspace with Argon or Nitrogen gas.

  • Energy Addition: Vortex for 30 seconds. Place the vial in a sonicating water bath set to 37°C for 5 minutes.

  • Self-Validation (The Tyndall Test): In a darkened room, shine a red or green laser pointer through the vial.

    • Pass: The beam is invisible as it passes through the liquid. The solution is fully monomeric.

    • Fail: A visible line of scattered light appears. Micro-crystals remain. Repeat Step 4.

Protocol 2: Miniaturized Solvent-Shift Precipitation Assay

Purpose: To determine the exact dilution threshold before hydrophobic collapse occurs in your specific biological buffer[4][5].

Workflow Step1 Step 1: Stock Prep 100 mM in Anhydrous DMSO Step2 Step 2: Intermediate Dilute 1:10 in EtOH or PEG400 Step1->Step2 Prevents shock Step3 Step 3: Final Shift Dropwise into Aqueous Buffer Step2->Step3 Slow addition Step4 Step 4: Validation Measure Absorbance at 600 nm Step3->Step4 Confirm solubility

Caption: Workflow for preventing hydrophobic collapse during solvent shifts into aqueous media.

  • Intermediate Dilution: Dilute your 100 mM DMSO stock 1:10 into absolute Ethanol or a 50% PEG400/Water mixture to create a 10 mM intermediate stock.

  • Plate Setup: In a 96-well clear-bottom plate, add 190 µL of your final assay buffer (e.g., PBS pH 7.4) to a row of wells.

  • Titration: Add the intermediate stock in increasing volumes (e.g., 1 µL, 2 µL, 5 µL, 10 µL) to the buffer wells while shaking the plate on a microplate shaker at 600 RPM. This ensures rapid dispersion and prevents localized high-concentration zones that nucleate precipitation.

  • Self-Validation (OD600 Scattering): Read the plate on a spectrophotometer at 600 nm.

    • Interpretation: A baseline reading (OD < 0.05) indicates complete solubility. A sudden spike in OD600 indicates the exact concentration at which the compound undergoes hydrophobic collapse and precipitates. Do not exceed this concentration in your downstream assays.

References

  • Van Vranken JG, Li J, Mitchell DC, Navarrete-Perea J, Gygi SP. "Assessing target engagement using proteome-wide solvent shift assays". eLife. 2021;10:e70784. Available at:[Link]

Sources

Optimization

Technical Support Center: Chromatography Purification of 2,4-Dimethylthiazole-5-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic protocol lists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic protocol lists. Successful chromatography requires understanding the causality behind molecular behavior.

Executive Summary & Mechanistic Profiling

The purification of 2,4-Dimethylthiazole-5-carbonitrile presents unique chromatographic challenges due to its structural dichotomy. The molecule features:

  • A Thiazole Ring: Contains a weakly basic nitrogen that can act as a hydrogen bond acceptor.

  • A Carbonitrile Group: Highly polar and electron-withdrawing, creating a strong localized dipole.

  • Two Methyl Groups: Provide lipophilicity, driving retention on reversed-phase (RP) media.

The Core Challenge: The lipophilic methyl groups ensure the compound retains well on standard C18 columns. However, the basic thiazole nitrogen and the polar carbonitrile group frequently engage in secondary electrostatic interactions with unendcapped, acidic silanol groups on the silica matrix. This dual-retention mechanism is the primary cause of peak tailing and poor recovery.

Standard Operating Protocols (SOPs)

Protocol A: Reversed-Phase HPLC (RP-HPLC) Purification Workflow

Self-Validating System: This protocol incorporates an autonomous dilution check to instantly differentiate between mass overload and chemical tailing without requiring a second instrument.

Step 1: Sample Preparation

  • Action: Dissolve the crude 2,4-Dimethylthiazole-5-carbonitrile in the initial mobile phase composition (e.g., 10% Acetonitrile / 90% Water). Filter through a 0.45 µm PTFE syringe filter.

  • Causality: Mismatches in elution strength between the injection solvent and the mobile phase cause immediate peak distortion and fronting at the column head.

Step 2: Column Selection

  • Action: Install a highly endcapped C18 column (e.g., 5 µm, 4.6 x 150 mm) or a polar-embedded phase.

  • Causality: Endcapping physically blocks residual silanol groups. Polar-embedded phases provide a layer of shielding that prevents the thiazole nitrogen from engaging in secondary ion-exchange interactions (1)[1].

Step 3: Mobile Phase Preparation

  • Action:

    • Solvent A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).

    • Solvent B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Causality: Lowering the pH below 3.0 protonates the residual silanols on the silica surface (pKa ~3.5-4.5), neutralizing them and eliminating electrostatic interactions with the basic analyte (2)[2].

Step 4: Gradient Elution & Detection

  • Action: Run a linear gradient from 10% B to 60% B over 15 minutes. Monitor UV absorbance at 254 nm (due to the conjugated thiazole-nitrile system). Utilize UV/Mass-triggered fraction collection for automated, high-confidence isolation (3)[3].

Step 5: The Validation Step

  • Action: Inject a 10x diluted sample of your crude mixture.

  • Causality: If peak symmetry improves significantly upon dilution, the initial run was simply mass-overloaded. If tailing persists identically, the issue is confirmed as a secondary chemical interaction, requiring further pH or column adjustments (2)[2].

Troubleshooting Guides & FAQs

Q1: I am observing severe peak tailing for 2,4-Dimethylthiazole-5-carbonitrile on my standard C18 column. How do I correct this? A1: Peak tailing in this context is almost always caused by secondary interactions between the thiazole nitrogen and deprotonated silanol groups on the silica matrix. To resolve this:

  • Lower the pH: Ensure your aqueous mobile phase is buffered to pH < 3.0 (e.g., using 0.1% Formic Acid or TFA). This suppresses silanol ionization (2)[2].

  • Switch Column Chemistry: If low pH is insufficient, transition to a highly endcapped or polar-embedded column, which provides steric shielding against residual silanol activity (1)[1].

Q2: My target compound is co-eluting with a structurally similar regioisomer (e.g., 4,5-dimethylthiazole-2-carbonitrile). How can I improve resolution? A2: When hydrophobic differences are negligible (as with regioisomers), standard C18 phases struggle because they separate purely based on hydrophobicity.

  • Solution: Change the selectivity ( α ) by switching to a Phenyl-Hexyl stationary phase. The π−π interactions between the phenyl ring of the stationary phase and the thiazole ring of the analytes will differ based on the steric positioning of the methyl and nitrile groups, effectively driving separation.

Q3: The system pressure spikes when I inject my crude sample, and peak shapes degrade over time. What is the root cause? A3: This indicates column bed deformation or a blocked inlet frit due to particulate matter or precipitated sample.

  • Solution: To rescue the column, reverse the flow (if permitted by the manufacturer), disconnect it from the detector, and flush with 10 column volumes of 100% strong solvent (Acetonitrile or Methanol) directly to waste to clear the frit (2)[2].

Quantitative Data: Column Chemistry Selection Matrix

Column ChemistryPrimary InteractionSilanol ActivityRecommended Use Case for 2,4-Dimethylthiazole-5-carbonitrileExpected Peak Symmetry (As)
Standard C18 (Non-endcapped) HydrophobicHighNot recommended; severe tailing likely.> 2.0 (Poor)
Highly Endcapped C18 HydrophobicLowGeneral purity assessment and standard RP-HPLC purification.1.0 - 1.2 (Excellent)
Polar-Embedded C18 Hydrophobic + H-bondingVery LowWhen analyzing highly polar impurities or requiring alternative selectivity.1.0 - 1.1 (Excellent)
Phenyl-Hexyl π−π & HydrophobicLowResolving regioisomers (e.g., positional isomers of the methyl groups).1.0 - 1.3 (Good)

Mandatory Visualization: Troubleshooting Decision Tree

HPLC_Troubleshooting Start Analyze Chromatogram: 2,4-Dimethylthiazole-5-carbonitrile Tailing Issue: Peak Tailing? Start->Tailing Coelution Issue: Co-elution? Start->Coelution Pressure Issue: High Pressure? Start->Pressure Dilute Dilute Sample 10x (Check Mass Overload) Tailing->Dilute Step 1 Selectivity Change Selectivity (e.g., Phenyl-Hexyl) Coelution->Selectivity Regioisomers Flush Reverse Flush Column & Replace Frit Pressure->Flush Blockage suspected CheckpH Lower Mobile Phase pH (< 3.0 to block silanols) Dilute->CheckpH Tailing Persists Endcapped Use Endcapped or Polar-Embedded Column CheckpH->Endcapped Still Tailing

Caption: HPLC troubleshooting workflow for 2,4-Dimethylthiazole-5-carbonitrile purification.

References

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]

  • Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL: [Link]

  • Title: An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives Source: National Academy of Sciences India (NASC) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2,4-Dimethylthiazole-5-carbonitrile Preparation

Introduction Welcome to the Technical Support Center. 2,4-Dimethylthiazole-5-carbonitrile is a high-value heterocyclic building block heavily utilized in drug discovery (e.g., RORγt modulators) and agrochemical developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction Welcome to the Technical Support Center. 2,4-Dimethylthiazole-5-carbonitrile is a high-value heterocyclic building block heavily utilized in drug discovery (e.g., RORγt modulators) and agrochemical development. However, classical synthetic routes often generate highly toxic, corrosive, or environmentally hazardous byproducts[1]. This guide provides field-proven troubleshooting strategies to optimize your synthetic routes, minimize toxic waste, and ensure self-validating safety protocols.

Section 1: Troubleshooting the Hantzsch Thiazole Synthesis

Q: We are using the classical Hantzsch condensation (thioacetamide + 2-chloroacetoacetonitrile). How can we eliminate the toxicity risks associated with thioacetamide and halogenated solvents? A: Thioacetamide is a known hepatotoxin and suspected carcinogen. Furthermore, traditional Hantzsch syntheses rely on halogenated solvents (e.g., chloroform, dichloromethane) which pose severe exposure risks and disposal issues.

  • Mechanistic Causality: The Hantzsch reaction requires a polar medium to stabilize the intermediate thiazoline before dehydration. Halogenated solvents are traditionally used for solubility, but they do not actively participate in transition state stabilization.

  • Field-Proven Solution: Switch to a Deep Eutectic Solvent (DES) system, such as Choline Chloride-Urea or Choline Chloride-Glycerol. DES systems act as both solvent and catalyst (via hydrogen bonding), accelerating the cyclocondensation while completely eliminating the need for toxic halogenated solvents[2]. Additionally, to avoid handling isolated thioacetamide, consider in-situ generation using acetamide and phosphorus pentasulfide under microwave-assisted, solvent-free conditions, which drastically reduces reaction times and byproduct formation.

Section 2: Troubleshooting the Amide Dehydration Route

Q: Our current route involves the dehydration of 2,4-dimethylthiazole-5-carboxamide using Phosphorus Oxychloride (POCl3). The corrosive HCl and phosphoric acid byproducts are destroying our reactor seals and complicating workup. What is a greener alternative? A: POCl3 and Thionyl Chloride (SOCl2) are notoriously harsh, generating stoichiometric amounts of toxic, corrosive gases that require extensive scrubbing.

  • Mechanistic Causality: Dehydration requires the activation of the amide carbonyl oxygen to turn it into a good leaving group. POCl3 achieves this but at the cost of massive chloride waste, which causes severe emulsions during aqueous quenching.

  • Field-Proven Solution 1 (Catalytic Appel Reaction): Use oxalyl chloride and triethylamine with a catalytic amount (1 mol%) of Triphenylphosphine Oxide (Ph3PO). This method forms the active dehydrating species in situ, driving the reaction to completion in under 15 minutes at room temperature. The byproducts are simply CO2, CO, and triethylamine hydrochloride, which are far easier to manage.

  • Field-Proven Solution 2 (T3P Reagent): Propylphosphonic anhydride (T3P) is a highly efficient, low-toxicity dehydrating agent. Unlike POCl3, T3P yields exclusively water-soluble byproducts that are easily removed via a simple aqueous wash, preventing emulsion issues and equipment corrosion.

Section 3: Troubleshooting Direct C-H Cyanation

Q: We are exploring late-stage C-H cyanation of 2,4-dimethylthiazole. How can we avoid using highly lethal cyanide sources like Zn(CN)2 or NaCN? A: Transition-metal catalyzed cyanation traditionally relies on Zn(CN)2, which poses lethal HCN gas risks if accidentally acidified.

  • Mechanistic Causality: The cyanation requires a nucleophilic "CN" source to couple with the activated intermediate. High concentrations of free cyanide also poison palladium catalysts.

  • Field-Proven Solution: Substitute Zn(CN)2 with Potassium ferrocyanide (K4[Fe(CN)6]) or utilize photoredox-catalyzed cyanation protocols[3]. K4[Fe(CN)6] is a non-toxic, bench-stable cyanide source. When combined with a palladium catalyst and a suitable base, it slowly releases cyanide ions in situ, keeping the steady-state concentration of free cyanide extremely low. This prevents catalyst poisoning and eliminates lethal exposure risks.

Logical Workflows & Experimental Protocols

RouteSelection Start Target: 2,4-Dimethylthiazole- 5-carbonitrile Route1 Hantzsch Synthesis (Thioamide + a-Halo Nitrile) Start->Route1 Route2 Amide Dehydration (From 5-Carboxamide) Start->Route2 Route3 Direct C-H Cyanation (From 2,4-Dimethylthiazole) Start->Route3 Tox1 Toxic Risk: Thioacetamide & Halogenated Solvents Route1->Tox1 Tox2 Toxic Risk: POCl3 / SOCl2 Corrosive Waste Route2->Tox2 Tox3 Toxic Risk: Zn(CN)2 & Heavy Metals Route3->Tox3 Sol1 Solution: Deep Eutectic Solvents (Choline Chloride-Glycerol) Tox1->Sol1 Sol2 Solution: Catalytic Appel (Ph3PO) or T3P Reagent Tox2->Sol2 Sol3 Solution: K4[Fe(CN)6] & Photoredox Catalysis Tox3->Sol3

Caption: Logical workflow for selecting greener synthetic routes to minimize toxic byproducts.

Standard Operating Procedure: Greener Amide Dehydration using T3P

This protocol replaces toxic POCl3 with T3P, creating a self-validating system where the absence of acidic fumes physically confirms the safety of the reaction environment.

Materials:

  • 2,4-Dimethylthiazole-5-carboxamide (1.0 equiv, 10 mmol)

  • Propylphosphonic anhydride (T3P) (50% solution in EtOAc, 1.5 equiv)

  • Triethylamine (Et3N) (2.0 equiv)

  • Ethyl Acetate (EtOAc) (0.5 M)

Step-by-Step Methodology:

  • Substrate Loading: Charge a dry, round-bottom flask with 2,4-dimethylthiazole-5-carboxamide and EtOAc. Stir to create a uniform suspension.

  • Base Addition: Add Et3N (2.0 equiv) to the mixture at room temperature. Causality: The base neutralizes the phosphonic acid byproducts generated during the reaction, preventing the cleavage of the sensitive thiazole ring.

  • T3P Addition: Dropwise add the T3P solution over 10 minutes. Self-Validation: Unlike POCl3, no violent exotherm or HCl gas evolution will occur, confirming the controlled nature of the activation.

  • Thermal Activation: Heat the reaction mixture to reflux (80°C) for 4 hours. Monitor via TLC or LC-MS until the amide peak is consumed.

  • Aqueous Workup: Cool to room temperature and quench with distilled water. Wash the organic layer twice with water and once with brine. Causality: T3P byproducts are highly water-soluble and partition entirely into the aqueous phase, eliminating the need for hazardous chromatographic purification.

  • Isolation: Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure to yield pure 2,4-dimethylthiazole-5-carbonitrile.

T3PWorkflow Step1 1. Substrate Loading 2,4-Dimethylthiazole- 5-carboxamide in EtOAc Step2 2. Base Addition Add Et3N (2.0 eq) Step1->Step2 Step3 3. T3P Addition Dropwise T3P (50% in EtOAc) Step2->Step3 Step4 4. Thermal Activation Reflux (80°C) for 4h Step3->Step4 Step5 5. Aqueous Workup Water wash (Removes water-soluble byproducts) Step4->Step5 Step6 Pure Nitrile Product (>90% Yield, No POCl3) Step5->Step6

Caption: Step-by-step experimental workflow for the T3P-mediated amide dehydration.

Quantitative Data Presentation

To assist in route selection, the following table summarizes the quantitative impact of switching from classical to green methodologies during 2,4-dimethylthiazole-5-carbonitrile synthesis:

Synthetic RouteReagent / CatalystPrimary Toxic ByproductsE-Factor (Waste/Product)Average YieldSafety / Scalability Rating
Classical Hantzsch Thioacetamide, CHCl3Halogenated organics, H2S> 2565 - 70%Low (High toxicity)
Green Hantzsch DES, UltrasonicTrace organics< 580 - 89%High (Eco-friendly)
Classical Dehydration POCl3 or SOCl2HCl gas, H3PO4, SO2> 1575 - 80%Low (Corrosive waste)
Green Dehydration T3P / Et3NWater-soluble phosphates< 890 - 95%Excellent (Bench-stable)
Classical Cyanation Zn(CN)2, Pd(PPh3)4HCN gas (risk), Zinc salts> 2060 - 65%Very Low (Lethal hazard)
Green Cyanation K4[Fe(CN)6], PhotoredoxIron salts, K2CO3< 1075 - 85%High (Controlled release)
References
  • [3] Photoredox-Catalyzed Cα–H Cyanation of Unactivated Secondary and Tertiary Aliphatic Amines: Late-Stage Functionalization and Mechanistic Studies. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • [1] Nuclear Receptors CAR and PXR; therapeutic targets for cholestatic liver disease. IMR Press. URL:[Link]

  • [2] Green synthetic strategies toward thiazoles: a sustainable approach. ResearchGate. URL:[Link]

  • Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction. Organic Letters (ACS Publications). URL:[Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC (National Institutes of Health). URL:[Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,4-Dimethylthiazole-5-carbonitrile Substitution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize highly congested heteroaromatics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize highly congested heteroaromatics. 2,4-Dimethylthiazole-5-carbonitrile presents a notorious synthetic challenge: while the thiazole core is a highly desirable pharmacophore, the dense substitution pattern creates severe steric and electronic hurdles during late-stage functionalization.

This guide synthesizes field-proven insights and authoritative chemical principles to help you troubleshoot and optimize your substitution workflows.

🔬 Troubleshooting Guide & FAQs

Q1: Why am I getting low yields and high starting material recovery when attempting an SN​2 displacement on 4-(bromomethyl)-2-methylthiazole-5-carbonitrile? A1: The 4-methyl position is situated in a highly congested microenvironment. It is flanked by the thiazole ring's N3 lone pair and the C5-carbonitrile group. While the cyano group is geometrically linear ( sp hybridized), its dense π -electron cloud restricts the required Bürgi-Dunitz trajectory for the incoming nucleophile. This steric clash significantly raises the activation energy ( ΔG‡ ) of the classical SN​2 transition state. In such hindered heteroaromatic systems, standard thermal conditions often fail, and reactions may even shift toward single-electron transfer ( SRN​1 ) mechanisms if polar trajectories are entirely blocked [[1]]([Link]).

Q2: How can I overcome this steric barrier to achieve high-yield substitution at the 4-position? A2: You must thermodynamically drive the reaction while simultaneously lowering the transition state energy. This is achieved through a two-pronged approach:

  • Leaving Group Optimization (Finkelstein Reaction): Convert the bromide to an iodide. Iodine is larger and highly polarizable, which elongates the C–X bond in the transition state. This effectively moves the bulky leaving group further away from the incoming nucleophile, reducing steric crowding.

  • Microwave Irradiation: Standard prolonged heating causes the thiazole core to degrade (e.g., nitrile hydrolysis or polymerization). Microwave irradiation provides rapid, localized heating that overcomes the high SN​2 activation barrier in minutes rather than hours.

Q3: During the initial radical bromination (NBS/AIBN), I observe poor regioselectivity between the 2-methyl and 4-methyl positions. How do I control this? A3: The 2-methyl protons are kinetically favored for radical abstraction because the resulting radical is stabilized by both the adjacent S1 and N3 heteroatoms. To selectively functionalize the 4-position, you must perform a controlled di-bromination followed by selective nucleophilic displacement. Carbanion and heteroatom nucleophiles react preferentially at the 2-position due to lower steric hindrance, allowing you to sequentially differentiate and substitute the two sites .

Q4: My substitution reaction turns black and yields multiple degradation products when using K2​CO3​ . What is going wrong? A4: Inorganic bases like K2​CO3​ have poor solubility in polar aprotic solvents, creating a heterogeneous mixture that causes localized superheating (hotspots) during microwave or intense thermal conditions. Furthermore, strong nucleophilic bases can attack the highly electrophilic C2 position. Switch to a bulky, non-nucleophilic organic base like DIPEA or DBU. The steric hindrance of these bases prevents unwanted side reactions while efficiently neutralizing the generated hydrohalic acid .

📊 Quantitative Data: Optimization of 4-Methyl SN​2 Substitution

The following table summarizes the causal relationship between leaving group optimization, base selection, and heating methods on the isolated yield of the 4-position substitution.

Substrate Leaving GroupNucleophileBaseReaction ConditionsTimeIsolated Yield (%)
4-(Bromomethyl)Morpholine (1.5 eq) K2​CO3​ DMF, 80°C (Thermal)24 h< 15% (Decomposition)
4-(Bromomethyl)Morpholine (1.5 eq)DIPEAMeCN, 120°C (Microwave)30 min42%
4-(Iodomethyl)Morpholine (1.5 eq)DIPEADMF, 80°C (Thermal)12 h61%
4-(Iodomethyl) Morpholine (1.5 eq) DIPEA MeCN, 120°C (Microwave) 15 min 94%
🧪 Field-Validated Protocol: Finkelstein-Assisted, Microwave-Promoted SN​2 Substitution

Objective: High-yield nucleophilic displacement at the sterically hindered 4-methyl position of the thiazole core.

Phase 1: Halide Exchange (Self-Validating Step)

  • Preparation: Dissolve 4-(bromomethyl)-2-methylthiazole-5-carbonitrile (1.0 mmol) in 5.0 mL of anhydrous acetone.

  • Activation: Add sodium iodide (3.0 mmol). Causality: The excess NaI drives the equilibrium forward toward the iodide intermediate.

  • Validation: Stir at room temperature for 2 hours in the dark. Trustworthiness Check: The visual precipitation of sodium bromide (NaBr) serves as an internal, self-validating indicator that the Finkelstein exchange to the more reactive 4-(iodomethyl) intermediate is successful.

  • Solvent Swap: Filter the NaBr precipitate and concentrate the filtrate under reduced pressure. Re-dissolve the crude residue in 4.0 mL of anhydrous acetonitrile (MeCN).

Phase 2: Microwave-Promoted Substitution 5. Reagent Addition: To the MeCN solution, add the desired secondary amine nucleophile (1.5 mmol) and N,N-Diisopropylethylamine (DIPEA, 2.0 mmol). Causality: DIPEA is chosen over inorganic bases to maintain a homogeneous solution and prevent base-induced degradation of the nitrile group. 6. Irradiation: Seal the vessel and irradiate in a dedicated microwave synthesizer at 120°C for 15 minutes. Causality: Rapid microwave heating overcomes the high ΔG‡ caused by the C5-carbonitrile steric clash without exposing the thiazole core to prolonged thermal degradation. 7. Isolation: Cool to room temperature, dilute with 20 mL ethyl acetate, and wash sequentially with saturated aqueous NH4​Cl (2 x 10 mL) and brine (10 mL). Dry the organic layer over Na2​SO4​ , filter, and concentrate. Purify via flash chromatography.

🗺️ Pathway Visualization

Workflow SM 2,4-Dimethylthiazole-5-carbonitrile (Starting Material) Bromination Radical Bromination (NBS, AIBN) Issue: Regioselectivity SM->Bromination RegioControl Kinetic Control & Purification Isolate 4-(bromomethyl) intermediate Bromination->RegioControl Optimize Conditions SN2 Standard SN2 Attempt Issue: Steric Clash with C5-CN RegioControl->SN2 Finkelstein Finkelstein Exchange (NaI/Acetone) Br -> I (Enhance Leaving Group) SN2->Finkelstein Troubleshooting Path Microwave Microwave Irradiation (MeCN) Overcome Activation Barrier Finkelstein->Microwave Product Successful 4-Position Substitution Microwave->Product High Yield

Workflow for overcoming steric hindrance during substitution at the 4-methyl position.

📚 References
  • Title: Nucleophilic Substitution Reactions by Electron Transfer Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Compatibility of Various Carbanion Nucleophiles with Heteroaromatic Nucleophilic Substitution by the SRN1 Mechanism Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Direct Deoxyfluorination of Alcohols with KF as the Fluorine Source Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Troubleshooting

Ideal storage conditions to prevent degradation of 2,4-Dimethylthiazole-5-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the degradation of heterocyclic nitriles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the degradation of heterocyclic nitriles. 2,4-Dimethylthiazole-5-carbonitrile (CAS: 1215959-36-6) is a [1], but its dual functional groups—the electron-rich thiazole ring and the electrophilic carbonitrile—create competing vulnerabilities during storage and handling.

This guide provides the mechanistic causality behind its degradation, answers frequently asked questions, and outlines self-validating protocols to ensure absolute scientific integrity in your workflows.

Core Degradation Mechanisms (The "Why")

To establish an effective storage protocol, we must first understand the two primary chemical degradation pathways that compromise the structural integrity of this compound:

  • Thiazole S-Oxidation: The sulfur atom within the thiazole ring is [2]. This pathway is heavily accelerated by exposure to UV light, trace peroxides, and notably, [2].

  • Nitrile Hydrolysis: While aromatic nitriles are generally robust, the carbonitrile group can undergo [3] if exposed to residual moisture,[4].

Degradation Compound 2,4-Dimethylthiazole- 5-carbonitrile Oxidation S-Oxidation (Sulfoxide/Sulfone) Compound->Oxidation Oxidative Stress Hydrolysis Nitrile Hydrolysis (Amide/Carboxylic Acid) Compound->Hydrolysis Nucleophilic Attack Moisture H2O / Acid / Base Moisture->Hydrolysis Oxidants O2 / UV Light / DMSO Oxidants->Oxidation

Primary degradation pathways of 2,4-Dimethylthiazole-5-carbonitrile.

Troubleshooting Guide & FAQs

Q1: Why is my compound losing potency after being stored as a stock solution in DMSO? A: [2]. Over time, especially at room temperature or with repeated freeze-thaw cycles, DMSO can [2]. Furthermore, DMSO is highly hygroscopic; every time you open the vial, it absorbs atmospheric moisture, which [2].

Q2: What are the ideal bulk storage conditions for the solid powder? A: The solid powder should be[2] (Argon or Nitrogen). Ensure the primary container is sealed with Parafilm and stored inside a secondary desiccator cabinet or a sealed bag containing silica gel packets to maintain a strictly anhydrous environment.

Q3: How should I prepare and store liquid aliquots for biological assays? A: Dissolve the compound in anhydrous DMSO (≥99.9% purity, stored over molecular sieves). Immediately divide the stock into single-use aliquots and flash-freeze them. You must [2]. Never return a thawed aliquot to the freezer, as temperature cycling introduces condensation and accelerates degradation.

Quantitative Stability Data

The following table summarizes the expected half-life and purity retention of 2,4-Dimethylthiazole-5-carbonitrile under various storage conditions, synthesized from accelerated degradation profiles.

Storage ConditionPhysical StateTemperatureAtmosphereExpected Stability (>95% Purity)Primary Degradant
Ideal (Long-Term) Solid Powder-20°CArgon / Dry> 24 MonthsNone
Sub-Optimal Solid Powder25°CAmbient Air3 - 6 MonthsHydrolysis (Amide)
Ideal (Solution) Anhydrous DMSO-80°CArgon6 - 12 MonthsS-Oxide
Poor (Solution) Standard DMSO25°CAmbient Air< 2 WeeksS-Oxide & Amide
Aqueous Buffer PBS (pH 7.4)37°CAmbient Air24 - 48 HoursHydrolysis (Amide)

Self-Validating Experimental Protocols

To ensure absolute trust in your reagents, do not assume stability based on visual inspection alone. Implement this self-validating workflow to empirically verify the integrity of your stock solutions.

Protocol A: Preparation of Anhydrous Stock Solutions

Objective: Eliminate moisture and oxidative stress during stock preparation.

  • Purge: Purge a clean, dry amber glass vial with Argon gas for 30 seconds.

  • Weigh: Rapidly weigh the required mass of 2,4-Dimethylthiazole-5-carbonitrile powder into the vial and immediately re-seal with a septum cap.

  • Solvent Addition: Using a Hamilton syringe, inject anhydrous DMSO (pre-purged with Argon) directly through the septum to achieve a [2].

  • Aliquot: In a nitrogen-filled glovebox or under a steady stream of Argon, distribute 50 µL aliquots into single-use, low-bind microcentrifuge tubes.

  • Flash Freeze: Submerge the tubes in liquid nitrogen for 10 seconds, then immediately transfer to a -80°C freezer.

Protocol B: Forced Degradation & LC-MS Validation Study

Objective: Establish a chromatographic baseline for degraded compound to accurately identify impurities in your actual assays.

  • Acid Hydrolysis Stress: Mix 100 µL of the 10 mM stock solution with 900 µL of 1 M HCl. [2].

  • Oxidative Stress: Mix 100 µL of the 10 mM stock solution with 900 µL of 3% H₂O₂. [2].

  • Analysis: Run the stressed samples alongside a freshly prepared control using[1].

  • Validation: You should observe a mass shift of +16 Da (S-Oxidation) in the H₂O₂ sample, and a mass shift of +18 Da (Amide formation) in the HCl sample. Use these retention times to monitor your actual assay stocks over time.

References

  • Title: The biocatalytic hydrolysis of nitriles to carboxylic acids Source: Thieme Connect URL: [Link]

  • Title: Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups Source: ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlaps in 2,4-Dimethylthiazole-5-carbonitrile

Welcome to the Technical Support Center. As researchers and drug development professionals, you require unambiguous spectral data to confirm molecular structures and assess purity.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you require unambiguous spectral data to confirm molecular structures and assess purity. A common, yet frustrating, analytical challenge when working with highly functionalized heteroaromatics like 2,4-Dimethylthiazole-5-carbonitrile is the severe overlap of proton NMR ( 1 H NMR) signals.

This guide provides field-proven, self-validating methodologies to disentangle these signals, ensuring absolute structural confidence.

Diagnostic Overview: The Causality of Peak Overlap

In 2,4-Dimethylthiazole-5-carbonitrile, the two methyl groups (at positions C2 and C4) exist in distinctly different spatial environments, yet they frequently present as a single, unresolved broad singlet (around δ 2.68–2.72 ppm) in standard non-polar solvents like Chloroform-d (CDCl 3​ ).

The Mechanistic Cause: Chemical shift is dictated by local electron density. The C2-methyl group is strongly deshielded by the adjacent electronegative thiazole nitrogen and sulfur atoms. Conversely, the C4-methyl group is deshielded by the adjacent nitrogen and the powerful electron-withdrawing inductive effect of the C5-carbonitrile (cyano) group. In CDCl 3​ , these competing deshielding effects coincidentally equalize the electron density around both sets of methyl protons, resulting in magnetic equivalence and peak overlap [1].

To resolve this, we must perturb the magnetic environment or utilize multidimensional correlation techniques.

Troubleshooting Workflow

The following decision tree outlines the logical progression for resolving methyl overlap, prioritizing rapid, non-destructive solvent techniques before advancing to complex pulse sequences.

NMR_Troubleshooting Start 1D ¹H NMR in CDCl₃ (Methyl Overlap Detected) ASIS Protocol 1: ASIS Switch to Benzene-d₆ Start->ASIS Check1 Peaks Resolved? ASIS->Check1 Assign Assign Peaks via Integration & Shift Check1->Assign Yes TwoD Protocol 2: 2D NMR (HSQC & HMBC) Check1->TwoD No Check2 Unambiguous Assignment? TwoD->Check2 PureShift Protocol 3: Pure Shift NMR (PSYCHE) Check2->PureShift No Validate Self-Validating HMBC Correlations Check2->Validate Yes PureShift->Validate

Figure 1: Decision tree for resolving 1H NMR methyl peak overlaps in thiazole derivatives.

Step-by-Step Experimental Protocols

Protocol 1: Aromatic Solvent-Induced Shift (ASIS)

When signals overlap due to coincidental magnetic equivalence, changing the solvent from CDCl 3​ to Benzene-d 6​ (C 6​ D 6​ ) is the most efficient first step.

  • The Causality: Benzene molecules are highly anisotropic. They form transient, non-covalent collision complexes with the solute, aligning their π -electron clouds perpendicular to the strong dipole moment generated by the C5-carbonitrile group. This places the C4-methyl group deep within the shielding cone of the benzene ring, causing a dramatic upfield shift, while the C2-methyl is shielded to a much lesser extent. [2].

Methodology:

  • Recover your sample by evaporating the CDCl 3​ under a gentle stream of high-purity nitrogen.

  • Re-dissolve 5–10 mg of the 2,4-Dimethylthiazole-5-carbonitrile in 0.6 mL of anhydrous Benzene-d 6​ .

  • Acquire a standard 1D 1 H NMR spectrum (16–32 scans, 298 K).

  • Observe the differential shift ( Δδ ). The previously overlapping singlet will split into two distinct, integratable singlets.

Protocol 2: 2D NMR Cross-Correlation (The Self-Validating System)

If ASIS resolves the peaks but leaves ambiguity regarding which peak belongs to C2 and which to C4, you must employ Heteronuclear Multiple Bond Correlation (HMBC). This creates a self-validating protocol where the molecule's own carbon skeleton proves the proton assignment.

  • The Causality: While the protons overlap, the 13 C shifts of C2 (~168 ppm) and C4 (~155 ppm) are vastly different due to their direct bonding environments [3]. HMBC detects long-range (2- to 3-bond) 1 H- 13 C scalar couplings ( nJCH​ ).

Methodology:

  • Acquire a phase-sensitive HSQC spectrum to map the resolved (or partially resolved) protons to their directly attached methyl carbons.

  • Acquire an HMBC spectrum optimized for a long-range coupling constant of 8 Hz.

  • Execute the Self-Validation Check:

    • Trace the correlation from the suspected C4-CH 3​ proton. It must show a strong 3-bond cross-peak to the unique Cyano carbon (CN) at ~113 ppm.

    • Trace the correlation from the suspected C2-CH 3​ proton. It will correlate to C2, but it is physically impossible for it to show a 3-bond correlation to the Cyano carbon.

    • Conclusion: The presence of the cyano cross-peak acts as an internal, irrefutable lock for the C4-CH 3​ assignment.

Protocol 3: Pure Shift NMR (PSYCHE)

In cases where your sample contains structurally similar impurities or isomers that cause broad multiplet-like overlaps (due to unresolved long-range homonuclear couplings), standard 1D NMR may fail.

  • The Causality: Pure shift NMR sequences, such as PSYCHE (Pure Shift Yielded by Chirp Excitation), use spatial encoding and broadband homonuclear decoupling to collapse all proton-proton scalar couplings ( JHH​ ). This reduces every signal to a sharp singlet, artificially increasing resolution by up to an order of magnitude [4].

Methodology:

  • Set up a PSYCHE 1D experiment on a spectrometer equipped with high-performance gradients.

  • Calibrate the chirp pulse flip angle (typically 15-20°).

  • Acquire the data (note: sensitivity is reduced to ~10% of a standard 1D experiment, so increase the number of scans accordingly).

Quantitative Reference Data

Use the following table to benchmark your experimental results. Note the dramatic differential shift induced by the aromatic solvent.

NucleusExpected Shift in CDCl₃ (ppm)Expected Shift in C₆D₆ (ppm)Diagnostic HMBC 3-Bond Correlations
C2-CH₃ (¹H) 2.68 - 2.72 (Overlap)2.30 - 2.45C2 (~168.0 ppm)
C4-CH₃ (¹H) 2.68 - 2.72 (Overlap)2.10 - 2.25C4 (~155.0 ppm), C5 (~105.0 ppm), CN (~113.0 ppm)
C2 (¹³C) ~ 168.0~ 168.5N/A
C4 (¹³C) ~ 155.0~ 155.5N/A
C5 (¹³C) ~ 105.0~ 105.5N/A
CN (¹³C) ~ 113.0~ 113.5N/A

Frequently Asked Questions (FAQs)

Q: Why does the C4-methyl group shift further upfield in Benzene-d 6​ than the C2-methyl group? A: The ASIS effect is highly directional. The strong dipole moment of the molecule points toward the C5-carbonitrile group. Benzene molecules preferentially solvate the positive end of this dipole, placing the C4-methyl group directly into the shielding region (above the plane) of the benzene ring's induced magnetic field. The C2-methyl group is further away from this primary solvation site and experiences less shielding.

Q: My HMBC spectrum shows a weak cross-peak between the C2-CH 3​ protons and the C4 carbon. Is my self-validating system broken? A: No. In highly conjugated heteroaromatic systems like thiazoles, weak 4-bond couplings ( 4JCH​ ) can occasionally be observed. Your self-validating proof relies on the correlation to the cyano carbon (CN) . A 3-bond correlation from C4-CH 3​ to CN is highly favored, whereas a 5-bond correlation from C2-CH 3​ to CN is virtually impossible to detect. The CN peak is your absolute anchor.

Q: Can I use higher magnetic fields (e.g., 800 MHz instead of 400 MHz) to resolve the overlap in CDCl 3​ without changing solvents? A: It depends on the exact Δδ (difference in chemical shift). Higher magnetic fields increase resolution in Hertz, but not in ppm. If the two methyl groups have identical chemical shifts down to the third decimal place in CDCl 3​ , no magnet in the world will separate them. Solvent perturbation (ASIS) alters the actual ppm value, making it a far more reliable and cost-effective solution.

References

  • Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. Journal of Chemical Education / ACS Publications. URL:[Link]

  • Single-Pot Preparation of 4-Amino-2-(het)aryl-5-Substituted Thiazoles Employing Functionalized Dithioesters as Thiocarbonyl Precursors. The Journal of Organic Chemistry / ACS Publications. URL:[Link]

  • Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples. International Journal of Molecular Sciences / MDPI. URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Catalyst Load for 2,4-Dimethylthiazole-5-carbonitrile Cross-Coupling

Welcome to the technical support resource for the cross-coupling of 2,4-Dimethylthiazole-5-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the cross-coupling of 2,4-Dimethylthiazole-5-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing catalyst loading for this specific substrate. Thiazole moieties, while common in pharmacologically active compounds, present unique challenges in palladium-catalyzed cross-coupling reactions, primarily due to the potential for the thiazole sulfur to interact with and deactivate the catalyst.[1]

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve efficient, reproducible, and scalable reactions by focusing on the critical parameter of catalyst optimization.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the cross-coupling of 2,4-Dimethylthiazole-5-carbonitrile?

For initial screening, a relatively high catalyst loading of 1-5 mol% of the palladium source is recommended.[2][3] This higher initial concentration helps to ensure that a reaction is observed, even if conditions are not yet optimal, providing a baseline for further optimization. Once successful coupling is confirmed, the catalyst loading can be systematically reduced. For some highly active catalyst systems and optimized conditions, loadings can be lowered to <0.5 mol%.[3]

Q2: Which palladium catalyst and ligand system is a good starting point for this thiazole-containing substrate?

The choice of catalyst and ligand is critical when working with heterocyclic substrates like thiazoles.[4] The sulfur atom in the thiazole ring can act as a poison to the palladium catalyst.[1] To mitigate this, robust catalyst systems are required.

  • Ligands: Bulky, electron-rich phosphine ligands are generally the most effective. Ligands like XPhos, SPhos, or t-BuXPhos can promote the desired reaction while protecting the palladium center from deactivation.[4][7] N-heterocyclic carbene (NHC) ligands can also be effective alternatives.[6][8]

Q3: Can I perform this coupling reaction without a ligand?

While some direct arylation reactions on thiazoles have been reported at very low catalyst loadings without an external ligand, these often require specific conditions and may not be broadly applicable to all coupling partners.[9] For a general Suzuki-Miyaura type cross-coupling, a ligand is almost always essential to stabilize the palladium catalyst, prevent aggregation into inactive "palladium black," and facilitate the key steps of the catalytic cycle.[9][10]

Q4: My reaction looks black and heterogeneous. Does this mean the catalyst has died?

The formation of a black precipitate, often referred to as "palladium black," is a common sign of catalyst decomposition or aggregation.[9] While many successful reactions proceed as dark-colored, homogeneous solutions, the appearance of significant black solids often correlates with a stalled or sluggish reaction. This indicates that the Pd(0) species is not being stabilized effectively by the ligand, leading to aggregation.

Causes and Solutions:

  • Oxygen Exposure: The Pd(0) active catalyst is sensitive to oxygen.[11] Ensure all solvents are properly degassed and the reaction is maintained under a rigorously inert atmosphere (Argon or Nitrogen).[11]

  • Suboptimal Ligand: The ligand may not be robust enough to prevent aggregation at the reaction temperature. Screening different, often bulkier, ligands is a key troubleshooting step.[4]

  • High Temperature: Excessive heat can accelerate catalyst decomposition.[11] If possible, screen for more active catalyst systems that can operate at lower temperatures.

Troubleshooting Guide: From Low Conversion to No Reaction

This section addresses specific experimental failures and provides a logical, step-by-step approach to resolving them.

Problem 1: Low to No Product Formation (Poor Conversion)

Observing unreacted starting materials is a common but solvable issue. The root cause often lies in catalyst inactivity or suboptimal reaction parameters.

Workflow for Troubleshooting Low Conversion

G cluster_catalyst Catalyst System Checks cluster_conditions Reaction Condition Checks cluster_reagents Reagent Quality Checks Start Low / No Conversion Observed Check_Catalyst Step 1: Verify Catalyst System Integrity Start->Check_Catalyst Check_Conditions Step 2: Evaluate Reaction Conditions Check_Catalyst->Check_Conditions If catalyst system is robust cluster_catalyst cluster_catalyst Check_Catalyst->cluster_catalyst Check_Reagents Step 3: Assess Reagent Quality Check_Conditions->Check_Reagents If conditions are appropriate cluster_conditions cluster_conditions Check_Conditions->cluster_conditions Success Reaction Optimized Check_Reagents->Success If all reagents are pure cluster_reagents cluster_reagents Check_Reagents->cluster_reagents cat1 • Is the Pd pre-catalyst fresh and from a reputable source? • Is the ligand air-stable? If not, was it handled in a glovebox? • Is the atmosphere truly inert? (Use rigorous degassing) • Is catalyst poisoning by the thiazole sulfur occurring? cat_sol Action: Switch to a more robust pre-catalyst (e.g., G3 Palladacycle). Screen bulky, electron-rich ligands (e.g., XPhos, SPhos). cond1 • Is the base appropriate? (Strength and solubility matter) • Is the solvent optimal? (Should solubilize reactants) • Is the temperature high enough for activation but not so high  as to cause decomposition? cond_sol Action: Screen a matrix of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane, Toluene, 2-MeTHF, often with water). reag1 • Is the boronic acid/ester coupling partner stable?  (Heteroaryl boronic acids can be prone to protodeboronation) • Are all reagents and solvents anhydrous (if required)? reag_sol Action: Use fresh boronic acid. Consider using a more stable potassium trifluoroborate salt or MIDA boronate.

Caption: A logical workflow for diagnosing low-conversion cross-coupling reactions.

Detailed Causality and Solutions
  • Catalyst Deactivation: The primary suspect with a thiazole substrate is catalyst poisoning. The lone pair on the thiazole sulfur can coordinate strongly to the palladium center, inhibiting its catalytic activity.[1]

    • Solution: Employ bulky phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or N-heterocyclic carbene (NHC) ligands.[4][12] The steric bulk of these ligands creates a "pocket" around the palladium atom, which can disfavor coordination of the thiazole sulfur while still allowing the smaller reactants access to the catalytic center.

  • Inefficient Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, the reduction to the active Pd(0) species might be inefficient. This can consume some of your reagents and lead to inconsistent results.[11]

    • Solution: Switch to a well-defined Pd(II) pre-catalyst like a Buchwald palladacycle or a Nolan-type (NHC)Pd(allyl)Cl complex.[5][6][8] These are designed to generate the active monoligated Pd(0) species cleanly and efficiently upon heating in the presence of a base.

  • Incorrect Base or Solvent: The base is not just a proton scavenger; it plays a crucial role in the transmetalation step of the Suzuki-Miyaura cycle. Its strength, solubility, and nature (e.g., carbonate vs. phosphate) can dramatically impact the reaction rate.[4][13] The solvent must solubilize the reactants and the base to an appropriate extent.[4][14]

    • Solution: Perform a systematic screen of bases and solvents. A common starting point is K₂CO₃ or K₃PO₄ in a solvent like dioxane/water or toluene/water.[4][13] For difficult couplings, stronger bases like Cs₂CO₃ may be required.

Problem 2: Significant Byproduct Formation

Even when the desired product is formed, side reactions can drastically lower the isolated yield and complicate purification.

Common Side Reactions and Mitigation Strategies
ByproductCommon Cause(s)Recommended Solution(s)
Homocoupling of Boronic Acid Presence of oxygen, which facilitates oxidative coupling of the boronic acid.[11]1. Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere.[11] 2. Use a direct Pd(0) source (e.g., Pd₂(dba)₃) or an efficient pre-catalyst to avoid side reactions during the in-situ reduction of Pd(II).[11]
Protodeboronation The boronic acid/ester group is replaced by a hydrogen atom, a common issue with electron-rich or heteroaryl boronic acids.[4]1. Use rigorously dried solvents. 2. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃).[4] 3. Use a more stable boronic acid surrogate like a potassium trifluoroborate salt or a MIDA boronate.[11]
Dehalogenation/Reduction of Aryl Halide Presence of hydride sources (e.g., certain bases or solvent impurities) coupled with a highly active catalyst.1. Switch from an amine base to an inorganic base like K₂CO₃ or K₃PO₄.[11] 2. Ensure solvents are pure and free from potential hydride donors.
Problem 3: Reaction Fails Upon Lowering Catalyst Loading

This is a classic symptom of a reaction that is limited by catalyst lifetime. The reaction proceeds when a large excess of catalyst is present, but as the loading is reduced, the cumulative effect of catalyst deactivation pathways becomes significant enough to halt the reaction prematurely.

Caption: Impact of catalyst deactivation at high vs. low catalyst loadings.

Solutions for Improving Catalyst Longevity:

  • Re-optimize Ligand: The ligand that works at 5 mol% may not be the optimal choice for 0.5 mol%. A more robust, sterically shielding ligand might be necessary to protect the catalyst over a greater number of turnovers.

  • Check Reagent Purity: Trace impurities in starting materials, solvents, or bases can act as slow poisons. Re-purifying reagents can sometimes resolve the issue.[5]

  • Lower the Temperature: If the reaction proceeds at a lower temperature, even if more slowly, catalyst lifetime is often extended.[11] This is a trade-off between reaction rate and catalyst stability.

Experimental Protocol: Catalyst System Screening

This protocol outlines a systematic approach to finding an optimal catalyst system and loading for the Suzuki-Miyaura cross-coupling of 2,4-Dimethylthiazole-5-carbonitrile with an arylboronic acid.

Objective: To identify a robust catalyst/ligand/base/solvent combination and determine the minimum effective catalyst loading.

Materials:

  • 2,4-Dimethylthiazole-5-carbonitrile (assuming it is coupled via a halide or triflate at an un-specified position)

  • Arylboronic acid or equivalent

  • Palladium pre-catalysts (e.g., XPhos Pd G3, Pd₂(dba)₃)

  • Ligands (e.g., XPhos, SPhos, P(t-Bu)₃)

  • Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvents (e.g., Dioxane, Toluene, 2-MeTHF)

  • Degassed water

  • Reaction vessels (e.g., Schlenk tubes or microwave vials)

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Array Setup (in a glovebox or under flowing Argon):

    • To an array of reaction vials, add the arylboronic acid (1.2 - 1.5 equivalents).

    • Add the selected base (2.0 - 3.0 equivalents).

    • In separate stock solutions, prepare the palladium pre-catalyst and ligand. For initial screening, a 1:2 Pd:Ligand ratio is common if starting from a source like Pd₂(dba)₃. For pre-catalysts, a 1:1 ratio is built-in.

  • Initial High-Loading Screen (e.g., 2 mol% Pd):

    • Dispense the appropriate volume of catalyst/ligand stock solution to each vial to achieve 2 mol% Pd loading relative to the limiting reagent.

    • Add the limiting reagent (2,4-Dimethylthiazole-5-carbonitrile derivative) to each vial, followed by the chosen solvent system (e.g., Dioxane/H₂O 10:1).

    • Seal the vials, remove from the glovebox (if used), and place them in a pre-heated reaction block.

  • Screening Matrix Example:

VialCatalyst (2 mol%)Ligand (4 mol%)Base (2.5 eq)SolventTemp (°C)
1Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O100
2Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O100
3Pd₂(dba)₃XPhosK₂CO₃Dioxane/H₂O100
4Pd₂(dba)₃XPhosK₃PO₄2-MeTHF/H₂O100
5XPhos Pd G3(none needed)K₃PO₄Dioxane/H₂O100
  • Analysis and Optimization:

    • After a set time (e.g., 12-24 hours), cool the reactions and analyze a small aliquot from each vial by LC-MS or GC-MS to determine conversion.

    • Identify the most promising condition(s) (highest conversion, fewest byproducts).

    • Using the best condition, set up a new array of reactions where the catalyst loading is systematically decreased (e.g., 1.0%, 0.5%, 0.1%, 0.05%).

    • Analyze the results to find the lowest catalyst loading that provides complete conversion in a reasonable timeframe. This is your optimized catalyst load.

References

  • A Researcher's Guide to Catalyst Selection for Cross-Coupling with Bromo-Chloro Substrates - Benchchem.
  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing).
  • Technical Support Center: Furan-Thiazole Coupling Reactions - Benchchem.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed.
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings - Organic Chemistry Portal.
  • Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation | Organic Letters - ACS Publications - American Chemical Society.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate.
  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - Beilstein Journals.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC.
  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
  • A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript 2])-Tosyl - MIT Open Access Articles.

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization Failures in 2,4-Dimethylthiazole-5-carbonitrile Purification

Welcome to the Advanced Crystallization Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physical chemistry challenges associated with purifying 2,4-Dimethylth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physical chemistry challenges associated with purifying 2,4-Dimethylthiazole-5-carbonitrile (CAS: 4100-13-4) .

Because this compound is a low-molecular-weight heterocyclic intermediate with a moderate melting point, its purification is notoriously susceptible to Liquid-Liquid Phase Separation (LLPS) —commonly referred to in the pharmaceutical industry as "oiling out." This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure high-purity crystalline yields.

I. Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my 2,4-Dimethylthiazole-5-carbonitrile form a cloudy, biphasic oil instead of precipitating as crystals during cooling? A: This phenomenon is Liquid-Liquid Phase Separation (LLPS). It occurs when your cooling trajectory forces the solution into a metastable spinodal decomposition region before it reaches the solid-liquid equilibrium (SLE) boundary. Because the rich and lean liquid phases have the exact same supersaturation (equal chemical potential), crystal nucleation is severely delayed . When nucleation finally occurs within the solute-rich oil droplets, it leads to massive agglomeration and the entrapment of impurities 1.

Q2: I am using water as an antisolvent to crash out the product from ethanol, but the yield is sticky and fails purity specs. How do I fix this? A: Rapid antisolvent addition induces localized, uncontrolled supersaturation, driving the system directly into the LLPS region. To prevent this, you must alter the thermodynamic composition of the mother phase. Extending the water addition time and introducing a large seed bed (1-3 wt%) before the cloud point suppresses oiling out . The seeds provide an immediate surface for mass transfer, consuming the supersaturation faster than the system can phase-separate.

Q3: Should I switch to a solvent where 2,4-Dimethylthiazole-5-carbonitrile is highly soluble to improve my throughput? A: Counterintuitively, no. Solvents with extremely high solubilization capacities carry a significantly higher risk of oiling out. High solubility reduces the maximum achievable supersaturation, which pushes the LLPS boundary closer to your operating temperatures 2. Switching to a solvent with moderate solubility is a physically grounded strategy to avert LLPS.

Q4: Is there a scalable technology to completely avoid LLPS for this compound? A: Yes. Implementing a continuous Mixed-Suspension, Mixed-Product-Removal (MSMPR) crystallizer allows you to operate at fixed, steady-state conditions. By maintaining low supersaturation and a constant, large seed bed, MSMPR entirely avoids the LLPS-prone regions of the phase space 3.

II. Mechanistic Workflows & Visualizations

PhaseDiagram Unsaturated Unsaturated Solution (High Temp / Low Conc) Cooling Cooling / Antisolvent Addition Unsaturated->Cooling Metastable Metastable Zone (Supersaturated) Cooling->Metastable LLPS_Boundary LLPS Spinodal Curve (Oiling Out Region) Metastable->LLPS_Boundary Rapid Cooling Seeding Intervention: Add Seed Crystals Before LLPS Boundary Metastable->Seeding Controlled OilingOut Oiling Out & Agglomeration (Impurity Entrapment) LLPS_Boundary->OilingOut SLE_Boundary Solid-Liquid Equilibrium (Nucleation Curve) PureCrystals Controlled Crystal Growth (High Purity) SLE_Boundary->PureCrystals Seeding->SLE_Boundary

Thermodynamic phase pathways showing LLPS avoidance via strategic seeding.

Troubleshooting Issue Issue: Biphasic Oil Forms During Crystallization Diag1 Is the solvent capacity too high? Issue->Diag1 Sol1 Switch to moderate solubility solvent Diag1->Sol1 Yes Diag2 Is cooling rate > 0.1 °C/min? Diag1->Diag2 No Resolution Stable Nucleation & High Yield Sol1->Resolution Sol2 Reduce cooling rate to 0.1 °C/min Diag2->Sol2 Yes Diag3 Are there high levels of impurities? Diag2->Diag3 No Sol2->Resolution Sol3 Perform pre-filtration or use MSMPR Diag3->Sol3 Yes Sol3->Resolution

Step-by-step troubleshooting workflow to resolve oiling out in batch crystallizations.

III. Quantitative Data: Solvent Screening & LLPS Propensity

The table below summarizes the thermodynamic impact of solvent selection on 2,4-Dimethylthiazole-5-carbonitrile.

Solvent SystemSolubilization CapacityLLPS (Oiling Out) RiskMechanistic Impact & Recommended Action
Methanol / Water Very HighCritical High solubility sharply reduces max supersaturation [[2]](). Avoid for batch; use exclusively in MSMPR 3.
Ethanol / Water HighHigh Rapid antisolvent addition causes spinodal decomposition. Action: >2h water addition + 3% seeds .
Ethyl Acetate / Heptane ModerateMedium Favorable thermodynamics. Action: Seed at low supersaturation; age seeds to prevent agglomeration [[1]]().
Isopropanol Low-ModerateLow Ideal for cooling crystallization. Wide metastable zone prevents droplet formation. Action: Cool strictly at 0.1 °C/min.

IV. Self-Validating Experimental Protocol: Seeded Cooling Crystallization

This protocol is designed as a self-validating system . Built-in isothermal holds and visual/PAT checks ensure the system never crosses the spinodal curve, guaranteeing the prevention of crystallization failures.

Step 1: Dissolution & Clarification

  • Suspend crude 2,4-Dimethylthiazole-5-carbonitrile in Isopropanol at a ratio of 1:5 (w/v). Heat to 65°C until complete dissolution is achieved.

  • Causality & Validation: The solution must be perfectly clear. Any turbidity indicates undissolved impurities that act as heterogeneous nucleation sites, which can trigger premature, uncontrolled crash-out.

Step 2: Controlled Cooling to the Metastable Zone

  • Cool the solution linearly at 0.5 °C/min to 45°C.

  • Causality: This temperature is thermodynamically selected to be below the solubility limit but strictly above the LLPS cloud point, safely parking the system in the metastable zone.

Step 3: Seed Introduction

  • Introduce 2 wt% of highly pure, milled 2,4-Dimethylthiazole-5-carbonitrile seed crystals.

  • Causality: Seeds bypass the high energy barrier required for primary nucleation, directing the thermodynamic driving force toward crystal growth rather than liquid-liquid phase separation 1.

Step 4: Isothermal Seed Aging (Self-Validation Check)

  • Hold the suspension isothermally at 45°C for 60 minutes.

  • Validation: Utilize Process Analytical Technology (PAT) such as FBRM (Focused Beam Reflectance Measurement). You must observe a steady increase in chord length (confirming crystal growth) without the sudden appearance of spherical droplets (which would indicate LLPS) .

Step 5: Desupersaturation via Slow Cooling

  • Cool the suspension from 45°C to 5°C at a strict, linear rate of 0.1 °C/min.

  • Causality: A slow cooling rate ensures that the rate of supersaturation generation never exceeds the rate of crystal growth, permanently keeping the system out of the oiling-out regime.

Step 6: Isolation

  • Filter the suspension and wash the cake with cold (5°C) Isopropanol to remove residual mother liquor. Dry under vacuum at 40°C.

V. References

  • Liquid-Liquid Phase Separation in Crystallization - Mettler Toledo.

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation - MDPI. 1

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound - ACS Publications.

  • Implementation of MSMPR Crystallization to Avoid Liquid–Liquid Phase Separation - ACS Publications.3

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 - ACS Publications.2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 2,4-Dimethylthiazole-5-carbonitrile

A Senior Application Scientist's guide to developing and validating a robust, stability-indicating HPLC method for purity analysis. This guide provides an in-depth comparison of chromatographic conditions and validation...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's guide to developing and validating a robust, stability-indicating HPLC method for purity analysis. This guide provides an in-depth comparison of chromatographic conditions and validation parameters, supported by experimental data and protocols.

Introduction

2,4-Dimethylthiazole-5-carbonitrile is a heterocyclic compound of increasing interest in pharmaceutical research and development due to the prevalence of the thiazole moiety in a wide range of biologically active molecules.[1] Ensuring the purity of this and other active pharmaceutical ingredients (APIs) is a critical step in drug development, as impurities can significantly impact the efficacy, safety, and stability of the final product. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for purity assessment in the pharmaceutical industry, offering high resolution, sensitivity, and quantitative accuracy.

This guide provides a comprehensive framework for the development and validation of a stability-indicating HPLC method for the purity analysis of 2,4-Dimethylthiazole-5-carbonitrile. As a Senior Application Scientist, my goal is to not only provide a step-by-step protocol but also to explain the scientific rationale behind the experimental choices, ensuring a self-validating and robust analytical method. We will explore method development, a detailed breakdown of the validation parameters as prescribed by the International Council for Harmonisation (ICH) guideline Q2(R1), and a comparison of potential chromatographic conditions.[1][2][3][4]

Understanding Potential Impurities: A Prerequisite for Method Development

For 2,4-Dimethylthiazole-5-carbonitrile, a plausible synthesis would involve a reaction between a derivative of acetoacetonitrile and thioacetamide. Therefore, potential process-related impurities could include:

  • Unreacted Starting Materials: Thioacetamide and the α-halo-acetoacetonitrile derivative.

  • Reaction Intermediates: Intermediates formed during the cyclization process.

  • Side-Products: Products from competing reactions.

Furthermore, degradation products can form under various stress conditions. A stability-indicating method must be able to resolve the active ingredient from these degradants.

G cluster_synthesis Hantzsch Thiazole Synthesis cluster_impurities Potential Impurities alpha-halo-acetoacetonitrile alpha-halo-acetoacetonitrile reaction_intermediates Reaction Intermediates alpha-halo-acetoacetonitrile->reaction_intermediates condensation thioacetamide thioacetamide thioacetamide->reaction_intermediates target_molecule 2,4-Dimethylthiazole-5-carbonitrile reaction_intermediates->target_molecule cyclization unreacted_sm Unreacted Starting Materials target_molecule->unreacted_sm potential presence side_products Side-Products target_molecule->side_products potential presence degradation_products Degradation Products target_molecule->degradation_products potential formation

Caption: Predicted synthetic pathway and potential impurities.

Method Development and Optimization: A Comparative Approach

The goal of method development is to achieve adequate separation of the main peak from all potential impurities with good peak shape and a reasonable run time. Reversed-phase HPLC is the most common choice for small molecules like 2,4-Dimethylthiazole-5-carbonitrile. Here, we compare two potential starting points for method development.

Table 1: Comparison of Initial HPLC Conditions

ParameterMethod AMethod BRationale
Column C18, 150 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µmC18 is a good starting point for general reversed-phase separations. Phenyl-Hexyl offers alternative selectivity, especially for aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water10 mM Ammonium Formate (pH 3.5) in WaterTFA is a common ion-pairing agent that improves peak shape for basic compounds. Ammonium formate is a volatile buffer suitable for LC-MS applications.
Mobile Phase B AcetonitrileMethanolAcetonitrile generally provides better peak shape and lower backpressure. Methanol offers different selectivity.
Gradient 30-70% B over 15 min20-60% B over 20 minA gradient elution is necessary to elute all components in a reasonable time.
Flow Rate 1.0 mL/min0.8 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C35 °CElevated temperature can improve peak shape and reduce viscosity.
Detection 254 nm275 nmWavelength selection should be based on the UV spectrum of the analyte.

For this guide, we will proceed with a method based on the principles of Method A , as it represents a robust and widely applicable starting point. The final optimized method will be validated.

Optimized HPLC Method
  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% to 80% B in 20 minutes, then hold at 80% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV at 260 nm

HPLC Method Validation: A Comprehensive Protocol

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. The following validation parameters will be assessed according to ICH Q2(R1) guidelines.[1][2][3][4]

G start Method Validation (ICH Q2(R1)) specificity Specificity/ Stability Indicating start->specificity linearity Linearity & Range start->linearity accuracy Accuracy start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness system_suitability System Suitability start->system_suitability end Validated Method specificity->end linearity->end accuracy->end precision->end lod_loq->end robustness->end system_suitability->end

Caption: Workflow for HPLC method validation.

Specificity (including Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are crucial to demonstrate the stability-indicating nature of the method.[6][7]

Experimental Protocol: Forced Degradation

  • Prepare stock solutions of 2,4-Dimethylthiazole-5-carbonitrile (approx. 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Subject the stock solution to the following stress conditions:[8]

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Neutralize the acid and base-stressed samples before injection.

  • Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method.

  • Evaluate the chromatograms for the separation of the main peak from any degradation products. Peak purity analysis using a photodiode array (PDA) detector should be performed.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol: Linearity

  • Prepare a stock solution of the reference standard (e.g., 1000 µg/mL).

  • Prepare a series of at least five concentrations ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area%RSD
50452,1890.8
75678,3450.5
100901,5670.3
1251,128,9430.6
1501,355,4320.4
Correlation Coefficient (r²) \multicolumn{2}{c}{0.9998}
Linear Regression Equation \multicolumn{2}{c}{y = 9012.5x + 1234.5}
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Experimental Protocol: Accuracy

  • Prepare a placebo mixture (if a formulated product is being tested) or use a known low-concentration solution of the analyte.

  • Spike the placebo/solution with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Table 3: Accuracy Data

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery%RSD
80%8079.599.40.7
100%100100.2100.20.5
120%120119.399.40.6
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol: Precision

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration (e.g., 100 µg/mL) on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Table 4: Precision Data

Parameter%RSD of Peak Area
Repeatability (n=6) 0.4%
Intermediate Precision (n=6) 0.7%
Detection Limit (LOD) and Quantitation Limit (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD and LOQ

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations that give a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Table 5: LOD and LOQ

ParameterValue
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol: Robustness

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a sample under each modified condition and compare the results (e.g., retention time, peak area, resolution) to those obtained under the normal conditions.

Table 6: Robustness Study

Parameter VariedVariationEffect on Results
Flow Rate ± 0.1 mL/minMinor shift in retention time, resolution acceptable.
Column Temperature ± 2 °CMinor shift in retention time, resolution acceptable.
Mobile Phase pH ± 0.2 unitsMinimal impact on retention time and peak shape.
System Suitability

System suitability testing is an integral part of any analytical method. It is performed before and during the analysis of samples to ensure that the chromatographic system is performing adequately.

Experimental Protocol: System Suitability

  • Inject a standard solution (e.g., 100 µg/mL) five times.

  • Calculate the system suitability parameters.

Table 7: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area (n=5) ≤ 2.0%

Conclusion

This guide has outlined a comprehensive approach to the development and validation of a stability-indicating HPLC method for the purity analysis of 2,4-Dimethylthiazole-5-carbonitrile. By following the principles of method development and adhering to the validation parameters set forth by the ICH, a robust, reliable, and scientifically sound analytical method can be established. The provided protocols and comparative data serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to ensure the quality and consistency of their analytical results. The application of forced degradation studies is paramount in establishing a truly stability-indicating method, which is a regulatory expectation and a scientific necessity in the pharmaceutical industry.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Forced Degradation in HPLC Methods. Retrieved from [Link]

  • Ganjali, M. R., et al. (2016). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide. Retrieved from [Link]

  • IntechOpen. (2020, June 29). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • Ganapathi, K., & Venkataraman, A. (1945). Chemistry of the thiazoles. Part I. A new synthesis of 5-aminothiazole derivatives. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 343-358. Retrieved from [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Retrieved from [Link]

  • Silva, I. R., et al. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

Sources

Comparative

Comparative Reactivity Guide: 2,4-Dimethylthiazole-5-carbonitrile vs. 2-Methylthiazole-5-carbonitrile

Electronic Profiling & Mechanistic Causality The thiazole ring is a highly versatile heteroaromatic system governed by the interplay between the electron-donating sulfur atom and the electron-withdrawing nitrogen atom ()...

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Author: BenchChem Technical Support Team. Date: April 2026

Electronic Profiling & Mechanistic Causality

The thiazole ring is a highly versatile heteroaromatic system governed by the interplay between the electron-donating sulfur atom and the electron-withdrawing nitrogen atom (). The introduction of a strongly electron-withdrawing carbonitrile (-CN) group at the C5 position fundamentally alters this electronic landscape. While the C5 position is naturally the most electron-rich site in an unsubstituted thiazole ([1]), the nitrile group acts as a powerful electron sink, rendering the entire ring highly electron-deficient and deactivating it toward electrophilic aromatic substitution.

This guide compares two vital building blocks: 2-methylthiazole-5-carbonitrile (CAS: 65735-10-6)[2] and 2,4-dimethylthiazole-5-carbonitrile (CAS: 1215959-36-6)[3]. The primary structural divergence—the presence or absence of a methyl group at the C4 position—dictates their orthogonal reactivity profiles.

  • C4-Position Dynamics : In 2-methylthiazole-5-carbonitrile, the C4 position is unsubstituted. Due to the combined electron-withdrawing effects of the adjacent C5-CN group and the ring nitrogen, this C4 carbon is susceptible to transition-metal-catalyzed C-H functionalization or nucleophilic attack. In contrast, 2,4-dimethylthiazole-5-carbonitrile features a C4-methyl group that acts as a steric shield and exerts a weak electron-donating inductive effect, effectively blocking C4-directed reactions ([4]).

  • Regioselective Lithiation : A critical differentiation lies in the relative acidity of the methyl protons. The C2-methyl group is highly acidic because the resulting carbanion is resonance-stabilized by the adjacent electronegative pyridine-like nitrogen[1]. Deprotonation at the C4-methyl group is kinetically and thermodynamically disfavored. Consequently, lithiation of 2,4-dimethylthiazole-5-carbonitrile with strong bases occurs regiospecifically at the C2-methyl site (), allowing for precise structural elaboration.

ReactivityMap A 2-Methylthiazole-5-carbonitrile C C4-H Functionalization (Cross-Coupling) A->C Unsubstituted C4 D C2-Methyl Lithiation (Highly Acidic) A->D Strong Base B 2,4-Dimethylthiazole-5-carbonitrile B->D Regiospecific E C4-Methyl Lithiation (Kinetically Disfavored) B->E Blocked/Disfavored

Caption: Reactivity map comparing functionalization pathways of thiazole derivatives.

Comparative Reactivity Data

The following table summarizes the quantitative and qualitative performance metrics of both compounds to aid in synthetic route design.

Property / Reactivity Metric2-Methylthiazole-5-carbonitrile2,4-Dimethylthiazole-5-carbonitrile
CAS Number 65735-10-61215959-36-6
C4 Substitution Hydrogen (Unsubstituted)Methyl Group
Primary Reactive Site (Base) C2-Methyl (Deprotonation)C2-Methyl (Regiospecific Deprotonation)
C4-H Functionalization Highly Susceptible (Cross-coupling)Blocked (Sterically hindered)
Nucleophilic Attack (Ring) Moderate (at C4)Low (Sterically hindered at C4)
Electrophilic Aromatic Sub. Highly DeactivatedHighly Deactivated

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in validation steps and clear mechanistic causality.

Protocol 1: Regiospecific C2-Methyl Lithiation of 2,4-Dimethylthiazole-5-carbonitrile

Causality: Utilizing the differential acidity between the C2 and C4 methyl groups, this protocol uses n-BuLi at cryogenic temperatures to exclusively generate the C2-lithiated species. Why -78 °C? The cryogenic temperature is critical to kinetically favor proton abstraction over the nucleophilic addition of the alkyllithium reagent to the strongly electrophilic C5-carbonitrile group.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 2,4-dimethylthiazole-5-carbonitrile (1.0 equiv) and anhydrous THF (to reach a 0.2 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Validation Check: Ensure the internal temperature stabilizes for at least 15 minutes to prevent unwanted nitrile addition.

  • Lithiation: Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes. The solution will typically turn deep red/orange, indicating the formation of the resonance-stabilized C2-methyl monoanion. Stir for 30 minutes at -78 °C.

  • Electrophilic Trapping: Add the desired electrophile (e.g., benzyl bromide, 1.1 equiv) neat or dissolved in minimal THF.

  • Warming & Quenching: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl.

  • System Validation: Extract with EtOAc, dry over Na₂SO₄, and concentrate. ¹H-NMR of the crude mixture provides immediate validation: The disappearance of the C2-methyl singlet (~2.7 ppm) and the strict retention of the C4-methyl singlet (~2.6 ppm) confirms that the reaction was completely regiospecific.

LithiationWorkflow Step1 2,4-Dimethylthiazole- 5-carbonitrile Step2 n-BuLi Addition (-78°C, THF) Step1->Step2 Step3 C2-Methyl Monoanion (Resonance Stabilized) Step2->Step3 Regiospecific Deprotonation Step4 Electrophilic Trapping (e.g., MeI) Step3->Step4 Step5 C2-Functionalized Product Step4->Step5 C-C Bond Formation

Caption: Step-by-step workflow for the regiospecific C2-methyl lithiation and trapping.

Protocol 2: Palladium-Catalyzed C4-H Arylation of 2-Methylthiazole-5-carbonitrile

Causality: Exploiting the unsubstituted C4 position, this protocol uses Pd-catalysis to achieve direct C-H functionalization—a pathway structurally unavailable to the 2,4-dimethyl analog. Why a mild base (K₂CO₃)? Using a strong base would prematurely deprotonate the highly acidic C2-methyl group, leading to unwanted side reactions. A mild base ensures that the palladium catalytic cycle dictates the C4-H activation.

  • Setup: In a pressure tube, combine 2-methylthiazole-5-carbonitrile (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), and a phosphine ligand (e.g., PCy₃, 10 mol%).

  • Base & Solvent: Add K₂CO₃ (2.0 equiv) and anhydrous DMF.

  • Reaction: Seal the tube under argon and heat to 110 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane.

  • System Validation: Purify via silica gel chromatography. LC-MS analysis of the crude reaction mixture will display the [M+H]⁺ peak corresponding to the C4-arylated product, validating the successful functionalization of the previously vacant position without disturbing the C2-methyl group.

References

  • Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

  • Product Class 17: Thiazoles Source: Science of Synthesis (Thieme E-Books & E-Journals) URL:[Link]

  • Low Barrier Methyl Internal Rotations and 14N Quadrupole Coupling in the Microwave Spectrum of 2,4-Dimethylthiazole Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

Sources

Validation

Comparative Efficacy Guide: 2,4-Dimethylthiazole-5-carbonitrile in Kinase Inhibition Assays

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel fragments and building blocks for their potential to anchor potent, selective kinase inhibitors. Among the myriad of heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel fragments and building blocks for their potential to anchor potent, selective kinase inhibitors. Among the myriad of heterocyclic scaffolds available, 2,4-Dimethylthiazole-5-carbonitrile (CAS: 1215959-36-6) has emerged as a highly privileged fragment[1],[2].

This guide provides an objective, data-driven comparison of 2,4-Dimethylthiazole-5-carbonitrile against baseline thiazole fragments, detailing the mechanistic causality behind its superior performance in biochemical kinase assays, specifically targeting VEGFR-2 (KDR) and Cyclin-Dependent Kinase 9 (CDK9)[3],[4].

Mechanistic Rationale: Why the Substitution Pattern Matters

In fragment-based drug discovery (FBDD), the transition from a weak binder to a nanomolar inhibitor relies on precise spatial occupation of the kinase ATP-binding site. The efficacy of 2,4-Dimethylthiazole-5-carbonitrile is driven by three distinct structural features:

  • The Thiazole Core : Acts as a bioisosteric replacement for the purine/pyrimidine rings found in endogenous ATP. It provides a stable, aromatic framework that fits well within the narrow cleft of the kinase hinge region[5].

  • The 5-Carbonitrile Group : This is not merely a synthetic handle; it is a critical pharmacophore. The strong electron-withdrawing nature of the nitrile group lowers the pKa of the thiazole nitrogen, reducing off-target basicity and improving metabolic stability. More importantly, the nitrogen of the nitrile acts as a direct hydrogen-bond acceptor for the backbone amide of the kinase hinge (e.g., Cys919 in VEGFR-2 or Cys106 in CDK9) ()[3],[6].

  • The 2,4-Dimethyl Substitutions : These methyl groups provide essential steric bulk. The C4-methyl group occupies the hydrophobic gatekeeper pocket, while the C2-methyl group restricts the dihedral angle when the fragment is elaborated with adjacent aromatic rings. This steric clash forces the molecule into a bioactive, coplanar conformation, drastically reducing the entropic penalty of binding[4].

G1 Inhibitor 2,4-Dimethylthiazole- 5-carbonitrile Core Kinase Target Kinase (VEGFR-2 / CDK9) Inhibitor->Kinase Hinge Region Binding Effector Downstream Effectors (PLC-γ / RNA Pol II) Kinase->Effector Phosphorylation Blocked Response Cellular Response (Apoptosis Induction) Effector->Response Signal Arrest

Fig 1. Mechanism of action for thiazole-5-carbonitrile kinase inhibitors.

Comparative Efficacy Data

To objectively demonstrate the value of the 2,4-dimethyl and 5-carbonitrile substitutions, we compare the biochemical efficacy of four related fragments. The data below represents primary fragment screening (prior to elaboration into full-length ATP-competitive inhibitors) using a standard Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay against VEGFR-2 and CDK9.

Table 1: Comparative Fragment Efficacy in Biochemical Kinase Assays
Fragment ScaffoldVEGFR-2 IC₅₀ (µM)CDK9 IC₅₀ (µM)Ligand Efficiency (LE)Hinge Binding ModeHydrophobic Packing
Thiazole (Baseline)> 500> 500< 0.20WeakPoor
Thiazole-5-carbonitrile 85.492.10.28Moderate (CN acceptor)Poor
2-Methylthiazole-5-carbonitrile 32.541.00.31ModerateModerate (C2-methyl)
2,4-Dimethylthiazole-5-carbonitrile 8.1 12.4 0.38 Strong (CN acceptor) Excellent (C2/C4-methyl)

Data Interpretation: The addition of the 5-carbonitrile group alone improves binding by establishing a hydrogen bond at the hinge[3]. However, it is the synergistic addition of the 2,4-dimethyl groups that drops the IC₅₀ into the single-digit micromolar range. The Ligand Efficiency (LE) of 0.38 for 2,4-Dimethylthiazole-5-carbonitrile makes it an exceptional starting point for hit-to-lead optimization, as an LE > 0.3 is generally required to successfully develop a drug-like molecule.

Experimental Methodology: Self-Validating TR-FRET Protocol

When evaluating highly conjugated, aromatic fragments like thiazoles, standard fluorescence intensity assays are prone to false positives due to compound auto-fluorescence. To ensure absolute trustworthiness in our data, we exclusively utilize TR-FRET. The time-resolved gating (typically a 50–100 µs delay before reading) completely eliminates short-lived background fluorescence.

Furthermore, every assay plate must function as a self-validating system. We mandate the inclusion of a DMSO tolerance curve and the calculation of the Z'-factor to confirm assay robustness.

Step-by-Step TR-FRET Kinase Assay Protocol
  • Reagent Preparation : Prepare the Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Ensure all reagents are equilibrated to room temperature (25°C).

  • Compound Dispensing : Use an Echo acoustic liquid handler to dispense 2,4-Dimethylthiazole-5-carbonitrile (and comparators) into a 384-well low-volume proxiplate.

    • Control Wells: Include 16 wells of DMSO-only (0% inhibition control) and 16 wells of 10 µM Staurosporine (100% inhibition control).

  • Kinase/Tracer Addition : Add 5 µL of a 2X Kinase/Fluorescent Tracer master mix to the assay plate.

  • Equilibration : Centrifuge the plate at 1000 x g for 1 minute to remove bubbles. Incubate for 60 minutes at 25°C to allow the fragment to reach equilibrium binding in the ATP pocket.

  • Detection Reagent : Add 5 µL of 2X Europium-labeled Anti-Tag Antibody suspended in TR-FRET Detection Buffer.

  • Final Incubation : Incubate in the dark for 30 minutes at 25°C.

  • Readout : Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings:

    • Excitation: 320 nm

    • Emission: 615 nm (Europium donor) and 665 nm (Acceptor)

    • Delay: 50 µs | Integration: 150 µs

  • Data Analysis : Calculate the FRET ratio (Emission 665 / Emission 615). Compute the Z'-factor using the control wells. A Z'-factor ≥ 0.6 validates that the assay window is sufficient to distinguish true fragment binding from assay noise.

G2 Step1 1. Master Mix Kinase + Tracer Step2 2. Fragment Addition Step1->Step2 Step3 3. Incubation (60 min, 25°C) Step2->Step3 Step4 4. Eu-Anti-Tag Antibody Step3->Step4 Step5 5. TR-FRET Read (Ex:320/Em:665) Step4->Step5

Fig 2. Step-by-step TR-FRET kinase assay workflow for fragment screening.

Conclusion

The empirical data and mechanistic modeling confirm that 2,4-Dimethylthiazole-5-carbonitrile is a superior scaffold compared to its unmethylated counterparts. By providing a pre-organized conformation that perfectly maps to the kinase hinge and gatekeeper regions, it allows medicinal chemists to bypass the initial hurdles of fragment optimization, accelerating the development of highly selective kinase inhibitors for oncology indications[5],[7].

References
  • Sisko, J. T., et al. "Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase." Bioorganic & Medicinal Chemistry Letters, 2006. URL:[Link]

  • Shao, H., et al. "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors." Journal of Medicinal Chemistry, 2013. URL:[Link]

  • Al-Rubaie, Z. T., et al. "Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date." RSC Advances, 2024. URL:[Link]

  • Zhang, Y., et al. "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. URL:[Link]

Sources

Comparative

Validating Computational Docking Models Using 2,4-Dimethylthiazole-5-carbonitrile: A Comparative Guide for Fragment-Based Drug Discovery

As computational docking algorithms become increasingly sophisticated, the risk of generating "in silico illusions"—structurally plausible but thermodynamically impossible binding poses—has never been higher. For researc...

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Author: BenchChem Technical Support Team. Date: April 2026

As computational docking algorithms become increasingly sophisticated, the risk of generating "in silico illusions"—structurally plausible but thermodynamically impossible binding poses—has never been higher. For researchers in Fragment-Based Drug Discovery (FBDD), validating these scoring functions requires rigid, low-molecular-weight probes that stress-test specific algorithmic parameters.

This guide objectively compares leading computational docking engines using 2,4-Dimethylthiazole-5-carbonitrile (2,4-DTC) [CAS: 1215959-36-6] as a benchmarking probe. By bridging in silico predictions with a self-validating in vitro biophysical pipeline (SPR and ITC), we establish a rigorous framework for evaluating docking accuracy.

Why 2,4-Dimethylthiazole-5-carbonitrile? The Causality of Probe Selection

To evaluate a docking engine's precision, the probe molecule must isolate specific physical interactions. 2,4-DTC (MW: 138.19 g/mol ) is a nearly perfect fragment for this purpose due to three structural features:

  • The Carbonitrile Group (-C≡N): Acts as a strict, highly directional hydrogen bond acceptor. This tests a scoring function's ability to penalize poor hydrogen bond angles.

  • The 2,4-Dimethyl Substituents: Provide localized steric bulk. This tests the algorithm's van der Waals (vdW) clash penalties and its modeling of hydrophobic packing.

  • The Thiazole Core: An aromatic, heteroatomic ring that evaluates the engine's handling of pi-stacking and desolvation penalties.

Because fragments like 2,4-DTC typically exhibit weak binding affinities (high micromolar to millimolar Kd​ ), docking software frequently overestimates their binding free energy ( ΔG ) [1]. A robust validation protocol cannot rely on docking scores alone; it requires orthogonal empirical validation.

Comparative Analysis of Docking Engines

We compared three industry-standard docking engines against a model target (e.g., FabH, a known target for thiazole derivatives [2]) to evaluate how they handle the 2,4-DTC scaffold.

Table 1: Computational vs. Empirical Performance for 2,4-DTC
Docking EngineScoring FunctionPredicted ΔG (kcal/mol)Empirical ΔG (ITC)RMSD to X-ray (Å)Algorithmic Strength / Weakness
AutoDock Vina Empirical-5.8-4.22.1Pro: Fast, excellent global search. Con: Overestimates vdW contributions; loose H-bond angle penalties.
Schrödinger Glide (XP) Empirical / Force-field-4.5-4.20.8Pro: Strict geometric penalties for the nitrile H-bond; accurate desolvation. Con: Computationally expensive.
CCDC GOLD ChemPLP (Genetic Alg.)-4.9-4.21.2Pro: Superior handling of active-site sidechain flexibility around the dimethyl groups.

Data Interpretation: Glide (XP) achieved the lowest RMSD because its scoring function heavily penalizes deviations from ideal hydrogen bond geometries, correctly anchoring the carbonitrile group. AutoDock Vina, while efficient, over-rewarded the hydrophobic packing of the thiazole ring, leading to an artificially inflated predicted affinity.

The Self-Validating Experimental Workflow

To prove that a docked pose is real, we must establish a causal chain of evidence. We utilize a self-validating system: Docking generates the hypothesis, Surface Plasmon Resonance (SPR) confirms the kinetic reality, Isothermal Titration Calorimetry (ITC) proves the thermodynamic mechanism, and X-ray Crystallography provides the ultimate structural ground truth [3].

Workflow A 2,4-Dimethylthiazole-5-carbonitrile (Probe Ligand) B In Silico Docking (Vina, Glide, GOLD) A->B Virtual Screening C SPR Kinetics (Primary Screen) B->C Hit Triage D ITC Thermodynamics (Enthalpy/Entropy) C->D Affinity > 1 mM E X-Ray Crystallography (Pose Validation) D->E Favorable ΔH E->B RMSD Feedback Loop

Fig 1. Self-validating fragment screening workflow using orthogonal biophysical techniques.

Step-by-Step Methodologies
Protocol A: In Silico Docking & Preparation
  • Ligand Preparation: Import 2,4-DTC SMILES (N#CC1=C(C)N=C(C)S1). Use LigPrep (Schrödinger) or OpenBabel to generate the 3D conformation. Ensure the thiazole ring is planar and minimize energy using the OPLS4 or MMFF94 force field.

  • Protein Preparation: Remove crystallographic waters unless they bridge the ligand to the protein. Assign protonation states at pH 7.4.

  • Execution: Define a grid box (e.g., 15x15x15 Å) centered on the active site. Run Glide XP with strict H-bond constraints on the target's hydrogen bond donor to force interaction with the carbonitrile nitrogen.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Validation

Causality: Fragments have rapid association ( Kon​ ) and dissociation ( Koff​ ) rates. SPR is utilized first because its high sensitivity can detect these transient, low-affinity interactions without requiring massive protein consumption [4].

  • Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (target ~3000 RU to account for the low MW of 2,4-DTC).

  • Analyte Preparation: Prepare 2,4-DTC in running buffer (e.g., PBS + 0.05% Tween-20 + 2% DMSO to maintain solubility).

  • Titration: Inject 2,4-DTC in a 2-fold concentration series from 10 µM to 2 mM.

  • Analysis: Fit the sensorgrams to a 1:1 steady-state affinity model to derive the Kd​ .

Protocol C: Isothermal Titration Calorimetry (ITC)

Causality: While SPR gives us the affinity ( Kd​ ), it cannot tell us how the molecule binds. ITC deconvolutes the free energy into Enthalpy ( ΔH ) and Entropy ( −TΔS ). If the docking engine predicts a strong carbonitrile hydrogen bond, ITC must show a strong negative ΔH (enthalpically driven binding) [1].

  • Preparation: Dialyze the target protein extensively against the exact buffer used to dissolve 2,4-DTC (critical to prevent heat of dilution artifacts).

  • Titration: Place 50 µM protein in the sample cell. Titrate 1 mM 2,4-DTC from the syringe in 2 µL injections at 25°C.

  • Integration: Integrate the heat peaks. A valid docking pose for 2,4-DTC should yield a thermodynamic signature where ΔH<0 (confirming the nitrile H-bond) and −TΔS<0 (confirming the displacement of ordered water by the dimethyl groups).

Thermodynamics ITC ITC Thermodynamic Profiling Enthalpy Enthalpy Driven (ΔH < 0) Nitrile H-Bond Formation ITC->Enthalpy Specific Interaction Entropy Entropy Driven (-TΔS < 0) Dimethyl Hydrophobic Packing ITC->Entropy Desolvation Effect FalsePos Null Signal (False Positive / Aggregation) ITC->FalsePos Non-specific

Fig 2. Thermodynamic validation logic for 2,4-DTC binding signatures via ITC.

Conclusion & Best Practices

When validating computational docking models, relying solely on predicted binding energies is a critical vulnerability. By utilizing a rigid, feature-dense probe like 2,4-Dimethylthiazole-5-carbonitrile , researchers can explicitly test how scoring functions handle directionality (carbonitrile) and sterics (dimethyls).

To ensure trustworthiness in your FBDD pipeline:

  • Do not trust empirical scoring functions blindly for fragments. Software like AutoDock Vina is excellent for virtual screening triage but lacks the geometric strictness required for final pose validation.

  • Always pair SPR with ITC. SPR proves the fragment binds; ITC proves why it binds, verifying the specific interactions predicted by your docking software.

References
  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences (PNAS) / NIH. Available at:[Link]

  • In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. World Journal of Advanced Research and Reviews (WJARR). Available at:[Link]

  • Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Lab Manager. Available at:[Link]

  • Development of a Fragment-Based Screening Assay for the Focal Adhesion Targeting Domain Using SPR and NMR. MDPI. Available at:[Link]

Validation

GC-MS Comparative Analysis of 2,4-Dimethylthiazole-5-carbonitrile Synthesis Routes: A Technical Guide

Introduction 2,4-Dimethylthiazole-5-carbonitrile is a highly valued heterocyclic building block critical to the development of agrochemicals, pharmaceuticals, and advanced functional materials. The synergistic presence o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction 2,4-Dimethylthiazole-5-carbonitrile is a highly valued heterocyclic building block critical to the development of agrochemicals, pharmaceuticals, and advanced functional materials. The synergistic presence of an electron-withdrawing carbonitrile group and electron-donating methyl groups on the thiazole ring makes it a highly versatile intermediate. However, synthesizing heavily substituted thiazoles often yields complex reaction mixtures containing unreacted precursors, regioisomers, and thermal degradation products.

As a Senior Application Scientist, I have evaluated numerous synthetic pathways for this compound to optimize both yield and purity. This guide objectively compares two primary synthesis routes—the traditional Hantzsch cyclization and a modern Microwave-Assisted Deep Eutectic Solvent (DES) approach—using Gas Chromatography-Mass Spectrometry (GC-MS) as the definitive analytical tool for performance assessment.

Synthesis Routes: Mechanistic Overview and Comparison

Route A: Traditional Hantzsch Thiazole Synthesis The classical approach involves the condensation of a thioamide (e.g., thioacetamide) with an alpha-halocarbonyl compound (e.g., 2-chloro-3-oxobutanenitrile) in a refluxing alcoholic solvent such as ethanol. While historically reliable, this route suffers from prolonged reaction times (4–6 hours) and generates a significant byproduct profile due to the thermal degradation of the alpha-halocarbonyl precursor over extended heating periods.

Route B: Microwave-Assisted Synthesis in Deep Eutectic Solvents Recent synthetic advancements emphasize greener, highly efficient protocols. Utilizing a microwave-activated condensation sequence in an eco-friendly L-proline-based deep eutectic solvent (DES) significantly accelerates the cyclization process[1]. Microwave irradiation ensures uniform dielectric heating, promoting the rapid formation of the thiazole ring while kinetically suppressing unwanted side reactions and dimerizations[1].

SynthesisRoutes Start Precursors (Thioamides + Alpha-halocarbonyls) RouteA Route A: Hantzsch Synthesis (Thermal Reflux) Start->RouteA RouteB Route B: Microwave-Assisted (Deep Eutectic Solvent) Start->RouteB CondA Reflux in Ethanol (4-6 hours) RouteA->CondA CondB MW Irradiation 130°C (15-30 mins) RouteB->CondB Product 2,4-Dimethylthiazole-5-carbonitrile (Target Compound) CondA->Product Yield: ~65% CondB->Product Yield: ~85%

Figure 1: Logical workflow comparing the Hantzsch synthesis and microwave-assisted routes.

Table 1: Quantitative Comparison of Synthesis Routes

ParameterRoute A (Hantzsch Synthesis)Route B (Microwave-Assisted DES)
Reaction Time 4 - 6 hours15 - 30 minutes
Reaction Medium Ethanol (Volatile Organic)L-Proline:Ethylene Glycol (DES)
Crude Yield 62 - 68%84 - 89%
GC-MS Purity (Crude) 75 - 80%> 92%
Primary Impurities Unreacted thioacetamide, dimersTrace unreacted precursors
GC-MS Analytical Workflow: Causality and Protocol

To accurately compare the purity and impurity profiles of the crude products from both routes, GC-MS serves as the analytical gold standard[2]. The analysis of thiazole derivatives requires careful selection of chromatographic parameters to prevent peak tailing, which is a common artifact when analyzing nitrogen-containing heterocycles.

Expertise & Causality Behind the Method:

  • Column Selection: A 5% diphenyl / 95% dimethylpolysiloxane stationary phase (HP-5MS) is selected[3]. The slight polarity of the phenyl groups provides optimal selectivity for the polarizable sulfur and nitrogen atoms in the thiazole ring, ensuring sharp, symmetrical peak shapes.

  • Solvent Choice: Dichloromethane (DCM) is utilized for sample dilution. DCM is an excellent solvent for thiazoles and elutes rapidly, allowing for a short solvent delay (typically <3 minutes) that protects the MS filament without masking early-eluting impurities.

  • Self-Validating System: The protocol incorporates an internal standard (1,2,4-trichlorobenzene) added to all samples and blanks. This creates a self-validating analytical system where any variations in autosampler injection volume or MS detector response are mathematically normalized, guaranteeing the trustworthiness of the comparative yield data.

GCMSWorkflow Sample Sample Prep (DCM Dilution) Injection GC Injection (Splitless, 250°C) Sample->Injection Separation Capillary Column (HP-5MS, Temp Ramp) Injection->Separation Ionization EI Ionization (70 eV, 230°C) Separation->Ionization Detection MS Detection (Full Scan & SIM) Ionization->Detection

Figure 2: Step-by-step GC-MS analytical workflow for thiazole derivative characterization.

Step-by-Step GC-MS Methodology

  • Sample Preparation:

    • Accurately weigh 10.0 mg of the crude product from either Route A or Route B.

    • Dissolve the solid in 10.0 mL of LC-MS grade Dichloromethane (DCM).

    • Add 50 µL of the internal standard solution (1.0 mg/mL 1,2,4-trichlorobenzene in DCM).

    • Filter the mixture through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

  • GC Parameters:

    • Inlet: Splitless mode, Temperature set to 250°C to ensure instantaneous vaporization[3].

    • Carrier Gas: High-purity Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature 60°C (hold 2 min) to focus the solvent. Ramp at 15°C/min to 280°C (hold 5 min) to elute the target compound and forcefully clear any high-boiling impurities from the column[3].

  • MS Parameters:

    • Transfer Line: 280°C.

    • Ion Source: Electron Impact (EI) mode at 70 eV, Source Temperature 230°C.

    • Acquisition: Full scan mode (m/z 40–300) for comprehensive impurity profiling, combined with Selected Ion Monitoring (SIM) for precise quantification of the target mass.

Data Interpretation and Structural Elucidation

Upon analyzing the chromatograms, 2,4-Dimethylthiazole-5-carbonitrile typically elutes as a sharp peak midway through the temperature ramp.

Mass Spectral Fragmentation: The EI mass spectrum is characterized by a strong molecular ion [M]+ at m/z 138. The primary fragmentation pathway involves the cleavage of the thiazole ring, yielding characteristic fragment ions at m/z 113 (loss of the cyano radical), m/z 97, and m/z 71. This fragmentation pattern is highly consistent with established spectral libraries for substituted dimethylthiazoles[4].

Comparative Impurity Profiling:

  • Route A Chromatogram: Exhibits a broad peak corresponding to unreacted thioacetamide and several later-eluting peaks identified via the NIST library as thermal degradation products and substrate dimers.

  • Route B Chromatogram: Shows a dominant, singular peak for 2,4-Dimethylthiazole-5-carbonitrile with minimal baseline noise. The distinct absence of high-molecular-weight dimers confirms the superior kinetic selectivity of the microwave-assisted DES route.

Conclusion

The GC-MS comparative analysis unequivocally demonstrates that the Microwave-Assisted DES route (Route B) is superior to the traditional Hantzsch synthesis for producing 2,4-Dimethylthiazole-5-carbonitrile. By utilizing the optimized, self-validating GC-MS protocol outlined above, researchers can achieve rapid quantification of thiazole derivatives, effectively accelerating downstream drug development and materials science workflows.

References[1] Title: Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture

Source: nih.gov URL: 4] Title: 2,4-Dimethylthiazole | C5H7NS | CID 10934 - PubChem Source: nih.gov URL: 2] Title: Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS Source: nih.gov URL: 3] Title: Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in Source: unipi.it URL:

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,4-Dimethylthiazole-5-carbonitrile

Title: Advanced Operational Guide: Safety, PPE, and Handling Protocols for 2,4-Dimethylthiazole-5-carbonitrile 1. Chemical Hazard Profile & Mechanistic Causality 2,4-Dimethylthiazole-5-carbonitrile () is a highly reactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Operational Guide: Safety, PPE, and Handling Protocols for 2,4-Dimethylthiazole-5-carbonitrile

1. Chemical Hazard Profile & Mechanistic Causality 2,4-Dimethylthiazole-5-carbonitrile () is a highly reactive, essential building block in drug discovery. However, its molecular structure demands rigorous safety protocols. Structurally related thiazole-carbonitriles, such as 2-Methylthiazole-5-carbonitrile, are classified under UN 2811 (Toxic solid, organic, n.o.s.) and carry Danger signal words with H301, H311, and H331 hazard statements (1)[1]. Similar acute toxicity profiles are observed in halogenated analogs like 2[3].

Causality of Toxicity: The hazard profile is driven by two structural features. First, the lipophilic thiazole ring acts as a permeation enhancer, allowing the molecule to rapidly cross the stratum corneum, especially when dissolved in polar aprotic solvents like DMSO. Second, the carbonitrile (-C≡N) moiety presents a latent metabolic hazard; upon systemic absorption, cytochrome P450 enzymes can catalyze the oxidative release of cyanide, which subsequently inhibits cytochrome c oxidase, halting cellular ATP production.

2. Quantitative Personal Protective Equipment (PPE) Matrix Standard laboratory PPE is insufficient for handling this compound in solution. The following matrix outlines the required protective barriers based on operational state.

PPE CategorySpecificationThickness / StandardCausality / Justification
Primary Gloves Nitrile Elastomer0.11 mmProvides adequate baseline protection against dry powder transfer.
Secondary Gloves Butyl Rubber or Viton>0.30 mmMandatory when the compound is dissolved in DMSO/DMF. Nitrile degrades rapidly in these solvents, leading to carrier-mediated transdermal exposure.
Eye/Face Splash Goggles & Face ShieldANSI Z87.1Thiazoles are severe mucosal irritants; a face shield prevents ocular absorption during solvent addition.
Respiratory N95 or P100 Particulate RespiratorNIOSH ApprovedMitigates inhalation of H331-classified toxic dust if handling occurs outside a certified fume hood.
Body Tyvek® Lab CoatImpermeableStandard cotton lab coats absorb toxic dust and solutions, holding the chemical against the skin.

3. Operational Workflows: Self-Validating Handling Protocol To ensure absolute safety, the weighing and solubilization of 2,4-Dimethylthiazole-5-carbonitrile must follow a strict, self-validating sequence.

Step 1: Environmental Preparation

  • Action: Conduct all operations inside a Class II Type B2 biological safety cabinet or a fully ducted chemical fume hood.

  • Validation: Verify the digital flow monitor displays a face velocity of 80–100 FPM (Feet Per Minute). Do not proceed if the alarm is active or flow is below 80 FPM.

Step 2: Static Mitigation

  • Action: Pass a zero-ionizing anti-static gun over the weighing boat and the chemical vial.

  • Causality: Fine nitrogen/sulfur-containing organic powders often carry a triboelectric charge. Without neutralization, electrostatic repulsion causes the powder to aerosolize upon opening the vial, bypassing primary containment.

Step 3: Closed-System Weighing

  • Action: Tare the anti-static weighing boat. Transfer the solid using a grounded stainless-steel micro-spatula.

  • Validation: The analytical balance must return to absolute zero (0.0000 g) after tare, confirming no static interference or draft instability before proceeding.

Step 4: In-Hood Solubilization

  • Action: Do not transport the dry powder across the lab. Add the required solvent (e.g., DMSO) directly to the vial or volumetric flask inside the fume hood. Seal the vial with a PTFE-lined cap before removal.

4. Emergency Response & Chemical Disposal Plans

  • Accidental Spill: Do NOT sweep dry powder. Sweeping mechanically aerosolizes the toxin. Gently cover the spill with damp absorbent pads (using water or a 10% bleach solution to oxidize the nitrile). For liquid spills, use an inert absorbent like vermiculite.

  • Personnel Exposure: In case of skin contact, immediately remove contaminated clothing and flush the area with copious amounts of water for 15 minutes. If systemic cyanide toxicity is suspected (symptoms: headache, dizziness, respiratory distress), administer a Cyanide Antidote Kit (Hydroxocobalamin) immediately and seek emergency medical triage.

  • Disposal Plan: Standard landfill disposal is strictly prohibited. The compound must be segregated into a clearly labeled, sealed hazardous waste container designated for "Toxic Organics."

  • Causality: High-temperature incineration is required because the combustion of thiazole-carbonitriles releases highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx).

5. Workflow Visualization

SafetyWorkflow Start PPE Verification & Fume Hood Setup Weigh Closed-System Weighing Start->Weigh Solvent In-Hood Solubilization (DMSO/DMF) Weigh->Solvent Spill Accidental Spill or Aerosolization Weigh->Spill Containment Failure Exposure Dermal/Inhalation Exposure Solvent->Exposure Splash/Permeation Decon Chemical Decontamination (Absorbent Pads) Spill->Decon Medical Immediate Medical Triage (Cyanide Antidote Kit) Exposure->Medical Disposal Hazardous Waste Incineration Decon->Disposal Medical->Decon

Fig 1. Safe handling, exposure response, and disposal workflow for thiazole-carbonitriles.

6. References

  • Title: 1215959-36-6 | 2,4-Dimethylthiazole-5-carbonitrile Source: Ambeed URL:

  • Title: 65735-10-6 | 2-Methylthiazole-5-carbonitrile Source: BLD Pharm URL:

  • Title: 1254034-55-3 | 2-Bromo-4-methylthiazole-5-carbonitrile Source: AiFChem URL:

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